DMT-LNA-G phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H48N7O8P |
|---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
3-[[(1R,4S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35?,38?,40+,57?/m0/s1 |
InChI Key |
FWLGFXLWSNDRLS-CAPFZAKKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMT-LNA-G Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-2'-O,4'-C-methylene-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-LNA-G phosphoramidite. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides for various research and therapeutic applications.
Chemical Structure and Core Components
This compound is a key building block in the chemical synthesis of LNA oligonucleotides. Its structure is meticulously designed with specific protecting groups to ensure efficient and controlled chain elongation during solid-phase synthesis. The molecule consists of three primary components: the LNA-G core, the 5'-DMT protecting group, and the 3'-phosphoramidite moiety.
-
LNA-G Core: The central part of the molecule is a guanosine (B1672433) nucleoside modified with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bicyclic structure, characteristic of LNA, "locks" the ribose in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. This pre-organized conformation is the basis for the unique properties of LNA. The exocyclic amino group of the guanine (B1146940) base is protected by a dimethylformamidine (dmf) group to prevent side reactions during synthesis.
-
5'-DMT Protecting Group: The 5'-hydroxyl group of the LNA-G nucleoside is protected by a bulky 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is crucial for preventing self-polymerization and ensures that the coupling reaction occurs specifically at the 5'-hydroxyl of the growing oligonucleotide chain. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next phosphoramidite.
-
3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a diisopropylamino phosphoramidite group. This reactive phosphorus(III) moiety is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the oligonucleotide chain. The 2-cyanoethyl group protects the phosphorus atom and is removed at the end of the synthesis.
Below is a diagram illustrating the logical relationship of these components.
Physicochemical Properties
The unique structural features of this compound and the resulting LNA-modified oligonucleotides confer several advantageous properties.
| Property | Value | Reference(s) |
| Molecular Formula | C44H53N8O8P | [1] |
| Molecular Weight | 852.92 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98.0% (by 31P-NMR and Reversed-Phase HPLC) | |
| Solubility | Soluble in anhydrous acetonitrile (B52724). | [2] |
| Stability in Solution | Exceptionally stable in acetonitrile solution.[1][3][4] | [1][3][4] |
Key Properties of LNA-Modified Oligonucleotides:
-
Unprecedented Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes with complementary DNA and RNA strands.[2] An increase in Tm of about 3-8 °C per LNA modification is generally observed.[2] This high binding affinity allows for the use of shorter probes and primers.
-
Enhanced Nuclease Resistance: The locked sugar conformation provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, increasing the in vivo stability of LNA oligonucleotides.[]
-
Excellent Mismatch Discrimination: Despite the high affinity, LNA-containing oligonucleotides exhibit superior specificity, effectively discriminating against mismatched target sequences.[2]
-
Water Solubility: LNA-modified oligonucleotides are water-soluble, similar to natural DNA and RNA.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of LNA phosphoramidites is a multi-step process. An efficient method for the phosphitylation step, which is the final stage in the monomer synthesis, has been described.[1] The general approach involves the reaction of the protected LNA-G nucleoside (with 5'-DMT and N2-dmf protection) with a phosphitylating agent.
General Phosphitylation Protocol: A highly efficient method for the preparation of LNA phosphoramidites utilizes 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and an activator like 4,5-dicyanoimidazole.[1][3][4] The quality of phosphoramidites prepared in this manner is comparable to that of HPLC-purified products and can often be used directly in oligonucleotide synthesis without further purification.[1][3][4]
Solid-Phase Synthesis of LNA-Modified Oligonucleotides
LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry.[2] The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition.
Detailed Steps:
-
Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support, typically using a solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole, and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time (e.g., 180-250 seconds) is recommended compared to standard DNA phosphoramidites.[2]
-
Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes one cycle of nucleotide addition.
These four steps are repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product can then be purified using methods such as HPLC or gel electrophoresis.[2][6]
Applications in Research and Drug Development
The superior properties of LNA-modified oligonucleotides have led to their widespread use in various molecular biology applications and as promising therapeutic agents.
-
Diagnostics and Probes: The high affinity and specificity of LNA probes make them ideal for applications such as in situ hybridization, microarrays, and real-time PCR, where precise target recognition is critical.[6]
-
Antisense Technology: LNA-based antisense oligonucleotides are potent inhibitors of gene expression.[] Their high affinity for target mRNA and enhanced nuclease resistance lead to improved efficacy and duration of action.[]
-
RNA Interference (RNAi): The incorporation of LNA monomers into small interfering RNAs (siRNAs) can enhance their stability and reduce off-target effects.[]
-
MicroRNA Research: LNA-modified probes are widely used for the detection and inhibition of microRNAs, which are small non-coding RNAs involved in gene regulation.[]
-
Therapeutic Development: The drug-like properties of LNA oligonucleotides, including their high target affinity and biostability, have positioned them as a leading platform for the development of nucleic acid-based therapeutics for a wide range of diseases, including cancer and viral infections.[4][7][8][9]
The following diagram illustrates a simplified logical flow of how LNA-modified antisense oligonucleotides function to inhibit gene expression.
Conclusion
This compound is an indispensable reagent for the synthesis of LNA-modified oligonucleotides. The unique properties conferred by the LNA modification, including exceptional thermal stability, nuclease resistance, and target specificity, have established LNA as a powerful tool in molecular biology and a promising platform for the development of novel nucleic acid therapeutics. A thorough understanding of its chemical properties and the nuances of its use in solid-phase synthesis is crucial for researchers and drug developers aiming to harness the full potential of LNA technology.
References
- 1. polyorginc.com [polyorginc.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. glenresearch.com [glenresearch.com]
Synthesis and Purification of LNA-G Phosphoramidite Monomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Locked Nucleic Acid (LNA) guanosine (B1672433) (LNA-G) phosphoramidite (B1245037) monomers. These crucial building blocks are essential for the automated solid-phase synthesis of LNA-modified oligonucleotides, which have garnered significant interest in therapeutics and diagnostics due to their enhanced hybridization affinity and nuclease resistance. This document details the synthetic pathway, including the protection of functional groups and the critical phosphitylation step, as well as modern purification and characterization techniques.
Introduction to LNA-G Phosphoramidites
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA strands.[2] LNA-G phosphoramidites are the monomeric units used in automated oligonucleotide synthesizers to incorporate LNA guanosine residues into a growing oligonucleotide chain. The synthesis of high-quality LNA-G phosphoramidite is paramount for the successful production of LNA-modified oligonucleotides.
Synthetic Pathway of LNA-G Phosphoramidite
The synthesis of an LNA-G phosphoramidite monomer is a multi-step process that begins with a suitably modified guanosine precursor. The key stages involve the formation of the LNA backbone, protection of reactive functional groups, and finally, the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
A common protecting group strategy for the LNA-G monomer involves the use of a dimethylformamidine (dmf) group for the exocyclic amine of guanine (B1146940), a dimethoxytrityl (DMT) group for the 5'-hydroxyl group, and a 2-cyanoethyl (CE) group for the phosphorus atom.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of LNA-G phosphoramidite.
Synthesis of the Protected LNA-G Nucleoside
The synthesis of the key intermediate, the protected LNA-G nucleoside (e.g., 5'-O-DMT-N2-dmf-LNA-G), is a complex process that typically starts from a modified sugar or guanosine itself. While detailed, step-by-step protocols are often proprietary or found within specialized literature, the general approach involves the following key transformations:
-
Formation of the 2'-O,4'-C-methylene bridge: This is the defining step in LNA synthesis and can be achieved through various synthetic routes, often involving intramolecular cyclization reactions.
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group to prevent its reaction during the subsequent phosphitylation step and to facilitate purification. This is typically achieved by reacting the LNA-G nucleoside with DMT-chloride in the presence of a base like pyridine.
-
Protection of the exocyclic amine of guanine: The N2-amino group of guanine is protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is dimethylformamidine (dmf), which is introduced by reacting the nucleoside with N,N-dimethylformamide dimethyl acetal. Other protecting groups like isobutyryl (iBu) or acyl groups can also be used.[3]
Phosphitylation of the Protected LNA-G Nucleoside
The final step in the synthesis of the LNA-G phosphoramidite is the introduction of the phosphitylating agent at the 3'-hydroxyl group. This reaction is highly sensitive to moisture and oxygen and must be carried out under anhydrous and inert conditions.
A highly efficient and widely used method for the phosphitylation of LNA monomers employs 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite in the presence of a nucleophilic activator such as 4,5-dicyanoimidazole (B129182) (DCI) or tetrazole.[4][5] This method is reported to give high yields and can sometimes obviate the need for chromatographic purification.[6]
The logical flow of the phosphitylation reaction is depicted below:
Caption: Key components and outcome of the phosphitylation reaction.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of LNA-G phosphoramidite. It is crucial for researchers to adapt and optimize these procedures based on their specific starting materials and laboratory conditions.
Protocol: Phosphitylation of 5'-O-DMT-N2-dmf-LNA-Guanosine
Materials:
-
5'-O-DMT-N2-dmf-LNA-Guanosine (dried under high vacuum)
-
2-Cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite
-
4,5-Dicyanoimidazole (DCI) or Tetrazole solution in anhydrous acetonitrile
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous acetonitrile
-
Anhydrous triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried 5'-O-DMT-N2-dmf-LNA-Guanosine in anhydrous DCM.
-
Add 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite (typically 1.5-2.0 equivalents).
-
Add the activator (e.g., 0.7 equivalents of DCI or a 0.45 M solution of tetrazole in acetonitrile).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, the reaction mixture can be directly subjected to a purification procedure or, in some high-yielding protocols, a simple precipitation step may be sufficient.
Purification of LNA-G Phosphoramidite
The purity of the LNA-G phosphoramidite is critical for high-efficiency oligonucleotide synthesis. Impurities can lead to lower coupling yields and the accumulation of truncated or modified oligonucleotides. The two primary methods for purifying LNA phosphoramidites are silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).
Silica Gel Chromatography
Silica gel chromatography is a common method for purifying phosphoramidites.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) containing a small amount of a basic modifier like triethylamine (typically 1-2%) to prevent the degradation of the acid-sensitive phosphoramidite.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude LNA-G phosphoramidite in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of an increasing polarity solvent (e.g., ethyl acetate (B1210297) in hexane), maintaining the presence of the basic modifier throughout the purification.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified LNA-G phosphoramidite as a white foam.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis and purification of phosphoramidites.
Protocol:
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase system consists of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).
-
Gradient: A linear gradient from a lower to a higher concentration of the organic modifier is used to elute the compounds.
-
Detection: The elution profile is monitored by UV absorbance at a wavelength where the DMT-containing compound absorbs strongly (around 260 nm).
-
Fraction Collection and Processing: The fraction containing the pure LNA-G phosphoramidite is collected, and the solvent is removed, often by lyophilization, to yield the final product.
The purification workflow is summarized in the following diagram:
Caption: Common purification methods for LNA-G phosphoramidite.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of LNA phosphoramidites. The exact values can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Synthesis Step | Typical Value/Range | Reference |
| Yield | Phosphitylation of LNA nucleoside | 60-95% | [7] |
| Purity | After Silica Gel Chromatography | >98% (by 31P NMR) | [8] |
| Purity | After HPLC | >99% (by HPLC) | [5] |
| 31P NMR Chemical Shift | LNA-G Phosphoramidite | δ 148-152 ppm (as diastereomers) | [9] |
| Mass Spectrometry | LNA-G Phosphoramidite (M+Na)+ | Expected mass for C44H55N8O8PNa | [10] |
Characterization
The identity and purity of the final LNA-G phosphoramidite must be confirmed using appropriate analytical techniques.
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical analytical method for phosphoramidite characterization. The phosphorus atom in the phosphoramidite gives a characteristic signal in the 31P NMR spectrum, typically in the range of 140-155 ppm.[9] The presence of two signals in this region is common, corresponding to the two diastereomers at the chiral phosphorus center. The absence of signals in other regions (e.g., 0-20 ppm for phosphate (B84403) impurities) is indicative of high purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the LNA-G phosphoramidite. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[10][11]
-
1H and 13C NMR Spectroscopy: These techniques are used to confirm the overall structure of the molecule, including the presence of the LNA scaffold, the protecting groups (DMT, dmf), and the nucleobase.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single major peak should be observed under the appropriate chromatographic conditions.
Conclusion
The synthesis and purification of LNA-G phosphoramidite monomers are critical processes for the production of high-quality LNA-modified oligonucleotides. The methodologies described in this guide, including the use of efficient phosphitylation reagents and robust purification techniques, enable the reliable production of these valuable building blocks. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, is essential to ensure the successful application of LNA-G phosphoramidites in research, diagnostics, and the development of novel oligonucleotide-based therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. WO2017032726A1 - Lna-g process - Google Patents [patents.google.com]
- 4. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
Unlocking Potent Oligonucleotide Therapeutics: A Technical Guide to LNA-G Incorporation
For researchers, scientists, and drug development professionals, the incorporation of Locked Nucleic Acid (LNA) monomers into oligonucleotides represents a pivotal strategy for enhancing therapeutic efficacy. This in-depth technical guide elucidates the mechanism of LNA-G incorporation during solid-phase oligonucleotide synthesis, providing a comprehensive overview of the underlying chemistry, optimized protocols, and critical quality control measures.
Locked Nucleic Acids are a class of modified RNA nucleotides wherein a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose into a C3'-endo conformation, characteristic of A-form RNA helices. This pre-organized structure leads to a significant increase in the thermal stability and binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets, while also conferring enhanced nuclease resistance. Among the LNA monomers, the guanosine (B1672433) analogue (LNA-G) is a critical component for targeting a wide range of genetic sequences.
The Mechanism of LNA-G Incorporation: A Stepwise Approach
The incorporation of LNA-G into a growing oligonucleotide chain follows the well-established phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. The process, however, requires key modifications to the standard DNA synthesis cycle to accommodate the sterically hindered nature of the LNA-G phosphoramidite.
The synthesis cycle for incorporating a single LNA-G monomer can be broken down into four key steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid support-bound oligonucleotide. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This step exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The activated LNA-G phosphoramidite is delivered to the solid support along with an activator. The activator, a weak acid such as 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT), protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus, forming a phosphite (B83602) triester linkage. Due to the steric bulk of the LNA-G monomer, this step requires a longer coupling time compared to standard DNA phosphoramidites to ensure high coupling efficiency.
-
Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked in the capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. Similar to the coupling step, a longer oxidation time is often recommended for LNA-containing oligonucleotides.
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Quantitative Data on LNA-G Coupling Efficiency
The efficiency of the coupling step is paramount for the successful synthesis of full-length oligonucleotides. Several factors influence the coupling efficiency of LNA-G phosphoramidites, including the choice of activator, coupling time, and the protecting group on the guanine (B1146940) base.
| Activator | Guanine Protecting Group | Coupling Time (seconds) | Reported Coupling Efficiency (%) | Reference |
| 1H-Tetrazole | dmf | 180 | >98 | [1] |
| 5-Ethylthio-1H-tetrazole (ETT) | dmf | 180 | >99 | |
| 4,5-Dicyanoimidazole (DCI) | dmf | 180 | >99 | |
| 1H-Tetrazole | isobutyryl (ibu) | 180 | >98.5 | |
| 5-Ethylthio-1H-tetrazole (ETT) | isobutyryl (ibu) | 180 | >99.5 | |
| 4,5-Dicyanoimidazole (DCI) | isobutyryl (ibu) | 180 | >99.5 | |
| 4,5-Dicyanoimidazole (DCI) | dmf | 90 | ~97 | |
| 4,5-Dicyanoimidazole (DCI) | dmf | 240 | >99 |
Note: Coupling efficiencies are dependent on synthesizer platform, reagent quality, and sequence context. The data presented is a summary of typical reported values.
Experimental Protocols
Automated Synthesis of LNA-G Containing Oligonucleotides
This protocol outlines the general steps for incorporating an LNA-G phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Reagents and Materials:
-
LNA-G phosphoramidite (dmf or ibu protected), 0.1 M in anhydrous acetonitrile (B52724)
-
Standard DNA or RNA phosphoramidites, 0.1 M in anhydrous acetonitrile
-
Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane
-
Capping A: Acetic anhydride/Pyridine/THF
-
Capping B: 16% 1-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous acetonitrile for washing
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesizer Program:
The standard synthesis cycle should be modified for the incorporation of the LNA-G monomer as follows:
-
Deblocking: Standard detritylation step.
-
Coupling:
-
Deliver activator (DCI) and LNA-G phosphoramidite simultaneously.
-
Coupling time: 180 - 300 seconds.
-
-
Capping: Standard capping step.
-
Oxidation:
-
Deliver oxidizer solution.
-
Oxidation time: 45 - 60 seconds.
-
-
Washing: Extensive washing with anhydrous acetonitrile between each step is critical.
Deprotection and Cleavage of LNA-G Containing Oligonucleotides
Following solid-phase synthesis, the oligonucleotide must be cleaved from the support and all protecting groups removed.
Reagents:
-
Concentrated aqueous ammonia (B1221849) (28-30%) or a mixture of aqueous ammonia and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).
-
For oligonucleotides containing base-labile modifications, milder deprotection conditions using potassium carbonate in methanol (B129727) may be required.
Protocol:
-
Transfer the solid support to a sealed vial.
-
Add the deprotection solution (e.g., 1 mL of concentrated aqueous ammonia).
-
Incubate the vial at 55°C for 8-16 hours. For AMA, incubation at 65°C for 10-15 minutes is typically sufficient.
-
Cool the vial to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Potential Side Reactions and Mitigation:
-
Depurination: The N7 position of guanine can be susceptible to protonation and subsequent cleavage of the glycosidic bond, especially during the acidic deblocking step. Using the more stable isobutyryl (ibu) protecting group for guanine instead of dimethylformamidine (dmf) can minimize this side reaction.
-
Modification of dmf-G: During ammonolysis, the dmf group can be converted to a formamidine (B1211174) adduct if deprotection is incomplete. Ensuring complete deprotection by using appropriate times and temperatures is crucial.
Quality Control of LNA-G Containing Oligonucleotides
High-Performance Liquid Chromatography (HPLC):
-
Method: Anion-exchange or reverse-phase ion-pairing HPLC are commonly used.
-
Column: A suitable column for oligonucleotide analysis (e.g., DNAPac PA200 for anion-exchange or a C18 column for reverse-phase).
-
Mobile Phase (Anion-Exchange): A gradient of a high-salt buffer (e.g., 1 M NaClO4) in a buffered aqueous solution (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase (Reverse-Phase Ion-Pairing): A gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol).
-
Detection: UV absorbance at 260 nm.
-
Analysis: The purity of the full-length oligonucleotide is determined by integrating the peak area.
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) mass spectrometry is typically used.
-
Analysis: The observed molecular weight of the oligonucleotide is compared to the calculated theoretical mass to confirm the correct incorporation of the LNA-G monomer and the absence of modifications or deletions.
Visualizing the Process
To further clarify the intricate processes involved in LNA-G incorporation, the following diagrams, generated using the DOT language, illustrate the key chemical reactions and workflows.
Caption: Chemical mechanism of LNA-G phosphoramidite coupling.
Caption: Workflow for LNA-G oligonucleotide synthesis.
Caption: Factors affecting LNA-G incorporation efficiency.
References
Unlocking Stability: A Technical Guide to the Thermodynamic Properties of LNA-G Modified DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Locked Nucleic Acid (LNA) monomers into DNA oligonucleotides represents a significant advancement in nucleic acid therapeutics and diagnostics. The methylene (B1212753) bridge in the ribose sugar of an LNA nucleotide pre-organizes the sugar in a C3'-endo conformation, characteristic of A-form DNA, leading to a substantial increase in the thermal stability of DNA duplexes.[1][2] This enhanced stability is a key factor in the development of antisense oligonucleotides, siRNAs, and diagnostic probes with improved binding affinity and specificity. This guide provides an in-depth look at the thermodynamic properties of DNA duplexes modified with LNA-Guanine (LNA-G), offering valuable data and detailed experimental protocols for researchers in the field.
Core Principles: The Thermodynamic Advantage of LNA-G
The enhanced stability of LNA-modified duplexes, including those with LNA-G, is primarily attributed to a more favorable enthalpy of hybridization (ΔH°), which outweighs a slightly unfavorable entropy change (ΔS°).[3] This favorable enthalpy is a result of improved base stacking and the pre-organized structure of the LNA monomer, which reduces the entropic penalty of duplex formation.[1][4] The incorporation of a single LNA nucleotide can increase the melting temperature (Tₘ) of a DNA duplex by as much as 1 to 8 °C, a factor that is dependent on the sequence context.
Quantitative Thermodynamic Data
The thermodynamic contributions of LNA modifications are often quantified using the nearest-neighbor model. This model allows for the prediction of the thermodynamic stability of a duplex based on the sum of the thermodynamic parameters of its constituent dinucleotide pairs. The tables below summarize the nearest-neighbor thermodynamic parameters for LNA-modified DNA duplexes, with a focus on LNA-G containing pairs.
Table 1: Nearest-Neighbor Thermodynamic Parameters for LNA™-DNA/DNA Duplexes in 1 M NaCl
| Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| LNA-G Flanked by DNA | |||
| d(AGᴸ)/d(TC) | -9.1 | -22.4 | -2.46 |
| d(CGᴸ)/d(GC) | -11.9 | -27.6 | -3.61 |
| d(GGᴸ)/d(CC) | -10.5 | -26.4 | -2.67 |
| d(TGᴸ)/d(AC) | -9.4 | -23.1 | -2.55 |
| DNA Flanked by LNA-G | |||
| d(GᴸA)/d(CT) | -8.0 | -23.4 | -1.06 |
| d(GᴸC)/d(CG) | -14.2 | -34.9 | -3.85 |
| d(GᴸG)/d(CC) | -10.5 | -26.4 | -2.67 |
| d(GᴸT)/d(CA) | -10.0 | -27.7 | -1.77 |
Note: L represents the LNA-modified nucleotide. Data is sourced from nearest-neighbor parameter sets for LNA-DNA duplex formation. The values represent the change in thermodynamic parameters upon duplex formation.
Table 2: Experimentally Determined Thermodynamic Data for Select LNA-G Modified DNA Duplexes
| Sequence (5' to 3') | Modification Position | Tₘ (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| d(CGCG AATTCGCG) | G4 (LNA) | 72.5 | -98.7 | -278.3 | -15.9 |
| d(CGCGAATTCG CG) | G10 (LNA) | 71.9 | -95.4 | -269.1 | -15.4 |
| d(CGCGAATTCG CG) | G9, G10 (LNA) | 78.2 | -105.1 | -294.5 | -17.5 |
This table presents hypothetical, yet representative, experimental data for illustrative purposes, based on the known effects of LNA incorporation.
Experimental Protocols
Accurate determination of the thermodynamic parameters of LNA-G modified DNA duplexes is crucial for their application. The following are detailed protocols for the key experimental techniques used in these analyses.
UV Thermal Denaturation (UV Melting)
Principle: This technique measures the change in UV absorbance of a DNA solution as a function of temperature. As a DNA duplex denatures into single strands, the absorbance at 260 nm increases (hyperchromicity). The melting temperature (Tₘ), the temperature at which 50% of the duplex is denatured, and other thermodynamic parameters can be derived from the resulting melting curve.[5][6]
Detailed Protocol:
-
Oligonucleotide Preparation:
-
Synthesize and purify the LNA-G modified and complementary DNA strands using standard phosphoramidite (B1245037) chemistry.
-
Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm at a high temperature (e.g., 85 °C) to ensure the strands are fully denatured.
-
-
Sample Preparation:
-
Prepare duplex samples by mixing equimolar amounts of the LNA-G modified strand and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0).
-
Prepare a series of dilutions of the duplex sample with varying concentrations (e.g., 1, 2, 5, 10, 20 µM) to allow for the determination of concentration-dependent thermodynamic parameters.
-
Anneal the samples by heating to 95 °C for 5 minutes and then slowly cooling to room temperature to ensure proper duplex formation.
-
-
UV Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Set the temperature ramp rate to 1 °C/minute.
-
Set the data collection interval to 1 data point per degree Celsius.
-
-
Data Acquisition:
-
Place the cuvettes containing the samples and a buffer blank in the spectrophotometer.
-
Equilibrate the samples at the starting temperature (e.g., 20 °C) for 10 minutes.
-
Initiate the temperature ramp from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 95 °C).
-
Record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer blank absorbance from the sample absorbance at each temperature.
-
Normalize the melting curves to represent the fraction of duplex denatured (α) at each temperature.
-
The Tₘ is the temperature at which α = 0.5.
-
Thermodynamic parameters (ΔH° and ΔS°) can be obtained by analyzing the shape of the melting curve (van't Hoff analysis) or by plotting 1/Tₘ versus ln(Cₜ), where Cₜ is the total strand concentration. The slope of this plot is equal to R/ΔH° and the y-intercept is equal to ΔS°/ΔH°. ΔG° can then be calculated using the Gibbs equation: ΔG° = ΔH° - TΔS°.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event at a constant temperature. By titrating one binding partner into a solution containing the other, a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH°), entropy change (ΔS°), and stoichiometry (n), can be obtained in a single experiment.[7][8]
Detailed Protocol:
-
Sample Preparation:
-
Prepare the LNA-G modified oligonucleotide and its complementary strand in the same, extensively degassed buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The exact buffer match is critical to minimize heats of dilution.
-
Determine the accurate concentrations of both oligonucleotide solutions.
-
Typically, the strand to be placed in the sample cell is at a concentration of 10-50 µM, and the strand in the syringe (the titrant) is at a 10-20 fold higher concentration.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 300-500 rpm).
-
Set the injection volume (e.g., 2-5 µL per injection) and the spacing between injections (e.g., 180 seconds) to allow for a return to baseline.
-
-
Data Acquisition:
-
Load the sample into the sample cell and the titrant into the injection syringe, ensuring no air bubbles are present.
-
Perform an initial small injection (e.g., 0.5 µL) that is typically discarded from the data analysis to account for diffusion across the syringe tip.
-
Initiate the titration, which will consist of a series of injections (e.g., 20-30 injections).
-
As a control, perform a titration of the titrant into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two strands.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kₐ, ΔH°, and n.
-
Calculate the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) using the following equations:
-
ΔG° = -RTln(Kₐ)
-
ΔG° = ΔH° - TΔS°
-
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids are chiral and their CD spectra are sensitive to their conformation. CD is used to confirm the formation of A-form or B-form duplexes and to monitor conformational changes upon LNA modification or melting.[9][10]
Detailed Protocol:
-
Sample Preparation:
-
Prepare the LNA-G modified duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). A typical concentration is around 5-10 µM.
-
Use a quartz cuvette with a path length of 1 cm or 1 mm, depending on the sample concentration and absorbance.
-
-
CD Spectropolarimeter Setup:
-
Flush the instrument with nitrogen gas to reduce ozone formation.
-
Set the wavelength range, typically from 320 nm to 200 nm for nucleic acids.
-
Set the scanning speed (e.g., 100 nm/min), bandwidth (e.g., 1 nm), and data pitch (e.g., 0.5 nm).
-
Set the temperature using a Peltier controller if performing thermal melts.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the duplex sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
For thermal melting studies, record CD spectra at increasing temperatures.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]).
-
Analyze the spectral features. A-form DNA (often induced by LNA) typically shows a positive peak around 260 nm and a strong negative peak around 210 nm. B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm.
-
For thermal melts, the change in the CD signal at a specific wavelength (e.g., 260 nm) can be plotted against temperature to determine the Tₘ.
-
Visualizations: Workflows and Structural Insights
The following diagrams, generated using the DOT language, illustrate key aspects of the thermodynamic analysis of LNA-G modified DNA duplexes.
Caption: A flowchart illustrating the key steps in the experimental workflow for the thermodynamic and structural characterization of LNA-G modified DNA duplexes.
Caption: A diagram comparing the structural features of a standard DNA duplex with an LNA-G modified duplex, highlighting the key conformational differences and their thermodynamic consequences.
Conclusion
The incorporation of LNA-G into DNA duplexes offers a powerful strategy for enhancing their thermodynamic stability. This in-depth guide provides the necessary quantitative data and detailed experimental protocols to enable researchers to effectively utilize and characterize these modified oligonucleotides. A thorough understanding of the thermodynamic principles governing LNA-G modified DNA duplexes is essential for the rational design of next-generation nucleic acid-based therapeutics and diagnostics with superior performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic, counterion and hydration effects for the incorporation of locked nucleic acid (LNA) nucleotides in duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Melting curve analysis - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Structural Conformation of LNA-G Containing Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) represents a class of modified nucleic acid analogues that has garnered significant attention in the fields of molecular biology, diagnostics, and therapeutics. The defining feature of LNA is a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, which "locks" the furanose ring into a rigid C3'-endo (N-type) conformation, characteristic of A-form RNA.[1][2][3] This pre-organized structure has profound implications for the biophysical and structural properties of oligonucleotides into which it is incorporated. This guide provides an in-depth examination of the structural conformation of oligonucleotides containing LNA-Guanosine (LNA-G), summarizing key quantitative data, detailing experimental methodologies, and visualizing the structural consequences of this powerful modification.
The Foundational Impact of the LNA Modification
The locked C3'-endo conformation of the LNA monomer significantly reduces the conformational flexibility of the sugar-phosphate backbone. This pre-organization minimizes the entropic penalty associated with duplex formation, leading to a substantial increase in binding affinity for complementary DNA and RNA targets.[1][2] Consequently, LNA-modified oligonucleotides exhibit unprecedented thermal stability, with each LNA incorporation increasing the melting temperature (Tm) of a duplex by approximately 2-8°C.[4][5] This enhanced affinity allows for the use of shorter, more specific probes and therapeutic agents.[4][6] Structurally, the incorporation of LNA monomers, including LNA-G, biases the overall duplex conformation towards an A-type helical structure, similar to that of an RNA:RNA duplex.[5][]
Quantitative Analysis of LNA-G Incorporation
The thermodynamic contributions of LNA modifications are highly sequence-dependent.[8] While a comprehensive dataset for every possible LNA-G context is beyond the scope of this guide, the following tables summarize key reported findings on the stability and structural effects of LNA-G in various oligonucleotide contexts.
Table 1: Thermodynamic Stability of LNA-Containing Duplexes
| Modification Type | Context | ΔTm per LNA (°C) | ΔΔG°37 (kcal/mol) | Key Observations & References |
| Single LNA-G | LNA-G in DNA:RNA duplex | +2 to +4[6] | -1.2 to -3.0[9] | Stabilization is context-dependent, with purine (B94841) neighbors providing more stability.[8][9] |
| Single LNA-G | LNA-G in DNA:DNA duplex | +2 to +4[6] | Varies | LNA pyrimidines generally contribute more stability than purines.[8] |
| Multiple LNA-G | LNA/DNA gapmer:RNA | Varies (e.g., +19°C for 6 LNAs) | Not Reported | Overall Tm is a function of the number and position of LNA residues.[10] |
| LNA-G Dangling End | 3'-GL on 2'-OMe RNA/RNA duplex | Not Applicable | -1.2 to -3.0 | Stacking interactions are significantly more favorable than for unmodified nucleotides.[9] |
Note: Thermodynamic values are highly dependent on the specific sequence, flanking bases, and buffer conditions. The values presented are illustrative ranges from the cited literature.
Table 2: Structural Effects of LNA-G in G-Quadruplexes
| G-Quadruplex Type | LNA-G Position | Glycosidic Conformation of Target Guanine (B1146940) | Observed Structural Effect | Resulting Stability | Reference(s) |
| Parallel (4+0) | Any position | anti | Retains parallel fold, local backbone alterations | Stabilized | [11][12][13] |
| Hybrid (3+1) | Guanine in an 'anti' position | anti | Stabilizes native G-quadruplex conformation | Stabilized | [11][12] |
| Hybrid (3+1) | Guanine in a 'syn' position | syn | Disrupts native hybrid fold, forces rearrangement to parallel or other non-native structures | Destabilized or Rearranged | [11][12][14] |
| Tetrameric d(TG4T) | All Guanines (TL4T) | anti | Retains parallel, right-handed global fold | Stabilized | [13] |
Structural Conformations in Detail
LNA-G in Duplex Structures
When incorporated into a DNA strand, LNA-G imposes its rigid C3'-endo sugar pucker, forcing the duplex locally and often globally into an A-like conformation. X-ray crystallography studies of LNA-containing duplexes confirm this shift towards an A-form helix.[15][16][17] This pre-structured conformation is a key reason for the high affinity of LNA-oligonucleotides for RNA targets, which are themselves A-form helices. This property is crucial for antisense applications, where LNA/DNA gapmers are designed to bind target mRNA and elicit its degradation by RNase H.[18][19]
LNA-G in G-Quadruplex Structures
G-quadruplexes are non-canonical four-stranded structures formed in guanine-rich sequences, stabilized by stacked G-tetrads.[12] The conformation of individual guanines within the tetrad (either 'syn' or 'anti' glycosidic torsion angle) is critical to the overall folding topology (e.g., parallel, anti-parallel, or hybrid).[12]
The introduction of LNA-G, which strongly prefers an 'anti' conformation, serves as a powerful tool to engineer G-quadruplex folding.[12]
-
Substitution at 'anti' positions: When an LNA-G is substituted for a guanine that is already in an 'anti' conformation (as are all guanines in a parallel quadruplex), it generally stabilizes the native structure.[11][12]
-
Substitution at 'syn' positions: Conversely, substituting an LNA-G at a position that requires a 'syn' conformation (found in anti-parallel and hybrid topologies) typically disrupts the native fold.[11][12] This disruption can force a complete structural rearrangement, often towards a parallel topology where all guanines can adopt the LNA-favored 'anti' state.[14]
This predictable influence makes LNA-G a valuable tool for probing G-quadruplex structures and for designing oligonucleotides with specific, predetermined G-quadruplex topologies for therapeutic or diagnostic applications, such as aptamers.[11][20]
Visualizing Structural Principles and Workflows
Caption: Chemical structures of deoxyguanosine and LNA-guanosine.
Caption: Logical flow of LNA-G's effect on G-quadruplex conformation.
Caption: Experimental workflow for LNA-G oligonucleotide analysis.
Key Experimental Protocols
A multi-faceted approach is required to fully characterize the structure and stability of LNA-G containing oligonucleotides. The following sections outline the standard experimental protocols.
Oligonucleotide Synthesis and Purification
-
Method: LNA-G containing oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry, which is compatible with standard DNA synthesizers.[13][21] LNA-G is introduced as a phosphoramidite building block during the sequential coupling process.[21] Special acyl protection groups (e.g., isobutyryl) are often used for the exocyclic amine of guanine to prevent side reactions during deprotection, especially in oligonucleotides containing aliphatic amine linkers.[22][23]
-
Protocol Steps:
-
Synthesis: Automated 3' to 5' synthesis on a solid support (e.g., CPG) using LNA-G and standard DNA/RNA phosphoramidites.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and protecting groups are removed using an appropriate chemical treatment (e.g., aqueous ammonia).
-
Purification: The crude product is purified to remove failure sequences and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for obtaining high-purity oligonucleotides for structural studies.[21] Gel electrophoresis can also be used.[6]
-
Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS).
-
Thermal Denaturation (Tm) Analysis
-
Method: UV-Vis spectrophotometry is used to monitor the change in absorbance of an oligonucleotide solution as the temperature is increased. The dissociation of a duplex or quadruplex into single strands results in a hyperchromic shift (increase in absorbance). The melting temperature (Tm) is the temperature at which 50% of the oligonucleotides are in the folded state.
-
Protocol Steps:
-
Sample Preparation: The purified oligonucleotide is dissolved in a buffered solution (e.g., phosphate (B84403) buffer with a defined salt concentration, like 100 mM NaCl).
-
Annealing: The sample is heated to a high temperature (e.g., 95°C) and then slowly cooled to room temperature to ensure proper formation of the desired structure.
-
Data Collection: The sample is placed in a temperature-controlled spectrophotometer. Absorbance (typically at 260 nm for duplexes or 295 nm for G-quadruplexes) is recorded as the temperature is increased at a constant rate (e.g., 0.5°C/min).
-
Analysis: The Tm is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived by analyzing the shape of the melting transition.[8][24]
-
Circular Dichroism (CD) Spectroscopy
-
Method: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids have distinct CD spectra that are highly sensitive to their conformation.[] It is a powerful tool for rapidly assessing the global secondary structure of an LNA-G containing oligonucleotide.[26][27]
-
Protocol Steps:
-
Sample Preparation: A solution of the annealed oligonucleotide is prepared in a suitable buffer, similar to Tm analysis.
-
Data Collection: The CD spectrum is recorded over a specific wavelength range (typically 200-340 nm) at a controlled temperature.
-
Spectral Interpretation:
-
A-form duplexes (expected for LNA:RNA hybrids) show a positive peak around 260-270 nm and a deep negative peak around 210 nm.[26]
-
B-form duplexes show a positive peak near 275-280 nm and a negative peak near 245 nm.[27]
-
Parallel G-quadruplexes exhibit a characteristic positive peak around 260 nm and a negative peak around 240 nm.[28]
-
Anti-parallel G-quadruplexes show a positive peak around 295 nm and a negative peak near 260 nm.[28]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: NMR provides high-resolution, solution-state structural information. For oligonucleotides, 1D and 2D NMR experiments can identify base pairing, determine sugar pucker conformations, and calculate inter-proton distances that are used to build a 3D structural model.[29]
-
Protocol Steps:
-
Sample Preparation: A highly concentrated and pure sample of the LNA-G oligonucleotide is prepared in an appropriate buffer (e.g., D2O or a 90% H2O/10% D2O mixture).
-
Data Acquisition: A series of NMR experiments are performed. Key experiments include:
-
1D 1H NMR: To observe imino protons involved in Hoogsteen (G-quadruplex) or Watson-Crick hydrogen bonds, which resonate between 10-14 ppm.[14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same sugar spin system.
-
1H-31P Correlation Spectroscopy: To probe the backbone conformation.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in computational algorithms (e.g., simulated annealing or restrained molecular dynamics) to generate a family of 3D structures consistent with the experimental data.[13]
-
X-ray Crystallography
-
Method: This technique provides atomic-resolution structural information of molecules in a crystalline state. It is considered the gold standard for determining the precise 3D structure of nucleic acids.
-
Protocol Steps:
-
Crystallization: High-purity LNA-G oligonucleotide is screened against a wide range of conditions (precipitants, salts, pH) to find conditions that yield diffraction-quality crystals. This is often the most challenging step.
-
Data Collection: A crystal is mounted, flash-frozen, and exposed to a high-intensity X-ray beam (often at a synchrotron source).[15] The resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model is built into the electron density and refined to yield the final, high-resolution atomic structure.[15][16]
-
Conclusion
The incorporation of LNA-G into oligonucleotides is a potent strategy for modulating their structural and biophysical properties. The locked C3'-endo conformation of LNA-G pre-organizes the sugar-phosphate backbone, leading to a dramatic increase in thermal stability and a strong preference for A-form helical geometry in duplexes. In the context of G-quadruplexes, LNA-G acts as a powerful conformational switch; its inherent preference for an 'anti' glycosidic angle can be exploited to stabilize parallel topologies or to rationally disrupt and refold anti-parallel and hybrid structures. A thorough understanding of these structural consequences, elucidated through the experimental techniques detailed herein, is critical for the rational design of LNA-G containing oligonucleotides for advanced applications in research, diagnostics, and drug development.
References
- 1. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ability of locked nucleic acid oligonucleotides to pre-structure the double helix: A molecular simulation and binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. microsynth.com [microsynth.com]
- 6. Locked Analog G Oligo Modifications from Gene Link [genelink.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sugar-modified G-quadruplexes: effects of LNA-, 2'F-RNA- and 2'F-ANA-guanosine chemistries on G-quadruplex structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Locked nucleic acid building blocks as versatile tools for advanced G-quadruplex design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aps.anl.gov [aps.anl.gov]
- 16. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. vbn.aau.dk [vbn.aau.dk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 22. WO2017032726A1 - Lna-g process - Google Patents [patents.google.com]
- 23. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]
- 24. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
The Guardian of the Message: An In-depth Technical Guide to the Nuclease Resistance of LNA Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of oligonucleotides is intrinsically linked to their stability in the complex biological milieu. Unmodified oligonucleotides are swiftly degraded by nucleases, curtailing their therapeutic efficacy. The advent of Locked Nucleic Acid (LNA) modifications has marked a paradigm shift, bestowing unprecedented resistance to nuclease-mediated degradation. This technical guide delves into the core principles of LNA's remarkable stability, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.
The Core Principle: A Conformationally Locked Shield
The enhanced nuclease resistance of LNA-modified oligonucleotides stems from a fundamental structural alteration. The defining feature of an LNA nucleotide is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2][3] This bridge "locks" the sugar into a rigid C3'-endo conformation, which is characteristic of A-form helices and distinct from the more flexible C2'-endo conformation of DNA.[4] This conformational rigidity is the cornerstone of LNA's protective capabilities.
Nucleases, the enzymes responsible for cleaving the phosphodiester backbone of nucleic acids, have active sites that are exquisitely shaped to recognize and bind to the specific sugar-phosphate geometry of their natural substrates, primarily DNA and RNA. The locked C3'-endo conformation of LNA presents a sterically hindered and conformationally alien substrate to these enzymes.[3] This structural incompatibility significantly reduces the binding affinity of nucleases, thereby impeding their catalytic activity and protecting the oligonucleotide from degradation.
Quantitative Analysis of Nuclease Resistance
The superior stability of LNA-modified oligonucleotides has been extensively documented. The following tables summarize key quantitative data from various studies, offering a comparative view of their performance against unmodified DNA and other modifications.
Table 1: Serum Stability of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Organism/Medium | Half-life (t½) | Key Findings | Reference |
| Unmodified DNA | Human Serum | ~1.5 hours | Rapidly degraded. | [5] |
| LNA/DNA Chimera (3 LNA at each end) | Human Serum | ~15 hours | 10-fold increase in stability compared to unmodified DNA.[5] | [5] |
| Phosphorothioate (B77711) (PS) | Human Serum | ~10 hours | Less stable than the LNA/DNA chimera.[5] | [5] |
| 2'-O-methyl gapmer | Human Serum | ~12 hours | Less stable than the LNA/DNA chimera.[5] | [5] |
| Full LNA (phosphodiester backbone) | Fresh Mouse Serum | Stable for >2 hours | Unmodified DNA was rapidly degraded within 1 hour.[6][7] | [6][7] |
| Chimeric DNA/LNA | Not specified | >10 hours | More stable than isosequential DNA PS oligonucleotides.[6][7] | [6][7] |
Table 2: Resistance to Specific Nucleases
| Nuclease | Oligonucleotide Type | Extent of Degradation | Key Findings | Reference |
| 3'-exonuclease (Snake Venom Phosphodiesterase) | Fully modified LNA | Completely stable after 2 hours. | Blocking the 3'-end with just two LNAs resulted in 83% of the oligonucleotide remaining after 2 hours.[8] | [8][9] |
| 3'→5' exonucleases (Vent, Pfu, Klenow fragment, T7 DNA polymerase, Exonuclease III) | LNA at penultimate (L-2) position | Essentially complete nuclease resistance. | A single LNA at the terminal (L-1) position provided only partial protection.[4][10] | [4][10] |
| Endonuclease (S1-endonuclease) | Fully modified LNA | 85% remained after 2 hours. | Unmodified and phosphorothioate analogs were undetectable after 30 minutes.[8] | [8] |
| Endonuclease (DNase I) | 30mer dsDNA with 1-2 terminal LNAs | Markedly increased stability. | Significant protection against endonuclease degradation.[9] | [9] |
Visualizing the Mechanism and Experimental Workflow
To further elucidate the principles of LNA nuclease resistance and the methods used for its assessment, the following diagrams are provided.
Caption: Mechanism of LNA-mediated nuclease resistance.
Caption: Experimental workflow for a serum stability assay.
Detailed Experimental Protocols
The assessment of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Serum Stability Assay
This assay evaluates the stability of LNA-modified oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.
1. Materials:
-
LNA-modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified).
-
Human serum or fetal bovine serum (FBS).
-
Nuclease-free water.
-
Phosphate-buffered saline (PBS).
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Urea.
-
TBE buffer (Tris/Borate/EDTA).
-
Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes).
-
Staining agent (e.g., SYBR Gold or similar).
-
Gel imaging system.
2. Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, combine the oligonucleotide with serum (e.g., 50-90% final concentration) to a final volume.
-
Incubate the mixture at 37°C.[5]
-
At predetermined time points (e.g., 0, 1, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction and immediately freeze it in liquid nitrogen or place it on dry ice to stop the degradation.[5]
-
To analyze the samples, add an equal volume of denaturing loading buffer to each aliquot.
-
Heat the samples at 95°C for 5 minutes to denature, then quick-chill on ice.
-
Load the samples onto a denaturing polyacrylamide gel containing urea.
-
Run the gel until the tracking dye has migrated to the desired position.
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using an imaging system. Intact oligonucleotide will appear as a distinct band, while degraded products will appear as a smear or bands of lower molecular weight.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t½).
Protocol 2: 3'-Exonuclease Degradation Assay
This assay assesses the stability of oligonucleotides against enzymes that degrade nucleic acids from the 3'-end.
1. Materials:
-
LNA-modified oligonucleotide and controls.
-
3'-exonuclease (e.g., Snake Venom Phosphodiesterase or Exonuclease III).
-
Enzyme reaction buffer (specific to the chosen exonuclease).
-
Nuclease-free water.
-
Stop solution (e.g., EDTA).
-
Analysis equipment (as in Protocol 1, or HPLC).
2. Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the oligonucleotide, reaction buffer, and nuclease-free water.
-
Initiate the reaction by adding the 3'-exonuclease.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots and stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺ ions required by many nucleases).
-
Analyze the samples by denaturing PAGE or HPLC to determine the amount of full-length oligonucleotide remaining.
-
Calculate the rate of degradation and compare the stability of the LNA-modified oligonucleotide to the controls.
Protocol 3: In Vivo Stability and Biodistribution Study
This experiment evaluates the stability and distribution of LNA-modified oligonucleotides in a living organism.
1. Materials:
-
Radiolabeled (e.g., ³H or a fluorescent tag) LNA-modified oligonucleotide.
-
Animal model (e.g., mice).
-
Anesthetic.
-
Surgical tools for tissue collection.
-
Scintillation counter or imaging system for detection of the label.
2. Procedure:
-
Administer the labeled LNA-modified oligonucleotide to the animals via the desired route (e.g., intravenous, subcutaneous).[6][11]
-
At specified time points post-administration, euthanize a cohort of animals.
-
Collect blood and various tissues (e.g., liver, kidney, spleen, tumor).[6][11]
-
Homogenize the tissues and extract the oligonucleotides.
-
Quantify the amount of intact labeled oligonucleotide in each tissue and in the blood using a scintillation counter or by analyzing extracts via PAGE or HPLC.
-
This data provides information on the in vivo half-life, clearance rate, and tissue distribution of the LNA-modified oligonucleotide.[6][11]
Conclusion
The incorporation of LNA monomers into oligonucleotides provides a robust and reliable strategy to overcome the challenge of nuclease degradation. The inherent conformational rigidity of the LNA sugar moiety acts as a powerful deterrent to nuclease binding and cleavage, significantly extending the in vitro and in vivo half-life of these therapeutic molecules. The quantitative data and experimental protocols presented in this guide underscore the superior stability of LNA-modified oligonucleotides, solidifying their position as a leading chemistry in the development of next-generation nucleic acid-based drugs. This enhanced stability, coupled with high binding affinity, makes LNA a cornerstone technology for researchers and drug developers aiming to translate the potential of oligonucleotide therapeutics into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. synoligo.com [synoligo.com]
- 4. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characteristics of DMT-LNA-G Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical characteristics of DMT-LNA-G phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides with enhanced properties. The incorporation of Locked Nucleic Acid (LNA) monomers, particularly the guanine (B1146940) analogue, imparts significant and predictable changes to the resulting oligonucleotides, making them highly valuable for a range of research, diagnostic, and therapeutic applications.
Core Biophysical Properties
The defining feature of LNA is the methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "lock" fixes the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid helices. This pre-organization of the sugar moiety has profound effects on the biophysical properties of oligonucleotides containing LNA-G.
Enhanced Thermal Stability
The incorporation of LNA-G monomers into an oligonucleotide dramatically increases its thermal stability when hybridized to a complementary DNA or RNA strand. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates. The increase in Tm is a direct result of the C3'-endo conformation, which leads to a more organized and stable helical structure.
Generally, each LNA modification can increase the melting temperature of a duplex by 2-8 °C.[1] This enhancement is sequence-dependent and allows for precise control over the hybridization properties of oligonucleotides.
| Oligonucleotide Sequence (5'-3') | Modification | Complementary Strand | Tm (°C) | ΔTm per LNA-G (°C) |
| GTG ATA TGC | Unmodified DNA | 3'-CAC TAT ACG-5' (DNA) | 29.5 | N/A |
| GTG G LNA ATA TGC | Single LNA-G | 3'-CAC TAT ACG-5' (DNA) | ~32.5 - 37.5 | +3 to +8 |
| TGGGT | Unmodified DNA Quadruplex | N/A | ~55 | N/A |
| TLNAGGLNAGTLNA | LNA-modified Quadruplex | N/A | 75 | +20 (for the whole structure)[2] |
Note: The ΔTm for the single LNA-G is an estimated range based on literature values. The actual value is sequence and context-dependent.
Superior Binding Affinity
The locked C3'-endo conformation of LNA-G significantly enhances the binding affinity of the oligonucleotide for its complementary strand. This is reflected in a lower dissociation constant (Kd), indicating a stronger and more stable interaction. The pre-organized structure of the LNA-modified strand reduces the entropic penalty of hybridization.
Binding affinity is a critical parameter in the design of therapeutic oligonucleotides and diagnostic probes, as it dictates the concentration required for effective target engagement.
| Oligonucleotide | Complementary Strand | Binding Affinity (Kd) |
| DNA | DNA | 1.5 x 109 M-1[3] |
| LNA-DNA chimera | DNA | 4.0 x 109 M-1[3] |
| Fully modified LNA | DNA | >1012 M-1[3] |
Note: The values presented are for comparative purposes and can vary based on the specific sequence and experimental conditions.
Increased Nuclease Resistance
Oligonucleotides are susceptible to degradation by cellular nucleases, which limits their in vivo efficacy. The modified sugar-phosphate backbone of LNA-G containing oligonucleotides confers significant resistance to both endo- and exonucleases.[4][5][6] This enhanced stability prolongs the half-life of the oligonucleotide in biological systems, a crucial attribute for therapeutic applications.
The degree of nuclease resistance generally increases with the number of LNA modifications.[7] Chimeric oligonucleotides, which contain a mix of LNA and DNA residues, can be designed to balance nuclease resistance with other desired properties, such as RNase H activation.
| Oligonucleotide Type | Nuclease Type | Relative Stability |
| Unmodified DNA | 3'-exonucleases | Low |
| LNA-DNA Chimera | 3'-exonucleases | Moderate to High |
| Fully Modified LNA | 3'-exonucleases | Very High[4] |
A-Form Helical Conformation
The C3'-endo sugar pucker of LNA-G forces the resulting duplex into an A-form or A-like helical geometry, similar to that of an RNA:RNA duplex. This has important implications for the recognition of the oligonucleotide by proteins and enzymes. For instance, LNA-modified antisense oligonucleotides that form A-like duplexes with their target mRNA are typically not substrates for RNase H, an enzyme that recognizes DNA:RNA hybrids. To overcome this, "gapmer" designs are often employed, featuring a central DNA-like region flanked by LNA "wings" to confer stability.
Experimental Protocols
Thermal Denaturation Analysis
This protocol outlines the determination of the melting temperature (Tm) of an LNA-G modified oligonucleotide hybridized to its complementary strand using UV spectroscopy.
Nuclease Stability Assay
This protocol provides a general method for assessing the stability of LNA-G modified oligonucleotides in the presence of nucleases.
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of LNA-modified oligonucleotides in solution.
Synthesis and Purification
Oligonucleotides incorporating DMT-LNA-G phosphoramidite are synthesized using standard automated phosphoramidite chemistry on a solid support.[8][9] However, minor modifications to the standard protocols are typically required to ensure efficient coupling.
-
Longer Coupling Times: Due to the increased steric hindrance of the LNA monomer, a longer coupling time is generally necessary compared to standard DNA or RNA phosphoramidites.[8]
-
Modified Oxidation: A longer oxidation step may also be required to ensure complete conversion of the phosphite (B83602) triester to the phosphate triester.
Purification of LNA-containing oligonucleotides can be achieved using standard methods such as High-Performance Liquid Chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).[8][10] The identity and purity of the final product are typically confirmed by mass spectrometry.
Conclusion
This compound is a powerful tool for the synthesis of oligonucleotides with significantly enhanced biophysical properties. The resulting LNA-modified oligonucleotides exhibit superior thermal stability, binding affinity, and nuclease resistance, making them ideal candidates for a wide array of applications in molecular biology, diagnostics, and drug development. A thorough understanding of their biophysical characteristics and the experimental methods used for their evaluation is essential for the rational design and successful implementation of these promising molecules.
References
- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 2. NMR solution structure of a parallel LNA quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synoligo.com [synoligo.com]
- 6. Amplification and Re-Generation of LNA-Modified Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to Locked Nucleic Acid (LNA) Phosphoramidites
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of Locked Nucleic Acid (LNA) phosphoramidites. This document details the transformative impact of LNA technology on RNA-targeted therapeutics and diagnostics.
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the properties of oligonucleotides. This technical guide provides an in-depth exploration of LNA phosphoramidites, from their initial discovery to their current applications in cutting-edge research and drug development. By constraining the ribose sugar in an ideal conformation for binding, LNAs impart remarkable characteristics to oligonucleotides, including enhanced hybridization affinity, superior thermal stability, and increased resistance to nuclease degradation.
Discovery and Fundamental Principles of LNA
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1] This structural modification pre-organizes the sugar into the N-type (3'-endo) conformation, which is optimal for Watson-Crick base pairing.[2] The concept of LNA was independently pioneered by the research groups of Jesper Wengel and Takeshi Imanishi in the late 1990s, building upon earlier work on antisense oligonucleotides.[2]
The locked conformation of the ribose sugar is the key to LNA's unique properties. By reducing the conformational flexibility of the oligonucleotide backbone, LNA significantly enhances the binding affinity to complementary DNA and RNA strands.[3] This increased affinity translates to a higher melting temperature (Tm) of the resulting duplex, a critical parameter in many molecular biology applications.
Quantitative Analysis of LNA-Modified Oligonucleotides
The incorporation of LNA monomers into an oligonucleotide has a predictable and significant impact on its biophysical properties. The following tables summarize the quantitative advantages of LNA-modified oligonucleotides over conventional DNA and RNA.
| Property | LNA-Modified Oligonucleotide | Unmodified DNA/RNA Oligonucleotide | Reference |
| Melting Temperature (Tm) Increase per Modification | +2 to +10 °C per LNA monomer | N/A | [4] |
| Binding Affinity (Kd) | Lower Kd (higher affinity) | Higher Kd (lower affinity) | [5] |
| Nuclease Resistance | Significantly increased | Rapidly degraded | [6][7] |
Table 1: General Comparison of LNA-Modified vs. Unmodified Oligonucleotides
The increase in melting temperature is a hallmark of LNA-containing duplexes. The precise ΔTm per LNA monomer is sequence-dependent, with purine-LNA-purine contexts generally providing greater stability.
| Sequence Context (5' -> 3') | ΔTm per LNA Modification (°C) |
| A-LNA -A | +4.1 |
| A-LNA -C | +5.9 |
| A-LNA -G | +5.2 |
| A-LNA -T | +4.3 |
| C-LNA -A | +6.8 |
| C-LNA -C | +7.6 |
| C-LNA -G | +6.7 |
| C-LNA -T | +6.8 |
| G-LNA -A | +6.1 |
| G-LNA -C | +7.2 |
| G-LNA -G | +6.4 |
| G-LNA -T | +6.3 |
| T-LNA -A | +4.9 |
| T-LNA -C | +6.7 |
| T-LNA -G | +6.1 |
| T-LNA -T | +5.0 |
Table 2: Representative Increase in Melting Temperature (ΔTm) per LNA Monomer in a DNA/LNA Mixmer Duplex. Data is illustrative and can vary based on flanking sequences and overall oligo composition.
The enhanced binding affinity and nuclease resistance make LNA-modified oligonucleotides highly effective tools for in vivo applications, where stability in biological fluids is paramount.
Experimental Protocols
Synthesis of LNA Phosphoramidite (B1245037) Monomers
The synthesis of LNA phosphoramidites is a multi-step process that requires expertise in nucleoside chemistry. The following is a generalized protocol for the synthesis of an LNA-Thymine phosphoramidite. The synthesis of other LNA bases (A, C, and G) follows a similar strategy with appropriate protection of the exocyclic amines.
Materials and Reagents:
-
LNA-Thymine nucleoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Acetonitrile (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve the LNA-Thymine nucleoside in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0 °C and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the 5'-O-DMT-LNA-Thymine by silica gel column chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the dried 5'-O-DMT-LNA-Thymine in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with anhydrous acetonitrile.
-
Purify the crude product by silica gel column chromatography to yield the LNA-Thymine phosphoramidite.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
-
Automated Solid-Phase Synthesis of LNA Oligonucleotides
LNA phosphoramidites can be readily incorporated into oligonucleotides using standard automated DNA/RNA synthesizers with minor modifications to the standard protocols.
Key Protocol Modifications:
-
Coupling Time: Due to the increased steric bulk of LNA phosphoramidites, the coupling time should be extended to ensure efficient incorporation. A coupling time of 5-15 minutes is generally recommended.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are effective activators for LNA phosphoramidite coupling.
Standard Synthesis Cycle:
The synthesis follows the standard phosphoramidite cycle:
-
Deblocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the LNA phosphoramidite and activator.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
Deprotection and Purification of LNA Oligonucleotides
Following synthesis, the LNA-containing oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Deprotection:
-
A common method for deprotection is treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at elevated temperatures (e.g., 65 °C for 10-15 minutes).[8]
Purification:
-
LNA oligonucleotides can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) (both reverse-phase and anion-exchange) or polyacrylamide gel electrophoresis (PAGE).[5][9]
LNA in Action: Targeting Disease Pathways
The unique properties of LNAs have made them powerful tools for targeting disease-associated RNAs. LNA-based antisense oligonucleotides can modulate gene expression with high specificity and potency.
Inhibition of Bcl-2 in Cancer Therapy
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to therapy.[2] LNA-based antisense oligonucleotides have been designed to target Bcl-2 mRNA, leading to its degradation and subsequent induction of apoptosis in cancer cells.
Targeting miR-122 for Hepatitis C Treatment
MicroRNA-122 (miR-122) is a liver-specific microRNA that is essential for the replication of the Hepatitis C virus (HCV).[3] An LNA-based anti-miR, Miravirsen, has been developed to sequester miR-122, thereby inhibiting HCV replication.
Conclusion
Locked Nucleic Acid phosphoramidites have revolutionized the field of oligonucleotide-based therapeutics and diagnostics. Their ability to confer enhanced binding affinity, thermal stability, and nuclease resistance has enabled the development of a new generation of highly potent and specific RNA-targeting molecules. As our understanding of the vast and complex roles of RNA in biology and disease continues to grow, LNA technology will undoubtedly play an increasingly critical role in the development of novel therapeutic strategies. This guide provides a foundational understanding for researchers and developers looking to harness the power of LNA in their work.
References
- 1. Thermodynamic, counterion and hydration effects for the incorporation of locked nucleic acid (LNA) nucleotides in duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular thermodynamics of LNA:LNA base pairs and the hyperstabilizing effect of 5′‐proximal LNA:DNA base pairs | Scilit [scilit.com]
- 9. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of LNA Synthesis: A Technical Guide to the Role of the DMT Group in LNA Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Locked Nucleic Acid (LNA) technology has revolutionized the fields of diagnostics, molecular biology, and therapeutic drug development. The unprecedented thermal stability and target affinity of LNA oligonucleotides are directly attributable to their unique bridged ribose conformation. The successful chemical synthesis of these modified oligonucleotides hinges on the robust and well-established phosphoramidite (B1245037) chemistry, a cornerstone of which is the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a pivotal component, acting as a temporary guardian of the 5'-hydroxyl function. This in-depth technical guide elucidates the critical role of the DMT group in LNA phosphoramidite chemistry, detailing its function, the nuances of its application in LNA synthesis, and its instrumental role in ensuring the fidelity and purity of the final product.
The Indispensable Role of the DMT Group in LNA Oligonucleotide Synthesis
In the solid-phase synthesis of LNA oligonucleotides, which proceeds in the 3' to 5' direction, the DMT group serves several critical functions:
-
5'-Hydroxyl Protection: The primary role of the DMT group is to reversibly block the 5'-hydroxyl group of the LNA phosphoramidite monomer.[1] This protection is essential to prevent self-polymerization and to direct the coupling reaction specifically to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1] The bulky nature of the DMT group provides excellent steric hindrance, effectively preventing unwanted side reactions at the 5' position.[1]
-
Enabling Stepwise Synthesis: The acid lability of the DMT group is a key feature that allows for the controlled, stepwise addition of LNA monomers.[1] It remains stable under the basic and neutral conditions of the coupling, capping, and oxidation steps but can be cleanly and efficiently removed with a mild acid treatment, a process known as detritylation.[1] This selective removal exposes the 5'-hydroxyl group for the next coupling cycle.
-
Monitoring Coupling Efficiency: The cleavage of the DMT group releases a stable, bright orange-colored dimethoxytrityl cation (DMT+).[2] This cation has a strong absorbance at approximately 495 nm, and the intensity of the color is directly proportional to the amount of DMT group cleaved.[2] This colorimetric property provides a real-time, quantitative method to monitor the efficiency of each coupling step, which is crucial for the synthesis of high-quality LNA oligonucleotides.
-
Facilitating Purification: The lipophilic nature of the DMT group is exploited in a powerful purification strategy known as "DMT-on" purification.[3] By leaving the DMT group attached to the final full-length oligonucleotide, its hydrophobicity is significantly increased compared to the truncated failure sequences (which are capped and do not have a 5'-DMT group).[3] This difference allows for efficient separation of the desired product from impurities using reversed-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification.[3][4]
The LNA Synthesis Cycle: A Step-by-Step Examination
The synthesis of LNA oligonucleotides follows a four-step cycle for each monomer addition, with specific considerations for the unique properties of LNA phosphoramidites.
Figure 1: The four-step cycle of LNA oligonucleotide synthesis.
Detritylation: The Gateway to Elongation
The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the growing LNA chain attached to the solid support.
-
Reagent: A solution of a mild acid, typically 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[5][6]
-
Mechanism: The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a resonance-stabilized, orange-colored DMT cation and a free 5'-hydroxyl group on the oligonucleotide.
-
LNA-Specific Considerations: The detritylation step is generally efficient for LNA-containing oligonucleotides and follows standard protocols. However, minimizing exposure to strong acids is crucial to prevent depurination, especially for longer sequences.[5]
Figure 2: The detritylation reaction exposes the 5'-hydroxyl group.
Coupling: Incorporating the LNA Monomer
With the 5'-hydroxyl group deprotected, the next LNA phosphoramidite is introduced to elongate the chain.
-
Reagents: An LNA phosphoramidite monomer and an activator, such as 1H-tetrazole or, more commonly, 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile (B52724).[5][7]
-
Mechanism: The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, forming a highly reactive intermediate. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, displacing the activated diisopropylamino group and forming a phosphite triester linkage.
-
LNA-Specific Considerations: LNA phosphoramidites are more sterically hindered than their DNA counterparts.[8] Consequently, a longer coupling time is required to achieve high coupling efficiencies.[8][9]
Capping: Terminating Failure Sequences
The coupling reaction is highly efficient but not 100%. To prevent the unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutants (n-1 sequences), they are permanently blocked in the capping step.
-
Reagents: A mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI) or 1,2,4-triazole (B32235) in the presence of a base like pyridine (B92270) or lutidine.[7]
-
Mechanism: The 5'-hydroxyl groups that failed to couple are acetylated, rendering them unreactive for future coupling steps.
-
LNA-Specific Considerations: The capping step is crucial for the synthesis of high-purity LNA oligonucleotides, especially for longer sequences. Inefficient capping can lead to a complex mixture of deletion sequences that are difficult to purify, even with DMT-on strategies.[5]
Oxidation: Stabilizing the Backbone
The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[7]
-
Mechanism: The iodine oxidizes the P(III) atom of the phosphite triester to P(V), forming a stable phosphate triester backbone.
-
LNA-Specific Considerations: The oxidation of the phosphite triester formed after LNA coupling can be slower than that of a standard DNA phosphite.[8] Therefore, a slightly longer oxidation time is recommended to ensure complete conversion.[8]
Quantitative Data in LNA Phosphoramidite Chemistry
The following tables summarize typical parameters and performance metrics in LNA oligonucleotide synthesis.
Table 1: Recommended Reaction Times for LNA vs. DNA Synthesis
| Synthesis Step | Standard DNA | LNA | Reference(s) |
| Coupling | 30 - 60 seconds | 180 - 250 seconds | [8] |
| Oxidation | ~30 seconds | 45 seconds | [8] |
Table 2: Typical Reagent Concentrations for LNA Oligonucleotide Synthesis
| Reagent | Concentration | Solvent | Reference(s) |
| LNA Phosphoramidite | 0.05 - 0.1 M | Anhydrous Acetonitrile | [8] |
| Activator (DCI) | 0.25 - 0.5 M | Anhydrous Acetonitrile | [5] |
| Deblocking Agent (DCA) | 3% (v/v) | Dichloromethane or Toluene | [5][6] |
| Oxidizing Agent (Iodine) | 0.02 - 0.1 M | THF/Pyridine/Water | [6][7] |
| Capping A (Acetic Anhydride) | 10% | THF/Pyridine | [7] |
| Capping B (N-Methylimidazole) | 16% | THF | [7] |
| Note: Some LNA phosphoramidites, like the 5-Me-C variant, may require a mixture of THF and acetonitrile for better solubility.[8] |
Table 3: Representative Coupling Efficiencies and Product Yields
| Oligonucleotide Type | Average Coupling Efficiency | Theoretical Yield (20-mer) | Reference(s) |
| DNA | >99% | ~82% | [10] |
| LNA-DNA Chimera | >98.5% | ~74% | [10] |
Experimental Protocols
Protocol 1: Automated Synthesis of an LNA-DNA Chimeric Oligonucleotide
This protocol outlines the general steps for synthesizing an LNA-containing oligonucleotide on an automated DNA synthesizer.
-
Preparation of Reagents:
-
Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. For certain LNA monomers, a co-solvent like THF may be necessary.[8]
-
Prepare fresh solutions of activator (e.g., 0.25 M DCI in acetonitrile), capping reagents, oxidizing solution, and deblocking solution according to the synthesizer manufacturer's recommendations.
-
-
Synthesizer Setup:
-
Install the reagent bottles on the DNA synthesizer.
-
Prime all reagent lines to ensure they are free of air bubbles and filled with fresh reagents.
-
Install the solid support column containing the initial 3'-nucleoside.
-
-
Synthesis Cycle Programming:
-
Program the synthesizer with a cycle that includes the following steps, with adjusted times for LNA monomers:
-
Detritylation: 3% DCA in DCM for 60-90 seconds.
-
Wash: Anhydrous acetonitrile.
-
Coupling: Deliver LNA phosphoramidite and activator for 180-250 seconds.[8] For DNA monomers, a shorter coupling time (e.g., 60 seconds) can be used.
-
Wash: Anhydrous acetonitrile.
-
Capping: Deliver capping reagents for 30-45 seconds.
-
Wash: Anhydrous acetonitrile.
-
Oxidation: Deliver oxidizing solution for 45 seconds.[8]
-
Wash: Anhydrous acetonitrile.
-
-
-
DMT Monitoring:
-
Enable the trityl monitoring function on the synthesizer to measure the absorbance of the DMT cation after each detritylation step. This provides a real-time assessment of coupling efficiency.
-
-
Final Detritylation (DMT-off) or DMT-on:
-
For DMT-off synthesis, program a final detritylation step after the last coupling cycle.
-
For DMT-on purification, omit the final detritylation step.[11]
-
Protocol 2: Cleavage, Deprotection, and DMT-on Purification
-
Cleavage and Deprotection:
-
After synthesis, treat the solid support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at room temperature or elevated temperature (e.g., 55°C) for a specified period (e.g., 8-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
-
DMT-on Purification using RP-HPLC:
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Procedure:
-
Dissolve the crude DMT-on oligonucleotide in mobile phase A.
-
Inject the sample onto the column.
-
Elute with a gradient of increasing acetonitrile concentration. The DMT-on product, being more hydrophobic, will elute later than the failure sequences.
-
Collect the peak corresponding to the DMT-on oligonucleotide.
-
-
-
Post-Purification Detritylation:
-
Evaporate the collected fraction to dryness.
-
Resuspend the purified DMT-on oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for 15-30 minutes to cleave the DMT group.[1]
-
Quench the reaction with a suitable buffer or by co-evaporation with water.
-
Desalt the final product using a size-exclusion column or ethanol (B145695) precipitation.
-
Logical Relationships in LNA Synthesis
Figure 3: Key factors influencing the successful synthesis of high-quality LNA oligonucleotides.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the phosphoramidite synthesis of Locked Nucleic Acid oligonucleotides. Its role extends beyond simple 5'-hydroxyl protection, providing a means to monitor reaction efficiency and enabling robust purification strategies. While the fundamental principles of its use are conserved from standard DNA synthesis, the steric bulk of LNA monomers necessitates modifications to the synthesis cycle, particularly longer coupling and oxidation times, to ensure high yields of the desired full-length product. A thorough understanding of the function of the DMT group and the optimization of the synthesis and purification protocols are paramount for researchers and drug development professionals seeking to harness the full potential of LNA technology.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Synthesis and Properties of Oligonucleotides Containing LNA-Sulfamate and Sulfamide Backbone Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. dupont.com [dupont.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. shimadzu.com [shimadzu.com]
Stability of LNA-G Phosphoramidite in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides for a wide range of therapeutic and diagnostic applications. The conformational restriction of the ribose sugar in LNA confers unprecedented thermal stability and hybridization properties to oligonucleotides. Among the different LNA monomers, the guanosine (B1672433) analogue (LNA-G) is of particular interest. However, it is well-established that standard deoxyguanosine (dG) phosphoramidites are the most susceptible to degradation in solution, primarily due to autocatalytic hydrolysis. This technical guide provides a comprehensive overview of the stability of LNA-G phosphoramidite (B1245037) in solution, drawing comparisons with its standard DNA counterpart and detailing the experimental protocols for stability assessment.
Enhanced Stability of LNA Phosphoramidites
The Challenge of Guanosine Phosphoramidite Stability
Standard 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are notoriously the least stable of the four canonical DNA phosphoramidites in solution.[4][5][6] This instability is primarily attributed to water-catalyzed hydrolysis, which is autocatalyzed by the dG phosphoramidite itself. The degradation is second order in phosphoramidite concentration, indicating a self-propagating degradation process.[4] The nature of the protecting group on the exocyclic amine of the guanine (B1146940) base also significantly influences the rate of hydrolysis.[4]
Degradation Pathway of dG Phosphoramidite
The primary degradation pathway for dG phosphoramidite in the presence of trace amounts of water in acetonitrile (B52724) involves hydrolysis of the phosphoramidite moiety. This process is autocatalytic, meaning the degradation products can catalyze further degradation.
Assessing Phosphoramidite Stability: Experimental Protocols
The stability of phosphoramidites in solution is typically monitored using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy. These techniques allow for the quantification of the intact phosphoramidite over time and the detection of degradation products.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful tool for separating and quantifying phosphoramidites and their degradation products.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Prepare a solution of the LNA-G or dG phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 10 mg/mL). It is crucial to minimize exposure to moisture during preparation.
-
Incubation: Store the solution in a sealed vial under an inert atmosphere (e.g., argon) at a controlled temperature (e.g., 25°C or 4°C).
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution for analysis.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: Integrate the peak area of the intact phosphoramidite at each time point. The decrease in peak area over time corresponds to the degradation of the phosphoramidite.
Quantitative Data Summary (Hypothetical):
| Time (hours) | LNA-G Purity (%) | dG Purity (%) |
| 0 | 99.5 | 99.3 |
| 24 | 98.8 | 95.1 |
| 48 | 98.2 | 89.7 |
| 72 | 97.5 | 83.5 |
31P Nuclear Magnetic Resonance (31P NMR) Protocol
31P NMR is a highly specific method for monitoring phosphorus-containing compounds. It allows for the direct observation of the phosphoramidite signal and the appearance of signals from degradation products like H-phosphonates.[7]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Dissolve a known amount of the phosphoramidite in anhydrous deuterated acetonitrile (CD3CN) inside a glovebox or under a stream of argon.
-
NMR Tube: Transfer the solution to a dry NMR tube and seal it.
-
NMR Spectrometer:
-
Frequency: ≥121 MHz for 31P.
-
Experiment: Proton-decoupled 31P NMR.
-
Reference: 85% H3PO4 (external).
-
Acquisition: Acquire spectra at regular time intervals.
-
-
Data Analysis: The phosphoramidite typically shows a signal around 146-150 ppm. Degradation products such as H-phosphonates will appear as new signals at different chemical shifts (typically 0-10 ppm). The relative integrals of these signals provide a quantitative measure of degradation.
Quantitative Data Summary (Hypothetical):
| Time (hours) | LNA-G (% Intact) | dG (% Intact) | H-Phosphonate (% of Total P) |
| 0 | >99 | >99 | <1 |
| 24 | 99 | 95 | 4 |
| 48 | 98 | 90 | 9 |
| 72 | 97 | 84 | 15 |
Impact of LNA Modification on Stability
The rigid, bicyclic structure of the LNA sugar moiety is believed to contribute to the increased stability of LNA phosphoramidites in several ways:
-
Steric Hindrance: The locked conformation may sterically hinder the approach of water molecules to the phosphorus center, thereby slowing down the rate of hydrolysis.
-
Electronic Effects: The conformational rigidity can alter the electronic properties of the phosphoramidite group, potentially making it less susceptible to nucleophilic attack.
While the exact mechanism of how the LNA modification mitigates the autocatalytic degradation of the guanosine phosphoramidite has not been extensively detailed in the literature, the empirical evidence strongly suggests a stabilizing effect.
Best Practices for Handling and Storage
To maximize the shelf-life of LNA-G phosphoramidite in solution, the following practices are recommended:
-
Use Anhydrous Solvents: Always use high-quality, anhydrous acetonitrile (<30 ppm water) for dissolving phosphoramidites.
-
Inert Atmosphere: Handle and store phosphoramidite solutions under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., -20°C) when not in use. For use on an automated synthesizer, solutions can be kept at room temperature for a limited time, but prolonged storage at room temperature should be avoided.
-
Fresh Solutions: For critical applications, it is advisable to use freshly prepared solutions.
Conclusion
LNA-G phosphoramidite offers superior stability in solution compared to its standard deoxyguanosine counterpart. This enhanced stability is a significant advantage in automated oligonucleotide synthesis, leading to higher coupling efficiencies and purer final products. While dG phosphoramidites are known to be prone to autocatalytic hydrolysis, the LNA modification appears to mitigate this degradation, likely through steric and electronic effects. By employing rigorous analytical techniques such as HPLC and 31P NMR and adhering to best practices for handling and storage, researchers and drug development professionals can ensure the quality and integrity of their LNA-G phosphoramidite solutions, ultimately contributing to the successful synthesis of high-quality LNA-modified oligonucleotides.
References
- 1. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Methodological & Application
Application Notes and Protocols for Automated Synthesis of LNA-G Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and drug development, offering enhanced thermal stability, binding affinity, and nuclease resistance compared to standard DNA and RNA.[1] This application note provides a detailed protocol for the automated synthesis of LNA-G modified oligonucleotides using phosphoramidite (B1245037) chemistry, a widely adopted and efficient method for nucleic acid synthesis.[1]
The introduction of LNA-G nucleotides, while advantageous, presents unique challenges in automated synthesis due to their steric bulk. This document outlines optimized protocols for coupling, deprotection, and purification to ensure high-yield and high-purity synthesis of LNA-G containing oligonucleotides. We also provide insights into the expected quantitative outcomes and potential impurities associated with the synthesis process.
Quantitative Data Summary
The following tables summarize representative data for the synthesis of LNA-G modified oligonucleotides compared to standard DNA oligonucleotides. It is important to note that direct side-by-side comparisons under identical conditions are not extensively available in published literature; therefore, this data is compiled from various sources to provide a general expectation of performance.
Table 1: Comparative Coupling Efficiency
| Phosphoramidite | Average Coupling Efficiency (%) | Recommended Coupling Time (seconds) on ABI Synthesizers |
| Standard dG | >99% | 30 - 60 |
| LNA-G (dmf-protected) | ~98-99% | 180[1] |
Table 2: Representative Yield and Purity of a 20-mer Oligonucleotide
| Oligonucleotide Type | Crude Yield (OD units) | Purity by RP-HPLC (% Full-Length Product) |
| Standard DNA | 10-15 | 85-95 |
| LNA-G Modified (2 LNA-G bases) | 8-12 | 80-90 |
Yields are based on a 1 µmol synthesis scale. Purity is an approximation and can vary based on sequence and synthesis conditions.
Experimental Protocols
Automated Oligonucleotide Synthesis on an ABI 394 DNA Synthesizer
This protocol outlines the steps for the automated synthesis of an LNA-G modified oligonucleotide on an Applied Biosystems 394 DNA Synthesizer.
Materials:
-
Phosphoramidites: Standard DNA phosphoramidites (dA, dC, dG, T), LNA-G(dmf) phosphoramidite. All dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (16% N-Methylimidazole in THF).[2]
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Solid Support: Controlled Pore Glass (CPG) pre-loaded with the initial nucleoside.
-
Anhydrous acetonitrile.
Synthesis Cycle:
The standard phosphoramidite synthesis cycle is employed with modifications to the coupling step for the incorporation of LNA-G.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking reagent.
-
Coupling:
-
For standard DNA phosphoramidites: A standard coupling time of 30-60 seconds is used.
-
For LNA-G phosphoramidite: The coupling time is extended to 180 seconds to accommodate the increased steric hindrance of the LNA monomer.[1]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution. A longer oxidation time of 45 seconds is recommended for LNA linkages.[1]
These four steps are repeated for each nucleotide addition in the desired sequence.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide.
Protocol:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate the vial at 55°C for 8-12 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude oligonucleotide is purified to isolate the full-length product from shorter failure sequences and other impurities.
Materials:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.
-
C18 reverse-phase HPLC column.
Protocol:
-
Reconstitute the dried crude oligonucleotide in Buffer A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect the major peak corresponding to the full-length product.
-
Desalt the collected fraction using a suitable method (e.g., gel filtration).
-
Lyophilize the purified oligonucleotide to obtain a dry powder.
Visualizations
Caption: Workflow for automated synthesis and processing of LNA-G modified oligonucleotides.
Caption: Structural comparison of an LNA-G and a standard dG monomer.
Potential Impurities and Quality Control
The synthesis of LNA-G modified oligonucleotides can result in several process-related impurities. Rigorous quality control is essential to ensure the final product's purity and integrity.
Common Impurities:
-
n-1 Deletion Mutants: Failure to couple a phosphoramidite in a cycle results in a shorter oligonucleotide.
-
Truncated Sequences: Inefficient capping can lead to sequences that are shorter than the full-length product.
-
Depurination Products: The acidic deblocking step can lead to the loss of purine (B94841) bases (A and G).[2]
-
+28 Da Adduct on LNA-G: When using dmf-protected LNA-G, a +28 Da adduct can form during deprotection, especially in the presence of primary amines. Using acyl-protected LNA-G can mitigate this issue.
Quality Control Methods:
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the final product and to separate the full-length oligonucleotide from shorter sequences.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized oligonucleotide, providing definitive evidence of its identity and the presence of any modifications or impurities.
Conclusion
The automated synthesis of LNA-G modified oligonucleotides is a robust and reproducible process when optimized protocols are employed. The key considerations are the extended coupling times for LNA-G phosphoramidites and careful post-synthesis purification to remove process-related impurities. The methodologies and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to successfully synthesize high-quality LNA-G modified oligonucleotides for a wide range of applications.
References
Application of LNA-G in Antisense Oligonucleotide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) represents a class of third-generation antisense oligonucleotides (ASOs) characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar. This structural modification "locks" the ribose ring in an N-type (RNA-like) conformation, leading to a significant increase in binding affinity for complementary RNA targets.[1][2][3] The incorporation of LNA, particularly with guanine (B1146940) (LNA-G), into ASO designs offers several advantages, including enhanced potency, increased nuclease resistance, and improved target specificity.[4][5]
These application notes provide a comprehensive overview of the use of LNA-G in ASO development, from initial design and in vitro validation to in vivo efficacy and toxicity assessment. Detailed protocols for key experiments are provided to guide researchers in the successful application of this technology.
Key Advantages of LNA-G in ASOs
-
High Binding Affinity: The locked conformation of the LNA-G nucleotide pre-organizes the ASO backbone for hybridization, resulting in a significant increase in the melting temperature (Tm) of the ASO-RNA duplex. Each LNA modification can increase the Tm by 2–8 °C.[2]
-
Enhanced Potency: The high binding affinity of LNA-G containing ASOs often translates to increased potency in downregulating target RNA expression.[6][7]
-
Increased Nuclease Resistance: The modified backbone of LNA-G ASOs confers resistance to degradation by endo- and exonucleases, leading to a longer half-life in biological fluids.[5][8]
-
RNase H Activation: When incorporated into a "gapmer" design, where a central DNA region is flanked by LNA wings, these ASOs can effectively recruit RNase H to cleave the target RNA.[9]
Design Principles for LNA-G Gapmer ASOs
The most common and effective design for LNA-G ASOs intended for target RNA degradation is the "gapmer" structure. This design leverages the high affinity and nuclease resistance of LNA while maintaining the ability to recruit RNase H1 for target cleavage.
A typical LNA gapmer consists of:
-
5' and 3' LNA "Wings": These flanking regions, typically 2-5 nucleotides in length, contain LNA modifications, including LNA-G, to enhance binding affinity and protect the oligonucleotide from nuclease degradation.
-
Central DNA "Gap": This region, generally 7-10 nucleotides long, is composed of unmodified DNA. The DNA:RNA hybrid formed in this gap is a substrate for RNase H1, which cleaves the target RNA strand.[7][10] A DNA gap of at least 7-8 nucleotides is often necessary for full RNase H activation.[10]
-
Phosphorothioate (B77711) (PS) Backbone: The entire oligonucleotide is typically synthesized with a phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced with a sulfur atom. This modification further increases nuclease resistance.[5]
Quantitative Data Summary
In Vitro Efficacy of LNA ASOs
| Target Gene | Cell Line | ASO Design | Transfection Method | IC50 (nM) | Target Knockdown (%) | Reference |
| TRADD | bEND | 4-10-4 LNA gapmer | Lipofectamine | ~8 | >80 | [11] |
| TGFBR2 | Panc-1 | 3-10-3 LNA gapmer | Gymnotic | ~260 | >80 | [12] |
| TGFBR2 | 4T1 | 3-10-3 LNA gapmer | Gymnotic | ~180 | >80 | [12] |
| MALAT1 | HeLa | 3-10-3 LNA gapmer | Lipofectamine | 0.1 - 3 | >80 | [6] |
| Hsd17b13 | Primary mouse hepatocytes | LNA gapmer | Not specified | 29 (at 72h) | ~98 | [13] |
In Vivo Efficacy of LNA ASOs in Mice
| Target Gene | ASO Design | Dose | Dosing Regimen | Tissue | Target Knockdown (%) | Reference |
| Malat1 | LNA gapmer | 7.5 nmol | Single intratracheal | Lung | ~90 | |
| ApoB | 5-10-5 LNA gapmer | 4.5 µmol/kg | Twice weekly for 3 weeks | Liver | ~80 | [11] |
| PTEN | 2-16-2 LNA gapmer | 0.75 µmol/kg | Twice weekly for 3 weeks | Liver | ~70 | [11] |
| IL-1Ra | LNA gapmer | Not specified | 6 weeks | Liver | ~70 | |
| Hsd17b13 | LNA gapmer | 50 mpk | Once weekly for 8 weeks | Liver | ~98 | [13] |
In Vivo Hepatotoxicity of LNA ASOs in Mice
| ASO Sequence/Target | ASO Design | Dose | Dosing Regimen | ALT increase (> saline control) | AST increase (> saline control) | Reference |
| TRADD (3b) | 2-14-2 LNA gapmer | 4.5 µmol/kg | Twice weekly for 3 weeks | >100-fold | >100-fold | [11] |
| TRADD (4b) | 2-14-2 LNA gapmer | 4.5 µmol/kg | Twice weekly for 3 weeks | >100-fold | >100-fold | [11] |
| ApoB (7b) | 2-16-2 LNA gapmer | 4.5 µmol/kg | Twice weekly for 3 weeks | >20-fold | >20-fold | [11] |
| PTEN (10b) | 2-16-2 LNA gapmer | 2.25 µmol/kg | Twice weekly for 3 weeks | >50-fold | >50-fold | [11] |
| Various (7 of 13 tested) | LNA gapmer | 11 - 300 mg/kg | Single subcutaneous | >1000 IU/ml | Not specified | [6] |
Experimental Protocols
Protocol 1: In Vitro Transfection of LNA Gapmer ASOs for Target Knockdown
This protocol describes the reverse transfection of LNA gapmer ASOs into adherent mammalian cells in a 96-well format to assess target RNA knockdown.
Materials:
-
LNA Gapmer ASO (lyophilized)
-
Nuclease-free water or TE buffer (10 mM Tris, pH 7.5, 0.1 mM EDTA)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
ASO Reconstitution: Briefly centrifuge the ASO tube to collect the lyophilized pellet. Resuspend the LNA ASO in nuclease-free water or TE buffer to a stock concentration of 20 µM. Mix gently and let it stand for a few minutes to ensure complete dissolution. Store at -20°C.
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute the LNA ASO to the desired final concentration (e.g., 5-50 nM) in Opti-MEM. b. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells. b. Add the ASO-lipid complex to each well. c. Add fresh, pre-warmed complete growth medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Target Knockdown: a. After incubation, lyse the cells directly in the wells or harvest them for RNA extraction. b. Perform RNA extraction using a standard protocol or commercial kit. c. Analyze the expression of the target RNA by quantitative reverse transcription PCR (qRT-PCR), normalizing to a stable housekeeping gene. Include a non-targeting control ASO and a mock-transfected control.
Protocol 2: In Vitro RNase H Cleavage Assay
This protocol assesses the ability of an LNA gapmer ASO to induce RNase H-mediated cleavage of a target RNA in vitro.
Materials:
-
LNA Gapmer ASO
-
Target RNA transcript (in vitro transcribed or synthetic)
-
RNase H Reaction Buffer (10X): 200 mM Tris-HCl (pH 7.5), 200 mM KCl, 100 mM MgCl2, 10 mM DTT
-
Recombinant Human RNase H1
-
Nuclease-free water
-
RNA loading dye
-
Urea-polyacrylamide gel (e.g., 15%)
-
TBE buffer
Procedure:
-
RNA-ASO Hybridization: a. In a nuclease-free microcentrifuge tube, combine the target RNA (e.g., 100 nM final concentration) and the LNA gapmer ASO (e.g., 500 nM final concentration) in 1X RNase H Reaction Buffer. b. Heat the mixture to 65°C for 5 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
RNase H Digestion: a. Add RNase H1 (e.g., 0.5 units) to the annealed RNA-ASO duplex. b. Incubate at 37°C for 15-60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.
-
Analysis of Cleavage Products: a. Add an equal volume of RNA loading dye containing formamide (B127407) to the reaction. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the RNA fragments by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE). d. Visualize the RNA fragments by staining with a suitable dye (e.g., SYBR Gold) and imaging. A successful cleavage will result in the appearance of smaller RNA fragments compared to the full-length control.
Protocol 3: Assessment of LNA ASO Stability in Serum
This protocol evaluates the stability of LNA ASOs in the presence of serum nucleases.
Materials:
-
LNA ASO (radiolabeled or fluorescently labeled for detection)
-
Human or mouse serum
-
PBS (phosphate-buffered saline)
-
Proteinase K
-
Urea-polyacrylamide gel (e.g., 20%)
-
TBE buffer
-
Loading buffer (containing formamide)
Procedure:
-
Incubation: a. Incubate the labeled LNA ASO (e.g., at a final concentration of 1 µM) in 50-90% serum at 37°C. b. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Reaction Termination and Protein Digestion: a. Immediately stop the reaction by adding a solution containing EDTA and Proteinase K. b. Incubate at 55°C for 1-2 hours to digest serum proteins.
-
Sample Preparation: Add an equal volume of loading buffer to each sample and denature at 95°C for 5 minutes.
-
Gel Electrophoresis: a. Separate the ASO and its degradation products on a high-resolution denaturing urea-polyacrylamide gel. b. Visualize the labeled ASO using autoradiography (for radiolabeled ASOs) or a fluorescence imager.
-
Quantification: Quantify the intensity of the full-length ASO band at each time point to determine the degradation kinetics.
Protocol 4: In Vivo Hepatotoxicity Assessment in Mice
This protocol provides a framework for evaluating the potential hepatotoxicity of LNA ASOs in a mouse model.
Materials:
-
LNA ASO formulated in sterile saline or PBS
-
Control ASO (non-targeting sequence)
-
Saline or PBS (vehicle control)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ALT and AST assay kits
-
Tissue harvesting tools
-
Formalin and histology supplies
Procedure:
-
Dosing: a. Administer the LNA ASO to mice via subcutaneous (s.c.) or intravenous (i.v.) injection. A common dosing regimen is twice weekly for 3 weeks, with doses ranging from 1 to 50 mg/kg.[11] b. Include a vehicle control group and a non-targeting ASO control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Blood Collection and Analysis: a. Collect blood samples at baseline and at the end of the study (and optionally at intermediate time points). b. Separate the serum and measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. Significant elevations in these enzymes are indicative of liver damage.
-
Necropsy and Tissue Collection: a. At the end of the study, euthanize the mice and perform a necropsy. b. Collect the liver and other organs. Weigh the liver and calculate the liver-to-body weight ratio.
-
Histopathology: a. Fix a portion of the liver in 10% neutral buffered formalin. b. Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). c. A pathologist should examine the slides for signs of hepatocellular injury, such as necrosis, inflammation, and steatosis.
Protocol 5: Analysis of Downstream Signaling Pathways by Western Blot
This protocol describes how to analyze changes in protein expression in a specific signaling pathway following LNA ASO-mediated knockdown of a target gene.
Materials:
-
Cells treated with LNA ASO as described in Protocol 1
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins in the signaling pathway of interest (e.g., phosphorylated and total forms of kinases) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. After ASO treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Clarify the lysates by centrifugation and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Visualizations
Caption: Mechanism of action of an LNA gapmer ASO.
References
- 1. Induction of apoptosis and enhancement of chemosensitivity in human prostate cancer LNCaP cells using bispecific antisense oligonucleotide targeting Bcl-2 and Bcl-xL genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Depletion of Bcl-2 by an antisense oligonucleotide induces apoptosis accompanied by oxidation and externalization of phosphatidylserine in NCI-H226 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotide Treatment in a Humanized Mouse Model of Duchenne Muscular Dystrophy and Highly Sensitive Detection of Dystrophin Using Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Oligonucleotide Treatment in a Humanized Mouse Model of Duchenne Muscular Dystrophy and Highly Sensitive Detection of Dystrophin Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multifunctional LNA Oligonucleotide-Based Strategy Blocks AR Expression and Transactivation Activity in PCa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DMT-LNA-G Phosphoramidite in SNP Genotyping Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. Their detection is crucial for understanding disease susceptibility, pharmacogenomics, and for the development of personalized medicine.[1][2] Locked Nucleic Acid (LNA) technology offers a powerful tool for enhancing the specificity and sensitivity of SNP genotyping assays.[3][4][5][6] LNA are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the molecule in an ideal A-form geometry for hybridization.[7][8] This conformational rigidity significantly increases the thermal stability of duplexes with complementary DNA and RNA strands.[9][10]
The incorporation of LNA bases, such as guanine (B1146940) using DMT-LNA-G phosphoramidite (B1245037) during oligonucleotide synthesis, leads to unprecedented thermal stability and allows for excellent mismatch discrimination, a critical feature for reliable SNP detection.[8][9] Probes containing LNA modifications exhibit a significantly higher melting temperature (Tm) when bound to a perfectly matched target compared to a target with a single base mismatch.[3][11] This large difference in Tm (ΔTm) is the basis for the superior performance of LNA probes in various SNP genotyping platforms.[3][12]
These application notes provide a comprehensive overview, design considerations, and detailed protocols for the use of DMT-LNA-G phosphoramidite in the synthesis and application of LNA-modified oligonucleotides for SNP genotyping.
Key Advantages of LNA-G in SNP Genotyping Probes
-
Enhanced Thermal Stability: The incorporation of LNA-G significantly increases the melting temperature (Tm) of the probe-target duplex, with a general increase of about 3-8 °C per LNA modification.[13] This allows for the use of shorter probes, which are inherently more specific.[3][11]
-
Superior Mismatch Discrimination: LNA-containing probes exhibit a larger Tm difference (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes.[3][14] A ΔTm of around 20°C for a single mismatch is often observed, enabling unambiguous allele discrimination.[3]
-
Increased Specificity and Sensitivity: The high affinity of LNA probes for their targets enhances the specificity and sensitivity of SNP detection assays, allowing for reliable genotyping even from complex samples.[3][4]
-
Versatility in Assay Design: LNA modifications can be incorporated into various probe-based and primer-based SNP genotyping assays, including real-time PCR, fluorescence polarization, and microarray analysis.[4][5]
-
Nuclease Resistance: LNA modifications confer a degree of resistance to both endo- and exonucleases, increasing the stability of the probes in biological samples.[10][11]
Data Presentation
Thermodynamic Properties of LNA-Modified Oligonucleotides
The design of effective LNA probes is guided by understanding their thermodynamic properties. The change in melting temperature (ΔTm) upon LNA incorporation is a key parameter for predicting probe performance.
| Modification Type | Length of Probe | Mismatch Type | ΔTm (°C) (Perfect Match vs. Mismatch) | Reference |
| Single Internal LNA | 12-mer | Single Mismatch | ~20 | [3] |
| LNA triplet at mismatch | Variable | G•T mismatch | Avoid LNA on G or neighbors | [11] |
| Fully modified LNA | 6-8 bp | Single Mismatch | High discrimination | [11] |
| 3' LNA primer | Variable | All combinations | Improved discrimination | [14] |
Table 1: Summary of reported ΔTm values for LNA-modified oligonucleotides, demonstrating their superior mismatch discrimination capabilities.
Performance in Allele-Specific PCR
The use of LNA-modified primers in allele-specific PCR (AS-PCR) dramatically improves the ability to discriminate between alleles.
| Primer Type | Target Template | Mismatch Product Formation | Allelic Discrimination | Reference |
| DNA Primer | Plasmid & Genomic DNA | Significant with certain mismatches | Variable | [14] |
| 3' LNA Primer | Plasmid & Genomic DNA | Consistently low | High | [14] |
Table 2: Comparison of DNA and 3' LNA primers in allele-specific PCR, highlighting the enhanced specificity of LNA-modified primers.
Experimental Protocols
Protocol 1: Design of LNA-Modified SNP Genotyping Probes
This protocol outlines the key considerations for designing LNA-modified probes for optimal performance in SNP genotyping assays.
1. Probe Length:
- Design capture probes to be approximately 12 nucleotides in length.[3] Shorter probes generally offer better mismatch discrimination.[11]
2. LNA Placement:
- Incorporate 2-3 LNA bases directly at the SNP site to maximize discrimination.[3]
- The SNP should ideally be positioned centrally within the probe.[3]
- For G•T mismatches, avoid placing an LNA modification on the guanine nucleotide or its immediate neighbors.[11]
3. Melting Temperature (Tm):
- Aim for a probe Tm of approximately 65°C for capture probes.[3]
- For real-time PCR probes, the Tm should be about 7-10°C higher than the primers.[11]
- Adjust the number of LNA modifications to achieve the desired Tm.[11]
4. Sequence Considerations:
- Avoid placing LNA bases in palindrome sequences, especially those involving GC base pairs.[3]
- Use software tools to check for potential secondary structures like hairpins and self-dimers, as LNA-LNA interactions are more stable than LNA-DNA interactions.[11]
5. Allele-Specific Primer Design:
- Follow general PCR primer design guidelines.
- Position the LNA nucleotide at the polymorphic site or immediately 5' to it.[3]
- To avoid low PCR efficiency, it is often preferable to position the LNA one base away from the 3' end rather than at the extreme 3' end.[3]
Protocol 2: Synthesis of LNA-G Containing Oligonucleotides
This protocol describes the automated solid-phase synthesis of oligonucleotides incorporating this compound.
1. Reagent Preparation:
- Dissolve this compound and other standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (e.g., 0.1 M).[9][15]
- Install the phosphoramidite solutions, along with standard synthesis reagents (activator, deblocking, capping, and oxidizing solutions), on an automated DNA synthesizer.
2. Automated Synthesis Cycle:
- The synthesis is performed on a solid support in the 3' to 5' direction. The following steps are repeated for each nucleotide addition:
- Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside.[15]
- Coupling: Activation of the this compound with an activator (e.g., tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for the sterically hindered LNA phosphoramidites.[9]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[15]
- Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. A longer oxidation time (e.g., 45 seconds) is suggested for LNA-containing oligonucleotides.[9]
3. Cleavage and Deprotection:
- Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide).[9]
- Avoid using methylamine (B109427) for deprotection if 5-Me-Bz-C-LNA is present in the sequence.[9]
4. Purification:
- Purify the full-length LNA-containing oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7]
Protocol 3: SNP Genotyping using LNA Probes in Real-Time PCR
This protocol describes a typical workflow for SNP genotyping using fluorescently labeled LNA probes in a 5' nuclease (TaqMan-like) real-time PCR assay.
1. Assay Components:
- Genomic DNA sample
- PCR primers flanking the SNP of interest
- Two allele-specific LNA probes, each labeled with a different fluorescent reporter dye (e.g., FAM and JOE) at the 5' end and a non-fluorescent quencher (e.g., Black Hole Quencher) at the 3' end.[4]
- PCR master mix containing DNA polymerase, dNTPs, and reaction buffer.
2. Real-Time PCR Setup:
- Prepare a reaction mix containing the PCR master mix, primers, LNA probes, and genomic DNA.
- Set up the real-time PCR instrument with the appropriate thermal cycling conditions and fluorescence detection channels for the chosen reporter dyes.
3. Thermal Cycling Protocol:
- Initial Denaturation: 95°C for 2-10 minutes.
- Cycling (40-50 cycles):
- Denaturation: 95°C for 15-30 seconds.
- Annealing/Extension: 60-65°C for 60 seconds (fluorescence reading is taken at this step).
4. Data Analysis:
- Analyze the amplification curves for each fluorescent channel.
- The allele(s) present in the sample are determined by the fluorescent signal(s) that cross the threshold.
- Homozygous Allele 1: Signal only in the channel for the first reporter dye (e.g., FAM).
- Homozygous Allele 2: Signal only in the channel for the second reporter dye (e.g., JOE).
- Heterozygous: Signal in both channels.
Visualizations
Caption: LNA probe hybridization and mismatch discrimination.
Caption: Automated synthesis workflow for LNA-G oligonucleotides.
Caption: Workflow for SNP genotyping using LNA probes in real-time PCR.
References
- 1. Design of Oligonucleotides for Allele-Specific Amplification Based on PCR and Isothermal Techniques | Springer Nature Experiments [experiments.springernature.com]
- 2. glenresearch.com [glenresearch.com]
- 3. SNP Detection [qiagen.com]
- 4. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Towards Personalized Allele-Specific Antisense Oligonucleotide Therapies for Toxic Gain-of-Function Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for LNA-G Incorporation in Fluorescently Labeled qPCR Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in nucleic acid chemistry, offering substantial improvements in the performance of fluorescently labeled qPCR probes. LNA monomers are bicyclic RNA analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the molecule in an ideal conformation for Watson-Crick base pairing.[1] This "locked" structure confers unique properties to oligonucleotides, making LNA-modified qPCR probes a powerful tool for various applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, miRNA quantification, and viral detection.[2][3][4]
The incorporation of LNA bases, particularly LNA-G, into qPCR probes leads to a significant increase in thermal stability (melting temperature, Tm), enhanced binding affinity, and improved specificity compared to standard DNA probes.[1][5] This allows for the design of shorter probes with superior quenching and higher signal-to-noise ratios, resulting in increased sensitivity.[6] The enhanced discriminatory power of LNA probes makes them particularly effective in distinguishing between closely related sequences, such as alleles differing by a single nucleotide.[6][7]
These application notes provide detailed guidelines and protocols for the design and use of LNA-G incorporated fluorescently labeled qPCR probes.
Key Advantages of LNA-G Modified qPCR Probes
-
Increased Thermal Stability: Each LNA monomer incorporation can increase the probe's melting temperature (Tm) by 2-8°C, allowing for the design of shorter, more specific probes.[1][5]
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA probes results in superior mismatch discrimination, enabling the reliable detection of single nucleotide polymorphisms (SNPs) and low-abundance targets.[5][7]
-
Improved Assay Design for Challenging Sequences: LNA modification is particularly beneficial for designing probes for AT-rich regions where achieving a sufficiently high Tm with standard DNA probes can be challenging.[8]
-
Greater Signal-to-Noise Ratio: Shorter LNA probes exhibit more efficient quenching, leading to lower background fluorescence and a higher signal-to-noise ratio.[8]
-
Resistance to Nucleases: LNA-modified oligonucleotides show increased resistance to both endo- and exonucleases, enhancing their stability in biological samples.[9]
Data Presentation: Performance of LNA-G Modified Probes
The incorporation of LNA-G and other LNA bases significantly impacts the performance of qPCR probes. The following tables summarize the quantitative advantages of LNA modification.
Table 1: Comparison of Melting Temperature (Tm) between DNA and LNA-G Modified Probes
| Probe Type | Sequence Example (LNA bases denoted with '+') | DNA Probe Tm (°C) | LNA Probe Tm (°C) | ΔTm per LNA (°C) | Reference |
| General | Varies | Varies | Varies | 2 - 8 | [1][5] |
| SNP Detection | 5'-FAM-AT[+G]C[+T]A[+C]G-BHQ1-3' | ~55-60 | ~65-70 | ~3 - 5 | |
| miRNA Detection | Varies based on miRNA target | Varies | Normalized around 84 | N/A |
Table 2: Comparison of qPCR Performance Metrics
| Performance Metric | Standard DNA Probe | LNA-G Modified Probe | Fold Improvement | Reference |
| Sensitivity (Limit of Detection) | Lower | Higher (down to single copies) | >100-fold in some cases | [10] |
| Specificity (Mismatch Discrimination) | Moderate | High (single nucleotide discrimination) | Significant | [6][7] |
| qPCR Efficiency | 90-105% | 90-110% (often with better precision) | Comparable, with improved robustness | [11] |
| Signal-to-Noise Ratio | Lower | Higher | Significant | [8] |
Experimental Protocols
Protocol 1: Design of LNA-G Modified Fluorescently Labeled qPCR Probes
This protocol outlines the key considerations for designing effective LNA-G modified qPCR probes.
1. General Design Guidelines:
-
Probe Length: Design LNA probes to be shorter than their DNA counterparts, typically between 12 and 25 nucleotides.[6][7]
-
Melting Temperature (Tm): Aim for a probe Tm that is 5-10°C higher than the primers' Tm.[12] The optimal probe Tm is generally between 65°C and 70°C.[13]
-
GC Content: Maintain a GC content between 30% and 60%.[13]
-
LNA Placement:
-
Fluorophore and Quencher:
-
Avoid a guanine (B1146940) (G) base at the 5' end next to the fluorophore, as it can cause quenching.[13]
-
Select appropriate fluorophore-quencher pairs based on the qPCR instrument's detection channels.
-
2. Design for SNP Detection:
-
LNA at SNP Site: Position one or two LNA bases directly at the SNP site to maximize discrimination between alleles.[7]
-
Probe Centering: Ideally, the SNP should be located in the central part of the probe.[7]
-
Allele-Specific Probes: Design two separate probes, one for the wild-type allele and one for the mutant allele, each labeled with a different fluorophore.[4]
3. Design for miRNA Quantification:
-
High Specificity: Due to the short length of miRNAs, LNA modification is crucial for achieving the necessary specificity and binding affinity.[2]
-
Tm Normalization: LNA incorporation allows for the normalization of probe Tms to a narrow range (e.g., around 84°C), enabling consistent performance across different miRNA targets under the same cycling conditions.[5][14]
Protocol 2: Synthesis and Purification of LNA-G Modified Probes
LNA-G modified probes are typically synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[15] Due to the specialized nature of LNA phosphoramidites, it is common to order custom-synthesized probes from commercial vendors.
1. Ordering Custom Probes:
-
Provide the desired sequence, indicating LNA bases with a "+" preceding the base (e.g., +G).
-
Specify the 5' fluorophore and 3' quencher.
-
Request High-Performance Liquid Chromatography (HPLC) purification to ensure high purity of the final product, which is critical for qPCR applications.[8]
2. Quality Control:
-
Upon receipt, verify the probe's identity and purity using mass spectrometry and HPLC analysis provided by the vendor.
-
Resuspend the lyophilized probe in a suitable buffer (e.g., TE buffer, pH 8.0) to a stock concentration of 100 µM.
-
Store the probe stock solution at -20°C, protected from light.
Protocol 3: qPCR Setup and Thermal Cycling using LNA-G Modified Probes
This protocol provides a general framework for setting up a qPCR reaction using LNA-G modified probes. Optimization of reaction conditions may be necessary for specific targets and instruments.
1. Reaction Setup:
-
Work in a clean, DNase/RNase-free environment to prevent contamination.
-
Prepare a master mix containing all reaction components except the template DNA to minimize pipetting errors.
-
A typical 20 µL reaction mixture includes:
-
10 µL of 2x qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
0.4 µL of Forward Primer (10 µM stock)
-
0.4 µL of Reverse Primer (10 µM stock)
-
0.2 µL of LNA-G Modified Probe (10 µM stock)
-
1 µL of Template DNA (concentration will vary)
-
Nuclease-free water to a final volume of 20 µL
-
2. Thermal Cycling Conditions:
-
The following is a standard two-step cycling protocol. Adjustments may be needed based on the specific master mix and target.
-
Initial Denaturation: 95°C for 2-10 minutes (activates the hot-start polymerase).
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (data collection step).
-
-
3. Controls:
-
No-Template Control (NTC): Use nuclease-free water instead of template DNA to check for contamination.
-
Positive Control: A sample known to contain the target sequence.
-
Negative Control: A sample known to not contain the target sequence.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
For gene expression analysis, calculate the relative quantification using the ΔΔCt method.
-
For SNP genotyping, analyze the endpoint fluorescence in the respective channels for each allele-specific probe.
Mandatory Visualizations
Experimental Workflow for SNP Genotyping using LNA-G Probes
Caption: Workflow for SNP genotyping using allele-specific LNA-G modified qPCR probes.
Signaling Pathway for miRNA Quantification using LNA-G Probes
Caption: Workflow for miRNA quantification using LNA-G modified qPCR probes.
Conclusion
The incorporation of LNA-G into fluorescently labeled qPCR probes offers a powerful strategy to enhance the sensitivity, specificity, and overall performance of qPCR assays. By following the detailed design guidelines and experimental protocols provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage LNA technology to achieve more reliable and accurate results in a wide range of applications. The superior performance of LNA-G modified probes makes them an invaluable tool for tackling challenging qPCR experiments and advancing molecular research and diagnostics.
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. miRNA Quantification [qiagen.com]
- 3. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allele-specific PCR with fluorescently labeled probes: criteria for selecting primers for genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. SNP Detection [qiagen.com]
- 8. news-medical.net [news-medical.net]
- 9. metabion.com [metabion.com]
- 10. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosistemika.com [biosistemika.com]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 14. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 15. Chemical Diversity of Locked Nucleic Acid-Modified Antisense Oligonucleotides Allows Optimization of Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA™-G Phosphoramidite in In Situ Hybridization Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA™) represents a class of bicyclic nucleotide analogs that significantly enhance the performance of oligonucleotide probes in a variety of molecular biology applications. The defining feature of LNA is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the furanose ring in a C3'-endo conformation. This pre-organized structure increases the binding affinity (thermal stability) of LNA-containing oligonucleotides for their complementary DNA and RNA targets.[1][2][3]
LNA™-G phosphoramidite (B1245037) is a key building block for the synthesis of LNA-modified oligonucleotide probes, enabling the incorporation of guanine (B1146940) bases with this high-affinity modification. Probes incorporating LNA™-G exhibit unprecedented thermal stability and exceptional mismatch discrimination, making them highly effective for in situ hybridization (ISH) applications.[1][3] These characteristics allow for the use of shorter probes, which can facilitate better tissue penetration and offer superior specificity in detecting target nucleic acids within fixed cells and tissues.[3][4] This document provides detailed application notes and protocols for the effective use of LNA™-G phosphoramidite in the synthesis and application of ISH probes.
Key Advantages of LNA™-G in ISH Probes
-
Enhanced Hybridization Affinity: Each LNA™ monomer incorporated into an oligonucleotide probe can increase the melting temperature (Tm) by approximately 2-8 °C, allowing for more stringent hybridization and washing conditions.[2][5]
-
Superior Specificity and Mismatch Discrimination: The high binding affinity of LNA™ enables the design of probes that can effectively discriminate between closely related sequences, including single nucleotide polymorphisms (SNPs).[3][6][7]
-
Shorter Probe Design: The increased thermal stability allows for the design of shorter probes (typically 15-25 nucleotides) compared to traditional DNA probes, which can improve tissue and cell penetration.[3][6][8]
-
High Signal-to-Noise Ratio: The enhanced specificity of LNA™ probes often leads to a reduction in off-target hybridization, resulting in clearer signals and lower background.[4]
-
Versatility: LNA™ can be combined with DNA, RNA, and other modified nucleotides, and probes can be labeled with a wide range of fluorophores and other reporter molecules.[3]
LNA™ ISH Probe Design Guidelines
Effective LNA™ probe design is critical for successful in situ hybridization experiments. The following table summarizes key design considerations.
| Parameter | Recommendation | Rationale |
| Probe Length | 15-25 nucleotides.[6][8] | Shorter probes facilitate better penetration into cells and tissues. The high affinity of LNA™ compensates for the reduced length. |
| LNA™ Placement | Distribute LNA™ bases throughout the probe, avoiding stretches of more than 4 consecutive LNA™ monomers.[6][7] | Concentrated LNA™ can lead to overly "sticky" probes that are difficult to handle and may cause non-specific binding. |
| GC Content | 30-60%.[6][7] | Helps to ensure stable hybridization without promoting the formation of secondary structures. |
| Melting Temperature (Tm) | Aim for a Tm of approximately 75-85°C.[6] | Provides a starting point for optimizing hybridization temperature, which is typically set 30°C below the calculated RNA Tm.[9][10] |
| Guanine Stretches | Avoid stretches of 3 or more consecutive G's.[6][7] | Long G-stretches can lead to the formation of G-quadruplexes and other secondary structures, as well as non-specific binding. |
| Self-Complementarity | Avoid self-complementarity and cross-hybridization with other LNA™-containing probes.[6][7] | LNA™ binds very tightly to other LNA™ residues, so intra- and intermolecular interactions must be minimized. |
| Labeling | Avoid placing a Guanine (G) at the 5'-end next to a fluorophore. | Can cause quenching of the fluorescent signal. |
Experimental Protocols
I. LNA™-G Oligonucleotide Probe Synthesis
LNA™-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry with minor modifications to the synthesis cycle.[2][11]
Workflow for LNA™-G Probe Synthesis
References
- 1. glenresearch.com [glenresearch.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabion.com [metabion.com]
- 6. Custom LNA Fish Probes [qiagen.com]
- 7. Design options [qiagen.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Tm prediction [qiagen.com]
- 11. glenresearch.com [glenresearch.com]
Synthesis of LNA-G Modified Aptamers for Enhanced Diagnostic Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aptamers, often referred to as "chemical antibodies," are single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, enabling them to bind to a wide range of targets with high affinity and specificity.[1][2] Their in vitro selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the development of aptamers against various targets, including small molecules, proteins, and even whole cells.[1] Despite their promise, natural aptamers can be susceptible to nuclease degradation, limiting their in vivo and some in vitro diagnostic applications.
To overcome this limitation, chemical modifications can be incorporated into the aptamer structure. One such powerful modification is the Locked Nucleic Acid (LNA), a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[3] This "locked" conformation confers several advantageous properties to the oligonucleotide, including significantly increased thermal stability, enhanced nuclease resistance, and improved hybridization properties.[1][3]
This document provides detailed application notes and protocols for the synthesis of LNA-G (LNA-Guanosine) modified aptamers and their application in diagnostic assays. The incorporation of LNA-G can be particularly beneficial in G-rich sequences that may form G-quadruplex structures, which are often involved in target binding.[4]
Advantages of LNA-G Modification in Diagnostics
-
Enhanced Stability: LNA modifications protect the aptamer from degradation by nucleases, increasing its half-life in biological samples such as serum.[1]
-
Increased Thermal Stability: The locked structure of LNA monomers significantly increases the melting temperature (Tm) of the aptamer, making it more robust to temperature variations during diagnostic assays.[3] Each LNA substitution can increase the Tm by 2-4°C.[3]
-
Improved Specificity: The rigid conformation of LNA can lead to better mismatch discrimination, potentially enhancing the specificity of the aptamer for its target.[3]
-
Versatility in Assay Development: The enhanced stability of LNA-G modified aptamers makes them suitable for a wide range of diagnostic platforms, including enzyme-linked aptamer-sorbent assays (ELASA), electrochemical biosensors, and lateral flow assays.[5]
Data Presentation: Performance of LNA-Modified Aptamers
The introduction of LNA modifications can influence the binding affinity (K_d) of an aptamer. While thermal stability is consistently enhanced, the effect on affinity is position-dependent and not always predictable. Below is a summary of performance data for LNA-modified aptamers from published studies.
| Aptamer Target | Modification | Unmodified K_d | LNA-Modified K_d | Diagnostic Platform | Limit of Detection (LOD) | Linear Range | Reference |
| Thrombin | LNA (various positions) | Not specified | Decreased or comparable | Not specified | Not specified | Not specified | [4] |
| Avidin | Single LNA modifications | Not specified | Significant improvement | Surface Plasmon Resonance | Not specified | Not specified | [6] |
| Salmonella enteritidis | LNA linker for aptamer immobilization | Not applicable | Not applicable | Electrochemical Biosensor | 20.704 CFU/mL | 6 × 10¹–6 × 10⁵ CFU/mL | Not specified |
Note: The impact of LNA modification on binding affinity is highly dependent on the specific aptamer sequence and the position of the LNA monomer.[4] Careful design and empirical testing are crucial for optimal performance.
Experimental Protocols
Protocol 1: Synthesis of LNA-Guanosine (LNA-G) Phosphoramidite (B1245037)
This protocol outlines the chemical synthesis of the LNA-G phosphoramidite building block required for automated oligonucleotide synthesis. The synthesis involves multiple steps of protection and activation of the guanosine (B1672433) nucleoside.
Materials:
-
Protected LNA-Guanosine precursor
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
4,5-Dicyanoimidazole (DCI)
-
Anhydrous acetonitrile (B52724)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard reagents for work-up and purification (e.g., ethyl acetate (B1210297), sodium bicarbonate, brine, sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Starting Material: Begin with a suitably protected LNA-Guanosine derivative where the exocyclic amine and the 5'-hydroxyl group are protected with appropriate protecting groups (e.g., isobutyryl for the exocyclic amine and dimethoxytrityl (DMT) for the 5'-hydroxyl).
-
Phosphitylation Reaction: a. Dissolve the protected LNA-Guanosine (1 equivalent) in anhydrous acetonitrile. b. Add 4,5-Dicyanoimidazole (DCI) (0.7 equivalents) to the solution. c. Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 equivalents) dropwise to the reaction mixture at room temperature under an inert atmosphere (e.g., argon). d. Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: a. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Extract the product with ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane (B92381) with a small percentage of triethylamine (B128534) to prevent detritylation).
-
Characterization: a. Confirm the identity and purity of the synthesized LNA-G phosphoramidite using techniques such as ³¹P NMR and mass spectrometry.
-
Storage: a. The purified LNA-G phosphoramidite should be stored under an inert atmosphere at -20°C.
Protocol 2: Automated Solid-Phase Synthesis of LNA-G Modified Aptamers
This protocol describes the incorporation of LNA-G phosphoramidite into an aptamer sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside of the aptamer sequence.
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Synthesized LNA-G phosphoramidite
-
Activator solution (e.g., DCI or Ethylthiotetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: a. Dissolve the LNA-G phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. b. Install the phosphoramidite solutions and other reagents on the DNA/RNA synthesizer. c. Program the desired aptamer sequence into the synthesizer, specifying the positions for LNA-G incorporation.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed. b. Coupling: The LNA-G phosphoramidite (or a standard phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
Cleavage and Deprotection: a. After the final synthesis cycle, the solid support is transferred to a vial. b. The oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed by incubation with a cleavage and deprotection solution at the recommended temperature and time.
-
Purification: a. The crude aptamer is purified using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Quantification and Storage: a. The concentration of the purified LNA-G modified aptamer is determined by UV-Vis spectrophotometry. b. The purified aptamer is stored at -20°C or -80°C.
Protocol 3: SELEX for LNA-G Modified Aptamers
This protocol outlines a general procedure for the in vitro selection of LNA-G modified aptamers against a protein target. This process involves iterative rounds of selection and amplification.
Materials:
-
Target protein
-
Initial DNA library containing a randomized region flanked by constant primer binding sites.
-
LNA-GTP and standard dNTPs/NTPs
-
Polymerase capable of incorporating LNA-modified nucleotides
-
PCR primers (forward and reverse)
-
Affinity matrix for target immobilization (e.g., magnetic beads, nitrocellulose membrane)
-
Binding buffer
-
Washing buffer
-
Elution buffer
-
PCR reaction components (buffer, Taq polymerase, etc.)
-
DNA purification kits
Procedure:
-
Library Preparation: a. Synthesize a single-stranded DNA library with a central random region of 20-60 nucleotides.
-
Target Immobilization (if applicable): a. Immobilize the target protein on an affinity matrix according to the manufacturer's instructions.
-
Selection (Round 1): a. Denature the DNA library by heating to 95°C for 5 minutes and then rapidly cool on ice to facilitate proper folding. b. Incubate the folded library with the immobilized target in binding buffer for a defined period (e.g., 30-60 minutes) at a specific temperature to allow binding. c. Wash the matrix with washing buffer to remove unbound sequences. The stringency of the washing can be increased in later rounds. d. Elute the bound sequences from the target using an elution buffer (e.g., high salt, low pH, or a solution containing the free target).
-
Amplification with LNA-G Incorporation: a. Amplify the eluted sequences by PCR using a polymerase that can incorporate LNA-GTP. The PCR mixture should contain the forward and reverse primers, standard dNTPs, and LNA-GTP. b. Purify the PCR product.
-
Preparation for the Next Round: a. Generate single-stranded LNA-G modified DNA from the double-stranded PCR product. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.
-
Iterative Rounds: a. Repeat the selection and amplification steps (steps 3-5) for multiple rounds (typically 8-15 rounds). In each round, the selection pressure can be increased by reducing the target concentration, decreasing the incubation time, or increasing the washing stringency.
-
Sequencing and Characterization: a. After the final round, the enriched pool of LNA-G modified aptamers is cloned and sequenced to identify individual aptamer candidates. b. Synthesize individual LNA-G modified aptamers and characterize their binding affinity (e.g., using surface plasmon resonance or electrophoretic mobility shift assay) and specificity.
Protocol 4: Aptamer-Based ELISA (ELASA) for Target Detection
This protocol describes a sandwich-type ELASA for the detection of a target protein using a pair of aptamers, where one or both can be LNA-G modified.
Materials:
-
Microtiter plate
-
Capture aptamer (biotinylated)
-
Detection aptamer (labeled with a reporter molecule, e.g., fluorescein (B123965) or digoxigenin)
-
Streptavidin-coated microtiter plate or streptavidin for coating
-
Target protein standards and samples
-
Blocking buffer (e.g., BSA or non-fat milk in buffer)
-
Washing buffer (e.g., PBS with Tween-20)
-
Enzyme-conjugated antibody against the reporter molecule (e.g., anti-fluorescein-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Preparation: a. If using non-coated plates, immobilize streptavidin on the microtiter plate. b. Wash the plate with washing buffer. c. Block the remaining protein-binding sites on the plate with blocking buffer for 1 hour at room temperature. d. Wash the plate.
-
Capture Aptamer Immobilization: a. Add the biotinylated capture aptamer to the wells and incubate for 1 hour at room temperature to allow binding to the streptavidin. b. Wash the plate to remove unbound capture aptamer.
-
Target Binding: a. Add the target protein standards or samples to the wells and incubate for 1-2 hours at room temperature. b. Wash the plate to remove unbound target.
-
Detection Aptamer Binding: a. Add the labeled detection aptamer to the wells and incubate for 1 hour at room temperature. b. Wash the plate to remove unbound detection aptamer.
-
Signal Generation: a. Add the enzyme-conjugated antibody to the wells and incubate for 1 hour at room temperature. b. Wash the plate thoroughly. c. Add the enzyme substrate to the wells and incubate until a color change is observed. d. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the target protein standards. c. Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Caption: Workflow for SELEX of LNA-G Modified Aptamers.
Caption: Workflow for a Sandwich ELASA Diagnostic Assay.
Conclusion
The synthesis and application of LNA-G modified aptamers represent a significant advancement in the field of diagnostics. The enhanced stability and potential for improved specificity make them robust recognition elements for a variety of assay formats. The protocols provided herein offer a comprehensive guide for researchers to develop and utilize these powerful tools for sensitive and specific target detection. Careful optimization of LNA placement within the aptamer sequence is critical to achieving the desired performance characteristics for a given diagnostic application.
References
- 1. Oligonucleotide aptamers: promising and powerful diagnostic and therapeutic tools for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Aptamer Discovery and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamer Modifications from Gene Link [genelink.com]
- 4. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of nucleic acid aptamer-based lateral flow assays: A robust platform for cost-effective point-of-care diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamers as a model for functional evaluation of LNA and 2'-amino LNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Deprotection Methods for LNA®-G Containing Oligonucleotides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) oligonucleotides have emerged as a powerful tool in research and drug development due to their exceptional thermal stability and high binding affinity towards complementary DNA and RNA sequences.[1] The incorporation of LNA monomers, including LNA-G, into oligonucleotides necessitates robust and reliable deprotection methods following solid-phase synthesis. This document provides detailed application notes and standardized protocols for the cleavage and deprotection of LNA-G containing oligonucleotides, ensuring high yield and purity of the final product.
The deprotection process involves three key steps: cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically cyanoethyl groups), and removal of the protecting groups on the nucleobases.[2][3] The choice of deprotection strategy is critical and depends on the specific protecting groups used for the standard and LNA monomers, as well as the presence of any other sensitive modifications within the oligonucleotide sequence.[4][5]
Protecting Groups for LNA-G
LNA-G phosphoramidites are typically protected at the exocyclic amine with groups such as isobutyryl (iBu) or dimethylformamidine (dmf). The choice of protecting group influences the required deprotection conditions. Standard DNA and RNA phosphoramidites used in conjunction with LNA-G will also have their respective protecting groups (e.g., benzoyl (Bz) for A and C, isobutyryl (iBu) for G, or acetyl (Ac) for C).
Standard Deprotection Protocols
LNA-containing oligonucleotides are generally compatible with standard deprotection protocols used for DNA and RNA synthesis.[1] However, careful consideration of the specific protecting groups and any other modifications is essential.
Workflow for Oligonucleotide Deprotection
Caption: General workflow for oligonucleotide deprotection.
Protocol 1: Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521)
This is the most traditional method for deprotecting oligonucleotides with standard protecting groups like Bz-dA, Bz-dC, and iBu-dG.[4]
Experimental Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial.
-
Seal the vial tightly and incubate at 55°C for 8-17 hours.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.
Protocol 2: Rapid Deprotection using AMA (Ammonium Hydroxide/Methylamine)
This method significantly reduces the deprotection time and is suitable for oligonucleotides synthesized with fast-deprotecting amidites, such as those using Ac-dC.[2][3][4] It is important to note that the use of methylamine (B109427) should be avoided when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent the introduction of an N4-methyl modification.[1]
Experimental Protocol:
-
Prepare the AMA solution by mixing concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a 1:1 (v/v) ratio. Caution: Prepare in a fume hood.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet for further processing.
Mild Deprotection Protocols for Sensitive Oligonucleotides
For LNA-G containing oligonucleotides that also include sensitive modifications (e.g., certain dyes, base analogs), milder deprotection conditions are necessary to prevent their degradation.[5]
Deprotection Condition Comparison
| Deprotection Reagent | Temperature (°C) | Time | Suitability | Reference |
| Concentrated NH₄OH | 55 | 8-17 hours | Standard protecting groups | [2][6] |
| AMA (NH₄OH/MeNH₂) | 65 | 10-15 minutes | Fast deprotection with Ac-dC | [2][4][7] |
| 0.05 M K₂CO₃ in Methanol | Room Temp | 4-17 hours | Ultra-mild conditions for sensitive groups | [2][3][6] |
| t-Butylamine/Water (1:3) | 60 | 6 hours | For certain sensitive modifications | [2] |
Protocol 3: Ultra-Mild Deprotection using Potassium Carbonate
This protocol is recommended when using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Experimental Protocol:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support to a vial.
-
Add 1-2 mL of the potassium carbonate solution.
-
Incubate at room temperature for 4-17 hours.
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding an appropriate amount of a weak acid (e.g., acetic acid).
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet for purification.
Logical Relationship of Deprotection Choices
Caption: Decision tree for selecting a deprotection protocol.
Post-Deprotection Processing
Following deprotection, the oligonucleotide solution is typically evaporated to dryness. The resulting pellet is then resuspended in water or a suitable buffer. It is highly recommended to purify the crude oligonucleotide to remove truncated sequences, protecting group remnants, and other small molecules.[5] Common purification methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)
-
Polyacrylamide Gel Electrophoresis (PAGE)
The choice of purification method will depend on the length of the oligonucleotide, the presence of hydrophobic modifications (e.g., a 5'-DMT group), and the required final purity.
Conclusion
The successful deprotection of LNA-G containing oligonucleotides is achievable using a range of standard and modified protocols. The key to obtaining a high-quality product lies in the careful selection of the deprotection method based on the specific protecting groups and the presence of any sensitive moieties in the sequence. For routine synthesis with standard protecting groups, ammonium hydroxide remains a reliable choice. For faster turnaround times, AMA is an excellent alternative, with the caveat of its incompatibility with certain LNA monomers. When working with sensitive modifications, milder deprotection reagents such as potassium carbonate are essential to preserve the integrity of the final oligonucleotide product.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Solid-Phase Synthesis of LNA®-G Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogues containing a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. The incorporation of LNA monomers into oligonucleotides significantly increases their thermal stability and hybridization affinity towards complementary DNA and RNA targets. This enhancement makes LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications.
This document provides a detailed guide to the solid-phase synthesis cycle for incorporating LNA-G, specifically focusing on the widely used N2-dimethylformamidine (dmf) protected LNA-G phosphoramidite (B1245037).
LNA®-G (dmf) Phosphoramidite
The key building block for introducing LNA-G into an oligonucleotide is the corresponding phosphoramidite. The guanine (B1146940) base is protected at the N2 position with a dimethylformamidine (dmf) group to prevent side reactions during synthesis.
Structure of LNA®-G (dmf) CE-Phosphoramidite:
Caption: Chemical structure of LNA®-G (dmf) CE-Phosphoramidite.
Solid-Phase Synthesis Cycle for LNA®-G Incorporation
The incorporation of LNA-G into a growing oligonucleotide chain follows the standard phosphoramidite solid-phase synthesis cycle. However, modifications to the standard protocol are necessary to ensure efficient coupling and prevent side reactions. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Caption: The four-step solid-phase synthesis cycle for LNA®-G incorporation.
Experimental Protocols
Reagent Preparation
-
LNA®-G (dmf) Phosphoramidite Solution: Dissolve the LNA-G(dmf) phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. This solution is stable for 2-3 days when stored under anhydrous conditions at 2-8°C.
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/2,6-lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
Solid-Phase Synthesis Protocol
This protocol is designed for automated DNA/RNA synthesizers.
| Step | Reagent/Solvent | Time | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60 seconds | Removes the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound oligonucleotide, exposing the 5'-hydroxyl group. |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removes residual deblocking solution and by-products. |
| 2. Coupling | 0.1 M LNA-G(dmf) phosphoramidite solution and 0.25 M Activator solution (co-injected) | 3 minutes | Couples the LNA-G phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removes unreacted phosphoramidite and activator. |
| 3. Capping | Cap A and Cap B solutions | 30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removes residual capping reagents. |
| 4. Oxidation | 0.02 M Iodine solution | 90 seconds | Oxidizes the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. A 3-fold longer oxidation time is recommended.[1] |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removes residual oxidation solution. |
| Repeat Cycle | The cycle is repeated for each subsequent nucleotide to be added to the sequence. | - | - |
Cleavage and Deprotection Protocol
Caution: A potential side reaction can occur during the deprotection of dmf-protected LNA-G in the presence of aliphatic amines, leading to the formation of a +28 Da adduct.[2][3] Therefore, careful selection of the deprotection method is crucial. Standard deprotection with ammonium (B1175870) hydroxide (B78521) is a reliable method.
Using Concentrated Ammonium Hydroxide:
-
After completion of the synthesis, transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and heat at 55°C for 8-12 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and purification.
Using AMA (Ammonium Hydroxide/Methylamine):
For faster deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used.
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add 1 mL of the AMA solution to the solid support in a screw-cap vial.
-
Cool the vial and process the sample as described above.
Quantitative Data
The coupling efficiency of phosphoramidites is a critical factor determining the overall yield and purity of the final oligonucleotide. While standard DNA phosphoramidites typically exhibit coupling efficiencies of >99%, modified phosphoramidites like LNA-G(dmf) can have slightly lower efficiencies due to their increased steric bulk.
| Phosphoramidite Type | Protecting Group | Typical Coupling Time | Typical Coupling Efficiency |
| Standard dG | isobutyryl (iBu) or dmf | 30-60 seconds | >99% |
| LNA®-G | dmf | 3 minutes | ~98-99% |
Note: The coupling efficiency of LNA®-G can vary depending on the synthesizer, reagents, and protocol used. The value provided is an estimate based on typical performance.
Experimental Workflow
The overall process from solid-phase synthesis to the final purified LNA-G containing oligonucleotide is summarized in the following workflow.
Caption: Overall workflow for the synthesis of LNA®-G containing oligonucleotides.
References
LNA-G Modified Primers for Allele-Specific PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and other genetic variations. The specificity of this method relies on the ability of a PCR primer to discriminate between a perfect match and a mismatch at its 3'-end. However, conventional DNA primers can sometimes lead to false-positive results due to mispriming and extension on the mismatched template. The incorporation of Locked Nucleic Acid (LNA) bases, particularly LNA-G, into allele-specific primers significantly enhances their specificity and reliability.
LNA is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of the primer-template duplex. This enhanced binding affinity allows for the use of shorter primers and, more importantly, provides a much greater penalty for mismatched base pairs, thereby dramatically improving the discriminatory power of the allele-specific primer.[1][2][3] This application note provides a comprehensive overview, experimental data, and detailed protocols for the use of LNA-G modified primers in allele-specific PCR.
Principle of LNA-G Enhanced Allele-Specific PCR
The core principle of LNA-enhanced AS-PCR lies in the substantial increase in melting temperature (Tm) and binding affinity conferred by the LNA monomers.[3] An LNA-G modification in a primer, when base-pairing with a cytosine in the template, forms a highly stable duplex. Conversely, a mismatch between the LNA-G and a different base in the template results in a significant destabilization of the duplex, far more pronounced than with a standard DNA-G mismatch. This large energy difference between a perfect match and a mismatch is the basis for the superior specificity of LNA-modified primers in AS-PCR. The 3'-end of the primer is the most critical position for Taq DNA polymerase extension. A stable, perfectly matched 3'-end allows for efficient polymerization, while an unstable, mismatched 3'-end, especially one containing an LNA base, significantly inhibits or prevents extension.
Advantages of LNA-G Modified Primers
-
Enhanced Specificity: Significantly reduces false-positive amplification from mismatched alleles.[1][2]
-
Improved Discrimination: Allows for the clear distinction between homozygous and heterozygous samples.
-
Higher Signal-to-Noise Ratio: Results in cleaner and more easily interpretable data.
-
Flexibility in Assay Design: The increased thermal stability allows for greater flexibility in primer design and PCR annealing temperatures.
-
Potential for Multiplexing: The high specificity of LNA primers makes them well-suited for multiplex AS-PCR applications.
Data Presentation
The following tables summarize the quantitative data on the improved performance of LNA-modified primers in allele-specific PCR compared to conventional DNA primers.
Table 1: Comparison of Allelic Discrimination using LNA vs. DNA Primers
| Primer Type | Target Allele | Mismatch Allele | ΔCt (Mismatch - Match) | Fold Discrimination Improvement (over DNA) | Reference |
| DNA Primer | G | A | 5.2 | - | Fictional Data |
| LNA-G Primer | G | A | 10.5 | 32 | Fictional Data |
| DNA Primer | C | T | 4.8 | - | Fictional Data |
| LNA-C Primer | C | T | 9.9 | 34 | Fictional Data |
| DNA Primer | T | G | 6.1 | - | Fictional Data |
| LNA-T Primer | T | G | 12.3 | 68 | Fictional Data |
Note: ΔCt is the difference in threshold cycles between the mismatched and perfectly matched templates. A higher ΔCt value indicates better discrimination. Fold Discrimination Improvement is calculated as 2^(ΔCt_LNA - ΔCt_DNA). Data is representative and may vary based on sequence context and experimental conditions.
Table 2: Real-Time PCR Data for SNP Genotyping using LNA-G Primers
| Sample Genotype | Allele-Specific Primer | Ct Value (Average) | Interpretation |
| Homozygous Wild-Type (G/G) | LNA-G (Wild-Type) | 22.5 | Amplification |
| LNA-A (Mutant) | No Amplification (>40) | No Amplification | |
| Homozygous Mutant (A/A) | LNA-G (Wild-Type) | No Amplification (>40) | No Amplification |
| LNA-A (Mutant) | 23.1 | Amplification | |
| Heterozygous (G/A) | LNA-G (Wild-Type) | 22.8 | Amplification |
| LNA-A (Mutant) | 23.5 | Amplification |
Note: Ct values are representative and will vary depending on the target abundance and PCR efficiency.
Experimental Protocols
Protocol 1: Allele-Specific PCR using LNA-G Modified Primers with SYBR Green Detection
This protocol provides a general framework for SNP genotyping using LNA-modified allele-specific primers and SYBR Green I dye for real-time detection.
1. Primer Design:
-
Design two allele-specific forward primers, one for the wild-type allele and one for the mutant allele.
-
The 3'-terminal base of each primer should correspond to the SNP.
-
Incorporate a single LNA-G (or other LNA base as required) at the 3'-terminus.
-
Design a common reverse primer.
-
Aim for a primer length of 18-25 nucleotides.
-
The melting temperature (Tm) of the primers should be in the range of 58-62°C. Online Tm calculators that can account for LNA modifications should be used.
-
Avoid runs of identical nucleotides, especially G's.
-
Check for potential primer-dimer and hairpin formation using appropriate software.
2. PCR Reaction Setup:
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 2x SYBR Green qPCR Master Mix | 1x | 10 µL |
| Allele-Specific LNA Forward Primer (10 µM) | 0.2 - 0.5 µM | 0.4 - 1.0 µL |
| Common Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.4 - 1.0 µL |
| Genomic DNA (10 ng/µL) | 10 - 50 ng | 1 - 5 µL |
| Nuclease-Free Water | - | Up to 20 µL |
Note: Set up separate reactions for the wild-type and mutant allele-specific primers for each DNA sample.
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | 65°C to 95°C | Increment of 0.5°C | 1 |
Note: The annealing temperature may require optimization depending on the specific primers and target sequence.
4. Data Analysis:
-
Analyze the amplification plots and determine the threshold cycle (Ct) for each reaction.
-
A positive amplification signal (low Ct value) indicates the presence of the corresponding allele.
-
The genotype is determined by the combination of results from the wild-type and mutant specific reactions.
-
Analyze the melt curve to ensure the specificity of the amplified product. A single, sharp peak is expected.
Protocol 2: Allele-Specific PCR using LNA Probes (TaqMan Assay)
This protocol describes the use of LNA-modified probes in a 5'-nuclease assay for SNP genotyping.
1. Primer and Probe Design:
-
Design a pair of forward and reverse primers flanking the SNP of interest.
-
Design two allele-specific TaqMan probes, one for each allele.
-
Each probe should contain an LNA base at the SNP position to enhance discrimination.
-
Label one probe with a FAM reporter dye and the other with a VIC/HEX reporter dye. Both probes should have a non-fluorescent quencher.
-
The Tm of the probes should be 5-10°C higher than the primers.
2. PCR Reaction Setup:
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 2x TaqMan Genotyping Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 0.9 µM | 1.8 µL |
| Reverse Primer (10 µM) | 0.9 µM | 1.8 µL |
| Allele 1 LNA Probe (5 µM) | 0.2 µM | 0.8 µL |
| Allele 2 LNA Probe (5 µM) | 0.2 µM | 0.8 µL |
| Genomic DNA (10 ng/µL) | 10 - 50 ng | 1 - 5 µL |
| Nuclease-Free Water | - | Up to 20 µL |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds |
4. Data Analysis:
-
Analyze the real-time fluorescence data for both reporter dyes.
-
The allelic discrimination plot will cluster the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.
Mandatory Visualizations
Caption: Workflow for SNP genotyping using LNA-G modified primers.
Caption: Principle of enhanced specificity with LNA-G modified primers.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of DMT-LNA-G phosphoramidite
Welcome to the technical support center for DMT-LNA-G Phosphoramidite (B1245037). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during oligonucleotide synthesis, with a specific focus on addressing low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is DMT-LNA-G phosphoramidite and what are its primary applications?
This compound is a specialized building block used in the chemical synthesis of oligonucleotides.[1][2] It incorporates a Locked Nucleic Acid (LNA) modification, which is a bicyclic nucleic acid analogue where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[3] This "locked" conformation enhances the thermal stability and hybridization properties of the resulting oligonucleotide.[3][4]
Primary applications include:
-
Antisense oligonucleotides: The high binding affinity of LNA-modified oligonucleotides makes them potent inhibitors of gene expression.[3]
-
Therapeutic research: Development of nucleic acid-based drugs.
-
Diagnostics: Used in probes for in situ hybridization and other diagnostic assays requiring high specificity.[3]
-
Research tools: Employed in various molecular biology applications such as PCR primers and microarrays.[3]
Q2: What is the expected coupling efficiency for this compound?
While standard DNA phosphoramidites can achieve coupling efficiencies greater than 99%, LNA phosphoramidites, including DMT-LNA-G, are known to be more sterically hindered.[3][5] This can lead to slightly lower coupling efficiencies. A well-optimized synthesis protocol should still aim for coupling efficiencies of 98% or higher . A drop of even a few percentage points can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[6]
Q3: How does low coupling efficiency manifest in the final product analysis?
Low coupling efficiency results in a higher proportion of truncated sequences, specifically (n-1) shortmers, where 'n' is the full length of the oligonucleotide. During analysis by methods such as HPLC or mass spectrometry, this will appear as a significant peak corresponding to the (n-1) impurity. In some cases, if capping is also inefficient, you may see a broader distribution of shorter sequences.[]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency of this compound can arise from several factors throughout the oligonucleotide synthesis cycle. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Reagent Quality and Handling
Issue: Compromised integrity of phosphoramidites, activator, or solvents is a primary cause of poor coupling.
| Potential Cause | Recommended Action | Experimental Protocol |
| Moisture Contamination | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile (B52724) (<30 ppm water).[8] | Protocol 1: Anhydrous Reagent Handling. 1. Purchase reagents in septum-sealed bottles. 2. Use freshly opened anhydrous acetonitrile for phosphoramidite dissolution. 3. Store phosphoramidites under an inert gas (argon or nitrogen) and at the recommended temperature (-20°C). 4. Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation. |
| Phosphoramidite Degradation | Use fresh phosphoramidite solutions. Do not store dissolved phosphoramidites on the synthesizer for extended periods. | Protocol 2: Fresh Reagent Preparation. 1. Dissolve only the required amount of phosphoramidite for the synthesis run. 2. For LNA phosphoramidites, which can be less stable in solution, it is advisable to use them within 24-48 hours of dissolution. |
| Activator Issues | Use a fresh activator solution. The choice of activator can impact coupling efficiency, especially for sterically hindered amidites like LNA.[9] | Protocol 3: Activator Management. 1. Common activators include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI).[9] 2. Ensure the activator concentration is correct as per the synthesizer manufacturer's recommendations. 3. Prepare fresh activator solutions regularly. |
Problem Area 2: Synthesis Cycle Parameters
Issue: The standard synthesis cycle parameters for DNA phosphoramidites may not be optimal for the more sterically hindered LNA phosphoramidites.
| Parameter | Recommended Adjustment | Rationale |
| Coupling Time | Increase the coupling time for the DMT-LNA-G monomer. | LNA phosphoramidites are more sterically hindered and require a longer reaction time to achieve complete coupling.[3][10] A typical increase would be from a standard 30-60 seconds to 180-300 seconds.[3] |
| Oxidation Time | Increase the oxidation time following LNA coupling. | The phosphite (B83602) triester formed after LNA coupling can be slower to oxidize compared to its DNA counterpart.[3] An increase from the standard 15-20 seconds to 45 seconds is often recommended.[3] |
| Reagent Delivery | Ensure unobstructed and complete delivery of reagents to the synthesis column. | Check for blockages in the synthesizer lines and ensure proper valve function. Incomplete reagent delivery will lead to failed couplings. |
Problem Area 3: Guanine-Specific Issues
Issue: Guanine phosphoramidites can be susceptible to side reactions that are not as prevalent with other bases.
| Potential Cause | Recommended Action | Explanation |
| Guanine Modification | Ensure proper protection of the O6 position of guanine. | Nucleoside phosphoramidite reagents can react with the lactam function of unprotected guanine, leading to modification, depurination, and chain cleavage.[11] Using a phosphoramidite with an appropriate O6 protecting group can mitigate this. |
| Depurination | Minimize exposure to acidic conditions. | Guanine is more susceptible to depurination (loss of the base) at low pH.[] Ensure the detritylation step, which uses a mild acid, is not excessively long and that the acid is thoroughly washed away before the next coupling step. |
Experimental Protocols
Protocol 1: Anhydrous Reagent Handling
-
Reagent Source: Procure anhydrous acetonitrile (ACN) and other synthesis reagents in septum-sealed bottles to minimize atmospheric moisture exposure.
-
Phosphoramidite Dissolution:
-
Allow the this compound vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture from condensing on the cold powder.
-
Under a stream of dry argon or nitrogen, add the appropriate volume of anhydrous ACN to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent shearing.
-
-
Synthesizer Setup:
-
Ensure all solvent and reagent bottles on the synthesizer are properly sealed and under a positive pressure of inert gas.
-
Use in-line driers for the inert gas line if operating in a humid environment.[8]
-
Visualizations
Oligonucleotide Synthesis Workflow
This diagram illustrates the four key steps of the phosphoramidite chemistry cycle in automated oligonucleotide synthesis.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Troubleshooting Logic for Low Coupling Efficiency
This diagram outlines a logical workflow for diagnosing the root cause of low coupling efficiency.
Caption: A step-by-step decision tree for troubleshooting low coupling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. glenresearch.com [glenresearch.com]
- 9. alfachemic.com [alfachemic.com]
- 10. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing coupling time for LNA phosphoramidites on DNA synthesizers
Welcome to the technical support center for optimizing Locked Nucleic Acid (LNA) phosphoramidite (B1245037) coupling on automated DNA synthesizers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-efficiency LNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a longer coupling time required for LNA phosphoramidites compared to standard DNA phosphoramidites?
LNA phosphoramidites possess a bicyclic structure, which creates significant steric hindrance around the 5'-hydroxyl group.[1][2] This increased bulkiness slows down the coupling reaction, necessitating a longer time for the phosphoramidite to efficiently react with the growing oligonucleotide chain on the solid support. Standard coupling times used for DNA phosphoramidites are often insufficient, leading to low coupling efficiency and a higher incidence of deletion mutations in the final LNA-containing oligonucleotide.[1][3]
Q2: What are the typical recommended coupling times for LNA phosphoramidites?
Recommended coupling times can vary depending on the DNA synthesizer model. For instance, a coupling time of 180 seconds is suggested for ABI synthesizers, while 250 seconds is recommended for Expedite synthesizers.[1] Some protocols even suggest times of 3 to 4 minutes.[2] It is crucial to consult the manufacturer's recommendations for your specific LNA monomers and synthesizer.
Q3: Besides coupling time, what other synthesis cycle parameters need optimization for LNA phosphoramidites?
Due to the slower reaction kinetics of LNA monomers, the oxidation step following coupling also requires adjustment. A longer oxidation time is necessary to ensure the complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1][4] A commonly recommended oxidation time is 45 seconds using standard iodine-based oxidizing agents.[1][2]
Q4: Can I use the same reagents for LNA synthesis as I do for standard DNA synthesis?
In general, LNA oligonucleotides can be synthesized using standard phosphoramidite chemistry.[1][4] However, there are some key considerations:
-
Activator: Stronger activators like Dicyanoimidazole (DCI) can enhance the coupling rate.[3]
-
Solvent: Anhydrous acetonitrile (B52724) is critical.[3][5] The 5-Me-C LNA variant may require a mixture of THF and acetonitrile for optimal solubility.[1]
-
Phosphoramidites: Ensure high purity and proper storage of LNA phosphoramidites to prevent degradation.[3]
Troubleshooting Guide
Problem: Low coupling efficiency with LNA phosphoramidites.
Possible Cause 1: Inadequate Coupling Time
-
Solution: Increase the coupling time significantly compared to standard DNA phosphoramidites. Refer to the recommended times for your synthesizer model or start with a baseline of 3-5 minutes and optimize from there.[1][2]
Possible Cause 2: Presence of Moisture
-
Solution: Moisture is highly detrimental to phosphoramidite chemistry, as it reacts with the activated phosphoramidites and reduces coupling efficiency.[3][5]
Possible Cause 3: Suboptimal Activator Concentration or Choice
-
Solution: Use a fresh, correctly concentrated activator solution. Consider using a more potent activator like DCI to accelerate the coupling reaction.[3]
Possible Cause 4: Degraded LNA Phosphoramidites
-
Solution: LNA phosphoramidites can degrade if not stored properly. Use fresh vials of phosphoramidites and ensure they are stored at the recommended temperature (typically 2-8°C) under an inert atmosphere.[6]
Problem: Appearance of (n-1) deletion sequences in the final product.
Possible Cause 1: Incomplete Capping
-
Solution: While primarily related to low coupling efficiency, ensure your capping step is efficient to block any unreacted 5'-hydroxyl groups. This prevents them from reacting in subsequent cycles and forming deletion sequences.[6]
Possible Cause 2: Insufficient Reagent Delivery
-
Solution: Check the reagent delivery volumes on your synthesizer. Ensure that a sufficient molar excess of the LNA phosphoramidite and activator is being delivered to the synthesis column. A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator are typical starting points.[6]
Quantitative Data Summary
| Parameter | Standard DNA Phosphoramidites | LNA Phosphoramidites | Reference |
| Coupling Time | ~30 seconds | 180 - 250 seconds (or 3-4 minutes) | [1][2][6] |
| Oxidation Time | Standard | 45 seconds | [1][2] |
| Phosphoramidite Excess | ~5-fold molar excess | ~5-fold molar excess | [6] |
| Activator Excess | ~20-fold molar excess | ~20-fold molar excess | [6] |
Experimental Protocols
Protocol 1: Standard LNA Oligonucleotide Synthesis Cycle
This protocol outlines the key steps and recommended parameters for a single LNA monomer addition during solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Time: 60-90 seconds.
-
Purpose: To remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl for the coupling reaction.
-
-
Coupling:
-
Reagents:
-
LNA phosphoramidite (0.05-0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
-
Time: 180-250 seconds (synthesizer dependent).[1]
-
Purpose: To form a phosphite triester linkage between the LNA phosphoramidite and the 5'-hydroxyl of the oligonucleotide.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole/THF.
-
-
Time: 30-45 seconds.
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
-
Oxidation:
-
Washing:
-
Reagent: Acetonitrile.
-
Purpose: To remove excess reagents and by-products before the next cycle.
-
Visualizations
Caption: Automated LNA oligonucleotide synthesis cycle workflow.
Caption: Troubleshooting logic for low LNA coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: HPLC Purification of LNA-G Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Locked Nucleic Acid (LNA)-G modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC purification of LNA-G modified oligonucleotides?
The primary challenges stem from the unique physicochemical properties of LNA-G modified oligonucleotides:
-
Increased Hydrophobicity: LNA modifications increase the overall hydrophobicity of the oligonucleotide, leading to stronger interactions with reversed-phase stationary phases. This can result in broader peaks and require optimization of the mobile phase organic content for efficient elution.
-
Secondary Structure Formation: Guanine-rich sequences, especially when stabilized by LNA modifications, have a high propensity to form stable secondary structures, most notably G-quadruplexes.[1][2] These structures can lead to peak splitting, broad peaks, or the appearance of multiple unexpected peaks in the chromatogram.[1]
-
N-1 Truncation Products: As with standard oligonucleotides, the separation of the full-length product from closely related n-1 failure sequences is a significant challenge.[1]
Q2: Why am I observing peak splitting or multiple peaks for my LNA-G modified oligonucleotide?
Peak splitting or the appearance of multiple peaks for a single LNA-G modified oligonucleotide is a common issue, often attributable to:
-
G-Quadruplex and other Secondary Structures: The presence of stable G-quadruplexes or other conformers can result in distinct species that are resolved by HPLC, leading to multiple peaks.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including splitting.[3]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to poor peak shape and splitting.[4]
-
Column Voids or Contamination: A void at the head of the column or a contaminated frit can disrupt the sample band, causing it to split.[5]
Q3: How can I improve the resolution between my full-length LNA-G oligonucleotide and its failure sequences (n-1)?
Improving the resolution of these closely related species requires careful optimization of several parameters:
-
Gradient Slope: A shallower gradient of the organic modifier in the mobile phase can increase the separation between the full-length product and its truncations.[6]
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing agent are critical. More hydrophobic ion-pairing agents can enhance resolution.[7] Combining different ion-pairing agents has also been shown to improve chromatographic resolution.[8]
-
Temperature: Increasing the column temperature can improve mass transfer and disrupt secondary structures, leading to sharper peaks and better resolution.[9][10]
-
Column Chemistry and Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution. The choice of stationary phase (e.g., C18, C8) can also impact selectivity.[11]
Q4: What is the impact of temperature on the purification of LNA-G modified oligonucleotides?
Temperature plays a crucial role in the HPLC purification of these molecules:
-
Disruption of Secondary Structures: Elevated temperatures (e.g., 60-85°C) are highly effective at denaturing G-quadruplexes and other secondary structures, leading to a single, sharper peak for the oligonucleotide.[1][9][10]
-
Improved Mass Transfer: Higher temperatures reduce the viscosity of the mobile phase and increase the rate of mass transfer, resulting in narrower peaks and improved chromatographic efficiency.[9]
-
Decreased Retention Time: As temperature increases, retention times generally decrease.[1]
Q5: Which ion-pairing reagents are recommended for LNA-G modified oligonucleotides?
Commonly used ion-pairing systems for oligonucleotides are also applicable to LNA-G modified variants. The choice can significantly impact retention and selectivity:
-
Triethylammonium Acetate (TEAA): A widely used ion-pairing reagent that is effective for many oligonucleotide separations.[12]
-
Triethylamine/Hexafluoroisopropanol (TEA/HFIP): This combination is known for providing excellent resolution and is compatible with mass spectrometry.[13]
-
Alkylamines of Varying Hydrophobicity: Reagents like hexylamine (B90201) or dibutylamine (B89481) can offer different selectivities and may be beneficial for optimizing challenging separations.[13][14] The selection of the ion-pairing agent can influence the retention based on the overall charge and hydrophobicity of the oligonucleotide.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of LNA-G modified oligonucleotides, their potential causes, and recommended solutions.
Problem 1: Broad or Tailing Peaks
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | Increase the concentration of the ion-pairing reagent in the mobile phase.[3] Consider using a column with a different stationary phase chemistry or one that is end-capped to minimize silanol (B1196071) interactions.[3] |
| Column Overload | Reduce the amount of sample injected onto the column.[3] |
| Formation of Secondary Structures | Increase the column temperature to 60°C or higher to denature G-quadruplexes and other secondary structures.[1][10] The use of a denaturing mobile phase, such as one with a high pH, can also be effective.[2] |
| Poor Column Condition | A void at the column inlet or contamination can cause peak tailing.[5] Try back-flushing the column. If the problem persists, the column may need to be replaced.[5] |
| Suboptimal Mobile Phase pH | Optimize the pH of the mobile phase. Buffers can help maintain a stable pH and reduce peak tailing.[3] |
Problem 2: Peak Splitting or Multiple Peaks
| Potential Cause | Solution |
| Presence of G-Quadruplexes or other Conformers | Increase the column temperature significantly (e.g., to 80-85°C) to ensure complete denaturation.[1] Anion-exchange HPLC at a high pH can also be used to disrupt hydrogen bonding and secondary structures.[2] |
| Co-elution of Impurities | Optimize the gradient by making it shallower to improve separation.[6] Experiment with different ion-pairing reagents or combinations of reagents to alter selectivity.[7][8] |
| Injection Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[4] |
| Blocked Column Frit or Column Void | Back-flush the column to try and dislodge any particulates. If this does not resolve the issue, the frit or the entire column may need to be replaced.[5] |
Problem 3: Poor Resolution
| Potential Cause | Solution |
| Inadequate Separation of Full-Length Product from Truncations (n-1) | Decrease the gradient slope to provide more time for separation.[6] Increase the column temperature to improve peak efficiency.[9] |
| Suboptimal Ion-Pairing Conditions | Increase the concentration or change the type of ion-pairing agent to enhance selectivity.[7][13] Consider using a combination of ion-pairing agents.[8] |
| Low Column Efficiency | Use a column with a smaller particle size for higher resolution.[11] Ensure the HPLC system is optimized to minimize extra-column volume. |
Problem 4: Low Yield or Recovery
| Potential Cause | Solution |
| Adsorption to HPLC System Components | Passivate the HPLC system, especially if it is not bio-inert, to reduce non-specific binding of the oligonucleotide. |
| Precipitation of Oligonucleotide | Ensure the oligonucleotide is fully dissolved in the injection solvent. The mobile phase composition should also be optimized to maintain solubility throughout the run. |
| Overly Broad Peak Collection | Optimize the separation to achieve sharper peaks, allowing for a narrower collection window and reducing the collection of impurities. |
Data Presentation
Table 1: Effect of Temperature on HPLC Purification of a 25-mer Oligonucleotide
| Temperature (°C) | Retention Time (min) | Peak Efficiency (N) |
| 50 | 12.5 | 8,000 |
| 60 | 11.8 | 10,500 |
| 85 | 10.2 | 12,000 |
| Data is illustrative and based on trends reported in the literature.[1] Increased temperature leads to decreased retention time and increased peak efficiency. |
Table 2: Comparison of HPLC Purification Parameters for a 60-mer Modified Oligonucleotide
| Parameter | Condition 1 | Condition 2 |
| Column Particle Size | 2.5 µm | 5 µm |
| Flow Rate | 4 mL/min | 8 mL/min |
| Final Purity | 70% | 62% |
| Yield | 4 mg | 5 mg |
| This data illustrates that smaller particle sizes can lead to higher purity, though potentially with a slightly lower yield in this specific case.[15] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for LNA-G Modified Oligonucleotides
This protocol provides a general starting point for the purification of LNA-G modified oligonucleotides using ion-pair reversed-phase HPLC. Optimization will be required based on the specific sequence and modifications.
-
Column: C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18).[6][15]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in 50% Acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 60-85°C. Start at 60°C and increase if peak splitting or broadening is observed.[1][10]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (wash)
-
30-35 min: 90% B (wash)
-
35-40 min: 10% B (re-equilibration)
-
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in Mobile Phase A or water to a concentration of approximately 1 mg/mL.[6]
Protocol 2: Denaturing Anion-Exchange HPLC for G-Rich LNA Oligonucleotides
This method is particularly useful for resolving oligonucleotides with strong secondary structures.
-
Column: Anion-exchange column (e.g., Thermo Scientific DNAPac PA200).[16]
-
Mobile Phase A: 20 mM NaOH in water.
-
Mobile Phase B: 20 mM NaOH, 1 M NaCl in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C). High pH is the primary denaturant.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10-60% B (linear gradient)
-
30-35 min: 60-100% B (wash)
-
35-40 min: 100% B (wash)
-
40-45 min: 10% B (re-equilibration)
-
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide in water.
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues of LNA-G modified oligonucleotides.
Caption: General experimental workflow for the HPLC purification of LNA-G modified oligonucleotides.
References
- 1. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 2. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. idtdna.com [idtdna.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. labioscientific.com [labioscientific.com]
- 11. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gilson.com [gilson.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 15. waters.com [waters.com]
- 16. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
Causes and solutions for peak splitting in LNA oligo HPLC
Welcome to the technical support center for LNA (Locked Nucleic Acid) oligonucleotide analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, such as peak splitting, encountered during their experiments.
Troubleshooting Guide: Peak Splitting in LNA Oligo HPLC
Peak splitting in an HPLC chromatogram, where a single peak appears as two or more distinct peaks or as a "shoulder" on the main peak, can be a frustrating issue. This guide will walk you through the potential causes and solutions in a step-by-step manner.
Is the peak splitting observed for a single peak or all peaks in the chromatogram?
Answering this question is the first critical step in diagnosing the problem.
This generally points to a problem with the HPLC system that is affecting the entire sample flow path before the separation on the column occurs.
Detailed Steps:
-
Check for a Blocked Column Frit: A blockage can disrupt the uniform flow of the sample onto the column, leading to a split sample band.[1][2]
-
Solution: Replace the inlet frit or the entire column. To prevent this, always filter your samples and mobile phases.
-
-
Inspect for Column Voids or Channeling: A void or channel in the column packing material can create different path lengths for the analyte, resulting in split peaks.[1][2][3] This can be caused by improper packing or pressure shocks.
-
Solution: This issue is generally not fixable. The column will need to be replaced.
-
-
Minimize Extra-Column (Dead) Volume: Excessive volume in the tubing and connections between the injector and the column can cause peak distortion.[3][4]
-
Solution: Use tubing with a smaller internal diameter and the shortest possible length. Ensure all fittings are correctly installed and that there are no gaps.[5]
-
This suggests an issue related to the specific chemistry of your LNA oligonucleotide or its interaction with the mobile phase and stationary phase.
Detailed Steps:
-
LNA Oligo Secondary Structures: LNA oligos, especially those with high GC content, can form stable secondary structures like hairpins or self-dimers.[6][7] These different conformations can separate on the column, leading to broad or split peaks.
-
Solution: Increase the column temperature to denature these structures.[7] Temperatures between 60°C and 85°C are often effective.[6] Alternatively, using a mobile phase with a high pH (around 12) can eliminate hydrogen bonding, but ensure your column is stable under these conditions.[7] The addition of denaturing agents like urea (B33335) to the mobile phase can also be effective.[8]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (e.g., higher organic content) than the initial mobile phase, it can cause peak distortion and splitting.[9][10]
-
Solution: Whenever possible, dissolve the LNA oligo sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest possible solvent that still dissolves the sample.
-
-
Co-elution of Closely Related Species: The split peak may actually be two separate but very closely eluting species, such as the target oligo and a closely related impurity (e.g., an N-1 shortmer or a diastereomer).[1][2][11]
-
Solution: To confirm, inject a smaller volume of the sample. If the two peaks become more distinct, co-elution is likely.[1][2] Optimize the separation by adjusting the gradient slope, changing the mobile phase composition (e.g., type and concentration of ion-pairing agent), or trying a different column with higher efficiency or different selectivity.[1][12]
-
-
High Sample Concentration (Overload): Injecting too much sample can overload the column, leading to peak fronting and splitting.[3]
-
Solution: Dilute your sample and inject a smaller volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of ion-pairing agents in LNA oligo HPLC and how do they affect peak shape?
A1: LNA oligonucleotides have a negatively charged phosphate (B84403) backbone and are highly polar, leading to poor retention on reversed-phase (RP) columns.[13] Ion-pairing (IP) agents, typically alkylamines like triethylamine (B128534) (TEA) or hexylamine (B90201) (HA), are added to the mobile phase.[14][15] These agents have a positive charge and form a neutral ion-pair with the oligo, increasing its hydrophobicity and allowing it to be retained and separated on the C18 stationary phase.[12][15] The choice and concentration of the IP agent can significantly impact retention, resolution, and peak shape.[13][14] Using a more hydrophobic ion-pairing agent or increasing its concentration can improve peak shape and resolution.[12][14]
Q2: How does temperature affect LNA oligo separations and peak splitting?
A2: Temperature is a critical parameter. As mentioned in the troubleshooting guide, elevated temperatures (e.g., 60-85°C) are often necessary to disrupt secondary structures that LNA oligos can form.[6][7] These structures can exist in equilibrium, and if they do not interconvert rapidly on the chromatographic timescale, they can elute as separate peaks, causing peak splitting or broadening. By using a higher temperature, you can often coalesce these into a single, sharp peak.
Q3: My peak splitting is inconsistent between runs. What could be the cause?
A3: Inconsistent peak splitting often points to issues with column equilibration or temperature fluctuations.[4]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to variable retention times and peak shapes.[4]
-
Temperature Control: A malfunctioning or inadequate column oven can cause temperature fluctuations, leading to inconsistent denaturation of secondary structures and thus variable peak splitting.[3][4] Ensure your column compartment is maintaining a stable temperature.
Q4: Can the mobile phase pH cause peak splitting?
A4: Yes. The pH of the mobile phase affects the charge state of the oligonucleotide and the ion-pairing agent. If the mobile phase is not adequately buffered or its pH is close to the pKa of the analyte, it can lead to mixed ionization states and result in peak splitting. For IP-RP HPLC of oligonucleotides, mobile phases are typically buffered to ensure consistent ionization.
Quantitative Data Summary
The following table summarizes the impact of key parameters on LNA oligo HPLC separations, providing a quick reference for method development and troubleshooting.
| Parameter | Typical Range/Condition | Effect on Separation | Potential to Resolve Peak Splitting | Reference(s) |
| Column Temperature | 50 - 85 °C | Decreases retention time, can increase peak efficiency. | High: Disrupts secondary structures, often resolving splitting. | [6][7] |
| Ion-Pairing Agent Type | Triethylamine (TEA), Diisopropylethylamine (DIEA), Hexylamine (HA) | More hydrophobic agents (e.g., HA) increase retention. | High: Can improve resolution between closely eluting species. | [13][14] |
| Ion-Pairing Agent Conc. | 0.5 - 15 mM (amine) | Higher concentration increases retention and can improve peak shape. | High: Can improve peak shape and resolve co-eluting impurities. | [14] |
| Acidic Modifier (e.g., HFIP) | 25 - 400 mM | Influences ion-pairing effectiveness and retention. | Moderate: Lower concentrations can sometimes improve peak shape. | [14] |
| Mobile Phase pH | Typically ≥7 for IP-RP | Affects charge state of oligo and ion-pairing agent. | High: High pH (e.g., 12) can denature secondary structures. | [7] |
| Sample Solvent | Should match initial mobile phase | Mismatch can cause peak distortion and splitting. | High: Matching solvent to mobile phase is critical for good peak shape. | [9] |
Experimental Protocols
Protocol 1: Diagnosing the Cause of Peak Splitting
Objective: To determine if peak splitting is due to a system issue, co-elution, or sample overload.
Methodology:
-
System Check:
-
Inject a well-characterized, simple small molecule standard that is known to produce a sharp, single peak on your system.
-
If the standard also shows peak splitting, the issue is likely with the HPLC system (e.g., column void, blocked frit). Proceed with system troubleshooting.[2]
-
If the standard gives a good peak shape, the problem is specific to your LNA oligo sample and method.
-
-
Co-elution vs. Overload Check:
-
Prepare a dilution series of your LNA oligo sample (e.g., 1:2, 1:5, 1:10 in the initial mobile phase).
-
Inject the original concentration.
-
Inject the dilutions, starting with the most dilute.
-
Analysis:
-
If the peak shape improves and becomes a single sharp peak at lower concentrations, the original issue was likely sample overload.[3]
-
If, upon dilution, the split peak resolves into two smaller, more distinct peaks, the issue is likely co-elution of closely related species.[1][2] You will need to optimize your chromatographic method for better resolution.
-
-
Protocol 2: Optimizing Column Temperature to Eliminate Secondary Structures
Objective: To find the optimal column temperature to denature LNA oligo secondary structures and achieve a single, sharp peak.
Methodology:
-
Set up your HPLC method with your standard gradient and mobile phase conditions.
-
Start with an initial column temperature of 50°C.
-
Inject your LNA oligo sample and record the chromatogram.
-
Increase the column temperature in increments of 5°C or 10°C (e.g., 60°C, 70°C, 80°C).
-
Allow the column to fully equilibrate at each new temperature before injecting the sample.
-
Inject the sample at each temperature and record the chromatogram.
-
Analysis:
-
Compare the chromatograms at different temperatures.
-
Identify the temperature at which the split peak coalesces into a single, sharp peak with the best efficiency (narrowest peak width). This will be your optimal operating temperature. Note that retention times will likely decrease as temperature increases.[6]
-
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. support.waters.com [support.waters.com]
- 6. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 7. atdbio.com [atdbio.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. ch.gilson.com [ch.gilson.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 14. phenomenex.com [phenomenex.com]
- 15. agilent.com [agilent.com]
Impact of moisture on DMT-LNA-G phosphoramidite stability and coupling
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of moisture on the stability and coupling efficiency of DMT-LNA-G phosphoramidite (B1245037). It is intended for researchers, scientists, and drug development professionals working with oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMT-LNA-G phosphoramidite?
A1: this compound is a specialized building block used in the chemical synthesis of oligonucleotides.[1] It consists of a guanosine (B1672433) (G) nucleoside that has been modified to be a Locked Nucleic Acid (LNA), which contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2] This modification locks the sugar in an RNA-like conformation, leading to significantly increased thermal stability and hybridization affinity when incorporated into an oligonucleotide.[1][3] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is derivatized with a phosphoramidite moiety, making it reactive for the coupling step in solid-phase synthesis.[4]
Q2: Why is moisture a critical factor for this compound stability?
A2: Moisture is a critical factor because phosphoramidites are highly susceptible to hydrolysis.[5] The phosphorus (III) center is reactive and will readily react with water, leading to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.[5][6] This degradation reduces the concentration of active phosphoramidite, leading to lower coupling efficiencies and an increase in truncated sequences in the final oligonucleotide product.[7][] Guanosine (dG) phosphoramidites are known to be the most susceptible to degradation among the standard nucleosides.[6][9][10]
Q3: What is the primary degradation pathway for phosphoramidites in the presence of moisture?
A3: The primary degradation pathway is the hydrolysis of the phosphoramidite moiety.[6] Water acts as a nucleophile and attacks the phosphorus (III) center of the phosphoramidite. This reaction cleaves the P-N bond, leading to the formation of a 5'-O-DMT-LNA-G-3'-H-phosphonate and the corresponding diisopropylamine. The resulting H-phosphonate is unable to participate in the coupling step of oligonucleotide synthesis, effectively inactivating the monomer.[5][7]
Q4: What are the acceptable moisture levels for solvents and reagents used in oligonucleotide synthesis?
A4: To ensure high coupling efficiency and minimize phosphoramidite degradation, all solvents and reagents must be anhydrous. The recommended water content in acetonitrile (B52724), the primary solvent used for dissolving phosphoramidites and for the coupling reaction, should be below 30 ppm, with levels of 10 ppm or less being ideal.[5][6][11] It is crucial to use DNA synthesis grade solvents and to handle them under an inert atmosphere to prevent the introduction of atmospheric moisture.[12]
Q5: How does moisture directly impact the coupling efficiency of this compound?
A5: Moisture lowers coupling efficiency in two primary ways.[7] First, water directly degrades the this compound into an inactive H-phosphonate, reducing the amount of active monomer available for the reaction.[6][7] Second, during the coupling step, water can compete with the 5'-hydroxyl group of the growing oligonucleotide chain to react with the activated phosphoramidite.[7] This reaction consumes the activated monomer without adding it to the sequence, thereby lowering the overall coupling yield. Even minor reductions in coupling efficiency can accumulate over the synthesis of a long oligonucleotide, significantly reducing the yield of the full-length product.[13]
Q6: How can I detect moisture-related degradation of my this compound?
A6: Degradation can be monitored using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR).[6][14][15] In an RP-HPLC chromatogram, pure phosphoramidite typically appears as a doublet (representing the two diastereomers), while degradation products like the H-phosphonate will appear as separate, earlier-eluting peaks.[14][15] ³¹P NMR is very effective for directly observing phosphorus-containing species; the active P(III) phosphoramidite has a characteristic chemical shift around 150 ppm, whereas the inactive P(V) oxidation products and H-phosphonate appear in different regions of the spectrum.[6][14]
Q7: What are the best practices for storing and handling this compound to ensure stability?
A7: Proper storage and handling are critical. Solid phosphoramidites should be stored at –20°C under an inert atmosphere (e.g., argon or nitrogen).[9][15] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid.[5] When preparing solutions, use only anhydrous acetonitrile (<10-30 ppm water) and transfer solvents using oven-dried syringes and septum-sealed bottles.[5][12] Once dissolved, it is recommended to use the solution promptly, although storing it on the synthesizer with molecular sieves can help scavenge residual moisture.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture Contamination: The this compound, activator, or acetonitrile may be contaminated with water.[5][7] | • Use a fresh vial of high-purity this compound. • Ensure all solvents are anhydrous (<30 ppm water, preferably <10 ppm).[6] Verify water content using Karl Fischer titration.[11] • Purge synthesizer lines thoroughly with dry inert gas before and during synthesis. • Store molecular sieves in solvent and activator bottles to scavenge moisture.[5] |
| Degraded Phosphoramidite: The phosphoramidite may have hydrolyzed due to improper storage or prolonged time in solution.[9] | • Dissolve a fresh batch of phosphoramidite for the synthesis. • Check the purity of the dissolved amidite solution via RP-HPLC or ³¹P NMR before use.[6] • For LNA phosphoramidites, a slightly longer coupling time (e.g., 3 minutes) may be required for optimal performance.[2][16] | |
| Multiple Unexpected Peaks in HPLC/LC-MS Analysis of Crude Oligonucleotide | Phosphoramidite Degradation: Peaks corresponding to n-1 deletions or other unexpected masses can result from using hydrolyzed phosphoramidite.[5] | • Confirm the purity of the phosphoramidite stock solution. If degradation is significant, discard and prepare a fresh solution.[6] • Ensure the capping step of the synthesis cycle is highly efficient to block any unreacted 5'-hydroxyl groups.[17] |
| Oxidation of Phosphoramidite: The P(III) center can be oxidized to P(V), rendering it inactive for coupling.[15] | • Handle solid phosphoramidites and their solutions under a strictly inert atmosphere (argon or nitrogen).[5] • Minimize the time the phosphoramidite solution is on the synthesizer before use. | |
| Inconsistent Synthesis Yields | Variable Reagent Quality: The water content in reagents and solvents may vary between batches or due to improper handling over time.[6] | • Implement a strict quality control protocol for all incoming reagents. Regularly test the water content of acetonitrile using Karl Fischer titration.[18] • Standardize phosphoramidite dissolution and handling procedures to minimize exposure to the atmosphere.[12] • If a synthesizer has been idle, run several priming cycles with fresh anhydrous acetonitrile to ensure lines are dry.[7] |
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Solution
This table illustrates the general stability trend of standard phosphoramidites in acetonitrile. Guanosine (dG) is the most unstable, highlighting the need for careful handling of any G-containing phosphoramidite, including LNA-modified versions.
| Phosphoramidite Type | Relative Stability | Purity Decrease (after 5 weeks in MeCN) |
| DMT-dT | Highest | ~2%[6] |
| DMT-dC | High | ~2%[6] |
| DMT-dA | Moderate | ~6%[6] |
| DMT-dG | Lowest | ~20% [6] |
Table 2: Recommended Maximum Water Content for Oligonucleotide Synthesis Reagents
| Reagent | Recommended Max Water Content (ppm) | Preferred Water Content (ppm) |
| Acetonitrile (Amidite Diluent) | < 30[6][11] | < 10[5][6] |
| Acetonitrile (Synthesizer Bottle) | < 30[11] | < 15[7] |
| Activator Solution | < 30 | < 15 |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for measuring the water content in acetonitrile, a critical parameter for ensuring phosphoramidite stability.
-
Instrumentation: Use a calibrated coulometric or volumetric Karl Fischer titrator.[19][20] The coulometric method is preferred for the ppm levels relevant to oligonucleotide synthesis.[19][21]
-
Sample Preparation: Ensure the titration cell is dry and conditioned.
-
Titration:
-
Using a dry, gas-tight syringe, carefully extract a known volume or weight of the acetonitrile sample.
-
To prevent contamination from atmospheric moisture, inject the sample directly into the titration cell through a septum.
-
Start the titration. The instrument will electrochemically generate iodine, which reacts stoichiometrically with the water in the sample.[21]
-
The endpoint is detected potentiometrically when all the water has been consumed and a slight excess of iodine is present.[20]
-
-
Calculation: The instrument's software will automatically calculate the water content based on the total charge required to generate the iodine (Faraday's law), reporting the result in ppm or percentage.[19]
Protocol 2: RP-HPLC Analysis of this compound Purity
This protocol is used to assess the purity of the phosphoramidite and detect degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.[14]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B (e.g., 50% to 100% B over 20 minutes). The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 260 nm.
-
-
Analysis: The pure phosphoramidite should elute as a major peak (often a doublet due to P(III) chirality).[14][22] Hydrolysis products, such as the H-phosphonate, will typically appear as distinct, earlier-eluting peaks. Purity is calculated by the area percentage of the main phosphoramidite peaks relative to the total peak area.
Protocol 3: Anhydrous Dissolution of this compound
This protocol details the correct procedure for dissolving the phosphoramidite to minimize moisture exposure.
-
Preparation: Allow the sealed vial of solid this compound to warm to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[5]
-
Solvent Transfer: Use a fresh, sealed bottle of anhydrous acetonitrile (DNA synthesis grade, <10 ppm water).
-
Dissolution:
-
Using an oven-dried, inert gas-flushed syringe and needle, pierce the septum of the acetonitrile bottle and draw the required volume.
-
Quickly inject the acetonitrile through the septum of the phosphoramidite vial.[12]
-
Gently swirl the vial to dissolve the solid. Avoid vigorous shaking. The solution should be clear and colorless.
-
-
Installation: Once fully dissolved, the vial is ready to be installed on the automated DNA synthesizer. If not for immediate use, adding a layer of activated molecular sieves to the vial can help maintain anhydrous conditions.[11]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Thermodynamic, counterion and hydration effects for the incorporation of locked nucleic acid (LNA) nucleotides in duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. idtdna.com [idtdna.com]
- 14. usp.org [usp.org]
- 15. lcms.cz [lcms.cz]
- 16. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfachemic.com [alfachemic.com]
- 18. ardl.com [ardl.com]
- 19. mt.com [mt.com]
- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. chromatographytoday.com [chromatographytoday.com]
Strategies to minimize depurination in long LNA oligonucleotide synthesis
This guide provides researchers, scientists, and drug development professionals with strategies to minimize depurination, a critical side reaction that can limit the yield and quality of long LNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a major problem in long oligonucleotide synthesis?
A1: Depurination is a chemical reaction where the β-N-glycosidic bond holding a purine (B94841) base (Adenine or Guanine) to the sugar backbone is broken, creating an "abasic site".[1] While the synthesis cycle can continue past this abasic site, the site is unstable and will cleave during the final basic deprotection step.[2][3] This cleavage results in truncated oligonucleotide fragments, significantly reducing the yield of the desired full-length product and complicating downstream purification.[4][5] For long oligonucleotides, the cumulative exposure to acid over many synthesis cycles makes depurination a primary limiting factor.[2][3][5]
Q2: What is the primary cause of depurination during the synthesis process?
A2: The primary cause of depurination is the repeated exposure of the oligonucleotide to acid during the deblocking (or detritylation) step of each synthesis cycle.[6] Standard deblocking reagents like Trichloroacetic acid (TCA) are strong enough to protonate the N7 nitrogen of purines, which destabilizes and ultimately cleaves the glycosidic bond.[4] While necessary to remove the 5'-DMT protecting group for chain extension, prolonged or overly harsh acid treatment is detrimental.[6]
Q3: How can I modify the deblocking step to reduce depurination?
A3: The most effective strategy is to use a milder deblocking acid and optimize the acid contact time.
-
Use a Milder Acid: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA).[4] DCA is less acidic than TCA and significantly reduces the rate of depurination, making it a better choice for synthesizing long or sensitive oligonucleotides.[3][4][6]
-
Optimize Contact Time: Minimize the oligonucleotide's exposure to the acid. A deblocking step that completes in under a minute is ideal.[6] For some protocols, acid delivery times as short as 10 seconds have been shown not to compromise yield significantly.[6] Alternating the deblocking step with wash steps can also help minimize acid contact time while ensuring complete DMT removal.[6]
Q4: Are there alternative nucleobase protecting groups that can prevent depurination?
A4: Yes, the choice of protecting group on the purine base itself is critical. Acyl protecting groups (like benzoyl on Adenine) are electron-withdrawing and can destabilize the glycosidic bond, making the base more prone to depurination.[3] In contrast, electron-donating formamidine (B1211174) protecting groups stabilize the bond.[3]
-
dmf-dG: Using dimethylformamidine (dmf) to protect guanosine (B1672433) is a common and effective strategy to prevent its depurination.[3][4]
-
dbf-dA: For particularly sensitive sequences, a dibutylformamidine (dbf)-protected dA monomer is available, which offers even greater stability against acid-driven depurination, though it is a more expensive option.[3]
Q5: Do LNA modifications themselves increase the risk of depurination?
A5: The available literature does not suggest that the LNA modification itself makes the glycosidic bond more susceptible to cleavage. The primary challenge arises from the synthesis of long oligonucleotides in general, which require numerous cycles of acid exposure.[2][5] However, a key advantage of LNA is its high binding affinity, which often allows for the design of shorter oligonucleotides that retain a high melting temperature (Tm).[7] Using a shorter LNA-containing sequence to achieve the same Tm as a longer DNA-only sequence can be an indirect but effective strategy to minimize depurination by reducing the total number of synthesis cycles.
Q6: My final product shows many truncated sequences. How do I confirm if depurination is the cause?
A6: Depurination leads to chain cleavage at the abasic site during final base deprotection, resulting in a series of shorter fragments.[3] If you are using DMT-on purification, these truncated fragments will co-purify with your full-length product because they still contain the 5'-DMT group.[3] The best way to confirm is through mass spectrometry (MS) analysis of your final product, which can identify the specific truncated sequences, often mapping them to purine locations in your sequence.[5]
Troubleshooting Guide: High Levels of Truncated Product
If you observe a low yield of full-length product and a high prevalence of shorter fragments, especially after DMT-on purification, follow this troubleshooting workflow.
Diagram 1: Troubleshooting Workflow for Depurination
Caption: A step-by-step workflow for diagnosing and resolving issues related to oligonucleotide truncation.
Data & Parameters
Table 1: Comparison of Common Deblocking Acids
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) |
| pKa | ~0.7[4] | ~1.5[4] |
| Typical Concentration | 3% w/v in Dichloromethane (DCM) | 3% v/v in Dichloromethane (DCM) |
| Relative Reaction Rate | Fast Detritylation[4] | Slower Detritylation[4] |
| Depurination Risk | High, especially for long oligos[4] | Very Low on standard synthesizers[3][4] |
| Recommendation | Standard for short, robust sequences. | Recommended for long (>75 nt) or sensitive sequences to minimize depurination. [4][6] |
Table 2: Effect of Purine Protecting Groups on Depurination
| Protecting Group Type | Example | Chemical Property | Effect on Glycosidic Bond | Depurination Risk |
| Acyl | Benzoyl (Bz-dA) | Electron-withdrawing[3] | Destabilizes[3] | Higher |
| Formamidine | Dimethylformamidine (dmf-dG) | Electron-donating[3][4] | Stabilizes [3][4] | Lower |
| Formamidine | Dibutylformamidine (dbf-dA) | Strongly Electron-donating[3] | Strongly Stabilizes [3] | Very Low |
Experimental Protocols & Workflows
Protocol 1: Depurination Detection by Post-Synthesis Analysis
This method confirms depurination by detecting the truncated products formed after base-induced cleavage of abasic sites.
-
Synthesize Oligonucleotide: Perform the synthesis using the protocol under investigation. Use a DMT-on final step.
-
Cleavage and Deprotection: Treat the solid support with ammonium (B1175870) hydroxide (B78521) or an AMA mixture (Ammonium Hydroxide/40% aqueous Methylamine). This step cleaves the oligo from the support and removes the base protecting groups. Critically, this basic treatment also cleaves the oligo backbone at any abasic sites created by depurination.[2][3]
-
Purification (Optional but Recommended): Purify the cleaved product using a DMT-on cartridge-based method. This will isolate all species that retain the 5'-DMT group, including the full-length product and any 3'-truncated fragments resulting from depurination.[3][4]
-
Final Detritylation: Release the DMT group from the purified product using a dilute acid solution (e.g., 1-3% DCA).[8]
-
Analysis: Analyze the final product using Reverse-Phase HPLC and Mass Spectrometry (MS).[8]
-
HPLC: The chromatogram will show a primary peak for the full-length product and a series of preceding peaks corresponding to the truncated fragments.
-
MS: Mass analysis will confirm the identity of the full-length product and the truncated species, allowing you to map the cleavage points to specific purine locations in the sequence.
-
Diagram 2: Oligonucleotide Synthesis Cycle & Point of Depurination
Caption: The solid-phase synthesis cycle, highlighting the deblocking step as the primary source of depurination.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Custom LNA Oligonucleotides [qiagen.com]
- 8. phenomenex.com [phenomenex.com]
Technical Support Center: Optimizing Yield of Full-Length LNA-G Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of full-length LNA-G containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of LNA-G containing oligonucleotides often lower than standard DNA/RNA or other LNA-modified oligonucleotides?
A1: The lower yield of LNA-G containing oligonucleotides is primarily attributed to the lower coupling efficiency of the LNA-G phosphoramidite (B1245037) compared to standard DNA, RNA, and other LNA phosphoramidites.[1] The steric hindrance of the LNA-G monomer can impede the coupling reaction, leading to a higher incidence of truncated sequences. Additionally, G-rich sequences, in general, can be challenging to synthesize due to the potential for secondary structure formation and aggregation.[2]
Q2: What is the expected impact of incorporating LNA-G on the overall synthesis yield?
A2: While precise quantification is sequence-dependent, the incorporation of LNA-G monomers is known to decrease the overall yield of full-length oligonucleotides. Each LNA-G addition can be a point of lower coupling efficiency, and the cumulative effect of multiple LNA-G incorporations can lead to a significant reduction in the final yield of the desired full-length product.
Q3: Are there special handling requirements for LNA-G phosphoramidites?
A3: Yes, like all phosphoramidites, LNA-G monomers are sensitive to moisture and oxidation. It is crucial to handle them under anhydrous conditions to maintain their stability and ensure optimal coupling efficiency.[1] Use fresh, anhydrous acetonitrile (B52724) for dissolution and ensure that the synthesizer's reagent lines are dry.
Q4: Can standard deprotection and purification methods be used for LNA-G containing oligonucleotides?
A4: Yes, LNA-G containing oligonucleotides are generally compatible with standard cleavage, deprotection, and purification protocols.[3] However, optimization of these steps can be critical to maximize the recovery of the full-length product. For G-rich sequences, which have a tendency to aggregate, specific purification strategies may be necessary.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of LNA-G containing oligonucleotides and provides potential solutions.
Issue 1: Low Overall Yield of Crude Oligonucleotide
| Potential Cause | Recommended Solution |
| Suboptimal Coupling Efficiency of LNA-G | Increase the coupling time for LNA-G phosphoramidites to at least 3 minutes.[6] Consider using a more active activator, such as DCI or BTT, which can improve the coupling efficiency of sterically hindered phosphoramidites.[3] |
| Moisture Contamination | Use fresh, anhydrous acetonitrile (<10-15 ppm water content) for all reagents.[1] Ensure the synthesizer is in a low-humidity environment and that all gas lines are equipped with in-line driers.[1][7] |
| Degraded Phosphoramidites | Use fresh LNA-G phosphoramidite for each synthesis. Avoid repeated freeze-thaw cycles and prolonged storage after dissolution. |
| Inefficient Oxidation | Extend the oxidation time by at least 3-fold for LNA-containing steps to ensure complete conversion of the phosphite (B83602) triester to the stable phosphate (B84403) triester.[6] |
Issue 2: High Proportion of Truncated Sequences (n-1)
| Potential Cause | Recommended Solution |
| Incomplete Coupling | In addition to extending the coupling time, consider increasing the concentration of the LNA-G phosphoramidite and the activator. |
| Ineffective Capping | Ensure that the capping reagents are fresh and that the capping step is efficient to block unreacted 5'-hydroxyl groups from further extension. |
| Depurination | For longer oligonucleotides, depurination can become a significant side reaction.[1] Consider using a milder deblocking agent if compatible with the other monomers. |
Issue 3: Difficulty in Purifying the Full-Length Product
| Potential Cause | Recommended Solution |
| Aggregation of G-rich sequences | Purify G-rich oligonucleotides under denaturing conditions.[4] This can be achieved by using a denaturing agent in the loading buffer or by performing purification at an elevated temperature. For HPLC, using a mobile phase with a higher pH or organic content can help disrupt aggregates. |
| Co-elution with Truncated Sequences | Optimize the purification method. For HPLC, a shallower gradient may improve the resolution between the full-length product and n-1 sequences. For cartridge purification, ensure the DMT-on protocol is strictly followed to retain the full-length product. |
| Formation of Secondary Structures | Before loading the sample for purification, heat the oligonucleotide solution to disrupt secondary structures.[1] |
Experimental Protocols
Protocol 1: High-Yield Solid-Phase Synthesis of LNA-G Containing Oligonucleotides
This protocol outlines a modified synthesis cycle to improve the incorporation efficiency of LNA-G monomers.
-
Reagent Preparation:
-
Dissolve LNA-G phosphoramidite in fresh, anhydrous acetonitrile to the manufacturer's recommended concentration immediately before use.
-
Ensure all other synthesis reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and anhydrous.
-
-
Modified Synthesis Cycle for LNA-G Incorporation:
-
Deblocking: Standard detritylation with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Deliver the LNA-G phosphoramidite and activator solution. Extend the coupling time to a minimum of 3 minutes.[6]
-
Capping: Standard capping step to block unreacted 5'-hydroxyl groups.
-
Oxidation: Deliver the oxidizing solution. Extend the oxidation time to 3 times the standard duration.[6]
-
Washing: Thorough acetonitrile washes between each step are critical.
-
Protocol 2: Optimized Deprotection and Cleavage
This protocol is designed to ensure complete deprotection while minimizing degradation of the LNA-G containing oligonucleotide.
-
Cleavage from Solid Support:
-
Treat the solid support with a fresh solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature for 1-2 hours.[8]
-
-
Base Deprotection:
-
Heat the solution from the cleavage step at 55-65°C for the time recommended for the specific protecting groups used. For standard protecting groups, 8-16 hours at 55°C is typical. For faster deprotection with AMA, 10 minutes at 65°C can be sufficient, but ensure compatibility with all modifications.[3][9]
-
-
Removal of Deprotection Solution:
-
After deprotection, carefully evaporate the ammonium hydroxide/AMA solution to dryness using a vacuum concentrator.
-
Protocol 3: High-Recovery Purification using HPLC
This protocol is optimized for the purification of LNA-G containing oligonucleotides, particularly those with G-rich sequences.
-
Sample Preparation:
-
Resuspend the crude, deprotected oligonucleotide in a denaturing loading buffer (e.g., containing formamide (B127407) or urea) or simply in the mobile phase A.
-
Heat the sample at 65°C for 5 minutes to disrupt any secondary structures or aggregates before injection.[1]
-
-
HPLC Conditions:
-
Column: A high-resolution reverse-phase (RP) or anion-exchange (AEX) column suitable for oligonucleotide purification.
-
Mobile Phase A: An aqueous buffer, typically containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) for RP-HPLC.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient of increasing mobile phase B is recommended to achieve good separation between the full-length product and shorter failure sequences.
-
Temperature: For G-rich sequences, consider running the purification at an elevated temperature (e.g., 50-60°C) to maintain denaturing conditions.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the full-length oligonucleotide.
-
Desalt the collected fraction using an appropriate method, such as a desalting cartridge or ethanol (B145695) precipitation.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of LNA®-G Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of oligonucleotides containing Locked Nucleic Acid (LNA®)-G monomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common sequence-dependent problems encountered during the synthesis of LNA-G containing oligonucleotides?
The primary sequence-dependent challenges arise from the inherent properties of both LNA® and guanine-rich sequences. These include:
-
G-Quadruplex Formation: Sequences with multiple G-residues, especially consecutive ones, can form stable four-stranded secondary structures called G-quadruplexes. The presence of LNA-G can further stabilize these structures, leading to poor synthesis efficiency and difficulties during purification.[1]
-
Aggregation: G-rich oligonucleotides have a tendency to aggregate, which can be exacerbated by the increased hydrophobicity of LNA® monomers. This can lead to poor chromatographic behavior and low solubility.
-
Depurination: While the dimethylformamidine (dmf) protecting group on guanosine (B1672433) offers good protection against depurination, the acidic conditions of the deblocking step can still lead to some loss of the base, creating abasic sites and truncated sequences.[2] The precise impact of the LNA modification on the rate of depurination compared to standard dG is not extensively documented in publicly available literature.
-
Inefficient Coupling: LNA phosphoramidites are more sterically hindered than their DNA counterparts, which can lead to lower coupling efficiencies if standard protocols are used without optimization.[3]
Q2: How can I minimize G-quadruplex formation during synthesis?
Minimizing G-quadruplex formation is crucial for successful synthesis. Consider the following strategies:
-
Sequence Design: If possible, design your sequence to avoid stretches of more than three consecutive G's.[4]
-
Modified Bases: In some contexts, substituting a standard guanosine with a modified base that disrupts Hoogsteen base pairing can help.
-
Synthesis Conditions: While not always feasible on standard synthesizers, using reagents that disrupt hydrogen bonding during synthesis could theoretically help. However, the most practical approach is to manage this issue during purification.
-
Purification Strategy: Utilize denaturing conditions during purification to disrupt G-quadruplexes. This can include using elevated temperatures, high pH buffers, or chaotropic agents like urea.[5] For particularly problematic sequences, heating the crude oligonucleotide solution (e.g., to >65 °C) just before loading onto the purification column can significantly improve yield and purity by disrupting secondary structures.[2]
Q3: What are the recommended coupling conditions for LNA-G phosphoramidites?
Due to their steric bulk, LNA phosphoramidites require longer coupling times than standard DNA phosphoramidites.
| Parameter | Standard DNA Phosphoramidite (B1245037) | LNA Phosphoramidite (General) |
| Coupling Time | ~30 seconds | 180 - 250 seconds |
| Activator | Tetrazole, DCI, ETT | Tetrazole, DCI, ETT |
| Oxidation Time | Standard | ~45 seconds (longer than DNA) |
Data compiled from various sources, including Glen Research technical reports.[3]
For LNA-G specifically, it is crucial to ensure anhydrous conditions and use fresh, high-quality reagents to maximize coupling efficiency.[2]
Q4: Are there special deprotection considerations for LNA-G containing oligonucleotides?
Yes, particularly if your oligonucleotide also contains other modifications. A common issue arises when deprotecting LNA oligonucleotides that contain an aliphatic amine group and a DMF-protected LNA-G, which can result in a +28 Da impurity. To avoid this, it is recommended to use an LNA-G monomer with an acyl protecting group (e.g., isobutyryl-G) instead of the standard DMF-protected LNA-G in these specific cases.
Standard deprotection using ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) is generally effective for LNA-containing oligonucleotides without other sensitive modifications.[3][6][7] Always refer to the recommendations for any other modifications present in your sequence and choose the mildest deprotection conditions compatible with all components.[3][6]
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Sub-optimal Coupling Efficiency | Extend the coupling time for LNA-G monomers to at least 180-250 seconds. Ensure all reagents, especially acetonitrile (B52724) and the phosphoramidite solutions, are strictly anhydrous. Use fresh, high-quality activator.[2][3] |
| G-Quadruplex/Aggregate Formation | During purification, heat the crude oligo solution to >65°C in the loading buffer just before applying it to the column to disrupt secondary structures.[2] Consider using a denaturing purification method (e.g., high pH anion-exchange HPLC). |
| Depurination | If significant truncation at G-positions is observed (via Mass Spectrometry), consider using a milder deblocking agent like Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA). Be aware that this will require longer deblocking times.[2] |
| Inefficient Oxidation | Increase the oxidation time to at least 45 seconds for LNA-containing linkages.[3] |
Problem 2: Poor Chromatographic Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Oligonucleotide Aggregation | Purify under denaturing conditions. For reverse-phase HPLC, heating the sample prior to injection can be beneficial.[2] For anion-exchange HPLC, using a mobile phase with a high pH can disrupt hydrogen bonding and secondary structures.[8] |
| Co-elution of Impurities | If n-1 species are co-eluting with the full-length product, optimize the gradient of your mobile phase to improve resolution. For DMT-on purifications, ensure capping efficiency was high to minimize n-1 products that retain the DMT group. |
| G-Quadruplex Structures | Use monolithic anion exchange chromatography which has been shown to resolve single-stranded G-rich oligonucleotides from their quadruplex structures.[5] Denaturing the collected quadruplex fractions (e.g., by heating or high pH) can yield the purified single-stranded product.[5] |
Experimental Protocols & Methodologies
Standard Solid-Phase Synthesis Cycle for LNA-G
This protocol is a general guideline and may require optimization based on the specific sequence and synthesizer.
-
Deblocking: Removal of the 5'-DMT protecting group with an acid (e.g., 3% TCA or DCA in dichloromethane). For sequences prone to depurination, DCA is a milder option.
-
Activation & Coupling: The LNA-G phosphoramidite is activated with an activator (e.g., 0.25 M ETT in acetonitrile) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (180-250 seconds) is recommended for LNA monomers.[3]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. An extended oxidation time of ~45 seconds is recommended.[3]
These four steps are repeated for each monomer in the sequence.
Deprotection and Cleavage
The following is a standard deprotection protocol. If the oligonucleotide contains sensitive modifications, a milder deprotection strategy should be employed as recommended by the modifier's supplier.
-
Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or an AMA solution at an elevated temperature (e.g., 55-65°C) for a specified period (e.g., 5-10 minutes for AMA, longer for ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[3][6]
-
Drying: The solution is dried to remove the deprotection reagent.
-
Reconstitution: The oligonucleotide pellet is reconstituted in an appropriate buffer for purification.
Purification of G-Rich LNA Oligonucleotides
Ion-exchange FPLC or HPLC is often preferred for purifying G-rich sequences due to the higher loading capacity and the ability to use denaturing conditions.[9]
-
Column: A strong anion-exchange column (e.g., Source Q).
-
Loading Buffer (Denaturing): 0.05 M ammonium bicarbonate, 20% acetonitrile, pH can be adjusted to be alkaline to disrupt secondary structures.
-
Eluting Buffer (Denaturing): 1.5 M ammonium bicarbonate, 20% acetonitrile.
-
Procedure: a. Equilibrate the column with the loading buffer. b. Dissolve the crude oligonucleotide in the loading buffer. For sequences prone to aggregation, heat the sample at 90°C before loading.[9] c. Load the sample onto the column. d. Elute the oligonucleotide using a salt gradient of the eluting buffer. e. Monitor the elution profile at 260 nm. The full-length product is typically the last major peak to elute.[9]
-
Desalting: The collected fractions containing the purified oligonucleotide are desalted.
Visualizations
Caption: Troubleshooting logic for low-yield LNA-G synthesis.
Caption: Optimized solid-phase synthesis cycle for LNA-G.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. WO2020055922A1 - Purification methods for guanine-rich oligonucleotides - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. labcluster.com [labcluster.com]
- 9. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LNA-G Enhances Duplex Thermal Stability Over DNA-G: A Comparative Analysis
Researchers, scientists, and drug development professionals can leverage the enhanced thermal stability of Locked Nucleic Acid (LNA) modified oligonucleotides for a variety of applications. This guide provides a comparative analysis of the duplex thermal stability of LNA-Guanine (LNA-G) versus standard deoxyribonucleic acid-Guanine (DNA-G), supported by experimental data and detailed protocols.
The incorporation of LNA nucleotides into DNA or RNA strands has been shown to significantly increase the thermal stability of duplexes.[1][2][3][4] This enhancement is attributed to the rigid, bicyclic structure of the LNA monomer, which "locks" the ribose ring in a C3'-endo conformation, pre-organizing the backbone for A-type helix formation and improving base stacking interactions.[5][6] For each LNA monomer incorporated, the melting temperature (Tm) of a duplex can increase by 2–8°C.[3][7] This guide focuses specifically on the impact of substituting a standard DNA-G with an LNA-G on the thermal stability of a DNA duplex.
Quantitative Comparison of Duplex Thermal Stability
The following table summarizes the melting temperatures (Tm) of DNA duplexes containing either a standard DNA-G or an LNA-G at a specific position. The data illustrates the significant increase in thermal stability imparted by the LNA-G modification.
| Oligonucleotide Sequence (Probe) | Complementary Sequence (Target) | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| 5'-CAT GCT GAC-3' | 3'-GTA CGA CTG-5' | DNA-G | 55.2 | - |
| 5'-CAT gCT GAC-3' | 3'-GTA CGA CTG-5' | LNA-G | 60.0 | +4.8 |
| 5'-TGC GAT ACG-3' | 3'-ACG CTA TGC-5' | DNA-G | 58.5 | - |
| 5'-TGC gAT ACG-3' | 3'-ACG CTA TGC-5' | LNA-G | 63.3 | +4.8 |
Note: The lowercase 'g' denotes an LNA-Guanine modification. The provided Tm values are illustrative and based on previously reported data for similar modifications.[8] Actual Tm values can vary depending on the specific sequence context, buffer conditions, and oligonucleotide concentration.
Thermodynamic Insights
The increased thermal stability of LNA-modified duplexes is a result of favorable changes in the thermodynamic parameters of duplex formation. The incorporation of LNA nucleotides leads to a more favorable enthalpy (ΔH°) of hybridization, which is the primary driver of the increased stability.[1][2] This is often accompanied by a less unfavorable entropy (ΔS°) change compared to unmodified DNA duplexes.[1][2][9]
Experimental Protocol: Thermal Melting (Tm) Analysis
The following is a detailed methodology for determining the melting temperature of DNA and LNA-modified DNA duplexes using UV-Vis spectrophotometry.
1. Oligonucleotide Preparation and Quantitation:
-
Synthesize DNA and LNA-modified oligonucleotides.
-
Purify the oligonucleotides using standard methods (e.g., HPLC).
-
Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm.
2. Duplex Annealing:
-
Prepare equimolar solutions of the complementary oligonucleotide strands in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the mixed solution to 95°C for 5 minutes to dissociate any secondary structures.
-
Allow the solution to slowly cool to room temperature to facilitate duplex formation.
3. Thermal Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).[10]
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C).
4. Data Analysis:
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the peak of the first derivative of the melting curve.
Visualizing the Structural Difference and Experimental Workflow
The following diagrams illustrate the structural difference between DNA-G and LNA-G and the experimental workflow for thermal stability analysis.
Caption: Structural comparison of a DNA-G and an LNA-G nucleotide.
Caption: Experimental workflow for duplex thermal stability analysis.
Conclusion
The substitution of DNA-G with LNA-G consistently and significantly enhances the thermal stability of DNA duplexes. This increased stability, quantified by a higher melting temperature, makes LNA-G modified oligonucleotides a valuable tool for applications requiring high affinity and specificity, such as in diagnostics, therapeutics, and molecular biology research. The provided experimental protocol offers a standardized method for researchers to verify and compare the thermal stability of various oligonucleotide modifications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
LNA-G Containing Probes Outshine DNA Probes in Mismatch Discrimination for Enhanced Specificity in Molecular Applications
For researchers, scientists, and drug development professionals demanding high specificity in nucleic acid detection, Locked Nucleic Acid (LNA)-G containing probes offer a significant advantage over traditional DNA probes in discriminating single nucleotide mismatches. This enhanced discriminatory power is crucial for applications such as SNP genotyping, allele-specific PCR, and diagnostics.
The superior performance of LNA probes stems from the "locked" ribose conformation of the LNA monomers, which increases the binding affinity (melting temperature, Tm) of the probe to its target. This allows for the use of shorter probes, which are inherently more sensitive to mismatches. The incorporation of LNA bases, particularly surrounding a mismatch site, leads to a greater thermodynamic penalty for mismatched base pairs compared to their DNA counterparts, resulting in a more pronounced difference in melting temperature (ΔTm) between perfectly matched and mismatched duplexes.
Unveiling the Performance Gap: LNA vs. DNA Probes
Experimental data consistently demonstrates the superior mismatch discrimination of LNA-containing probes. The key performance indicator is the change in melting temperature (ΔTm) between a perfectly matched probe-target duplex and one containing a single mismatch. A larger ΔTm signifies better discrimination.
Studies have systematically evaluated the thermodynamic properties of LNA-DNA duplexes. The data reveals that LNA-containing probes, particularly those with LNA modifications flanking the mismatch site, exhibit significantly higher ΔTm values across various mismatch types compared to unmodified DNA probes.
| Probe Type | Mismatch Type | ΔTm (°C) for DNA Probe | ΔTm (°C) for LNA Probe (LNA at mismatch site) | Reference |
| DNA vs. LNA | G-T | 6.3 | 5.5 | [1][2] |
| DNA vs. LNA | A-A | 8.4 | 12.3 | [1][2] |
| DNA vs. LNA | C-C | Varies | Generally Increased | [3][4] |
| DNA vs. LNA | A-G | Varies | Generally Increased | [3][4] |
Note: The exact ΔTm values are sequence and context-dependent. The table provides a comparative illustration of the general trend. For many mismatch types, LNA modification significantly boosts discrimination. However, it is noteworthy that for certain mismatches, such as some G-T mismatches, LNA modifications at the mismatch site can be detrimental to discrimination.[1][5][6]
The Mechanism of Enhanced Discrimination
The enhanced mismatch discrimination of LNA probes can be attributed to a combination of factors that influence the thermodynamics of duplex formation.
Caption: Logical relationship of LNA vs. DNA probe mismatch discrimination.
The pre-organized N-type conformation of the LNA sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable hybrid.[3][4][7][8] When a mismatch occurs, the rigid structure of the LNA-containing strand results in a greater disruption of the local duplex structure and stacking interactions compared to a more flexible DNA strand. This amplified destabilization is reflected in a larger decrease in the melting temperature, thus providing a clearer signal for mismatch identification.
Experimental Protocols for Mismatch Discrimination Analysis
The following protocols outline the key experiments used to evaluate the mismatch discrimination capabilities of LNA-G containing probes versus DNA probes.
Experimental Protocol 1: UV Melting Analysis
This method measures the thermal stability of nucleic acid duplexes by monitoring the change in UV absorbance as the temperature is increased. The melting temperature (Tm) is the temperature at which half of the duplexes have dissociated into single strands.
Methodology:
-
Oligonucleotide Preparation: Synthesize LNA-containing and corresponding DNA probes, as well as the complementary target DNA/RNA sequences (both perfect match and mismatch). Purify all oligonucleotides.
-
Sample Preparation: Prepare solutions of the probe and target oligonucleotides in a suitable buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0). The final concentration of each strand is typically in the micromolar range.
-
UV Absorbance Measurement: Use a spectrophotometer equipped with a temperature controller.
-
Anneal the probe and target strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Measure the UV absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is determined from the first derivative of the melting curve.
-
The ΔTm is calculated as the difference between the Tm of the perfectly matched duplex and the mismatched duplex.
-
Experimental Protocol 2: Allele-Specific PCR for SNP Genotyping
This technique utilizes probes to detect specific alleles in a PCR reaction. The superior mismatch discrimination of LNA probes makes them highly effective for this application.
Caption: Experimental workflow for SNP genotyping using LNA probes.
Methodology:
-
Probe and Primer Design:
-
Design PCR primers flanking the SNP of interest.
-
Design two allele-specific LNA probes, each complementary to one of the SNP alleles. The LNA modifications should be placed at and/or near the SNP site.[9]
-
Label each LNA probe with a different fluorophore (e.g., FAM and HEX) and a quencher.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and both forward and reverse primers.
-
Add the genomic DNA template and both allele-specific LNA probes to the master mix.
-
-
Real-Time PCR:
-
Perform the PCR in a real-time PCR instrument.
-
During the annealing/extension step, the LNA probes will preferentially hybridize to their perfectly matched target allele.
-
The 5'-nuclease activity of the DNA polymerase will cleave the hybridized probe, separating the fluorophore from the quencher and generating a fluorescent signal.
-
-
Genotype Analysis:
-
Monitor the fluorescence signal for each fluorophore in real-time.
-
Homozygous samples will show a signal for only one fluorophore, while heterozygous samples will show a signal for both.
-
Conclusion
The strategic incorporation of LNA-G and other LNA bases into hybridization probes provides a powerful tool for achieving high-level mismatch discrimination. For researchers engaged in applications requiring the precise identification of single nucleotide variations, LNA-containing probes offer a clear advantage in specificity and reliability over conventional DNA probes. The enhanced thermodynamic discrimination, as evidenced by significantly larger ΔTm values, translates to more robust and accurate results in a variety of molecular assays.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes | Semantic Scholar [semanticscholar.org]
- 9. SNP Detection [qiagen.com]
LNA-G and Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals, the stability of oligonucleotides in biological environments is a critical factor for the success of therapeutic and diagnostic applications. Nucleases, ubiquitous enzymes that degrade nucleic acids, pose a significant challenge. This guide provides an objective comparison of the nuclease resistance conferred by two of the most common chemical modifications: Locked Nucleic Acid (LNA) substitutions, specifically at the guanine (B1146940) position (LNA-G) as part of a broader LNA modification strategy, and phosphorothioate (B77711) (PS) linkages.
This comparison is supported by experimental data to aid in the selection of the most appropriate modification strategy for your research needs.
Enhanced Stability Through Chemical Modification
Unmodified DNA and RNA oligonucleotides are rapidly degraded by nucleases present in serum and within cells.[1] To overcome this, chemical modifications are introduced to the oligonucleotide backbone or sugar residues. LNA and phosphorothioate modifications are cornerstone strategies to enhance stability, each with distinct characteristics and performance profiles.[2][3]
Locked Nucleic Acids (LNA) involve a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar, locking the nucleotide in a rigid conformation.[4] This modification significantly increases the binding affinity to complementary strands and provides steric hindrance against nuclease attack.[2][5]
Phosphorothioate (PS) linkages replace a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom.[6][7] This alteration makes the internucleotide linkage more resistant to cleavage by nucleases.[1][6]
Quantitative Comparison of Nuclease Resistance
Experimental data consistently demonstrates that LNA modifications, particularly when strategically placed at the ends of an oligonucleotide (a "gapmer" design), offer superior protection against nuclease degradation compared to fully phosphorothioated oligonucleotides.[8]
| Oligonucleotide Modification | Half-life in Human Serum (t½) | Key Findings |
| Unmodified Oligodeoxynucleotide (ODN) | ~1.5 hours | Rapidly degraded by serum nucleases.[8] |
| Phosphorothioate (PS) ODN | ~10 hours | Offers significant protection against nucleases.[8] |
| LNA/DNA/LNA Gapmer (3 LNA at each end) | ~15 hours | Provides a 10-fold increase in stability over unmodified ODNs and is more stable than isosequential phosphorothioates.[8] |
| 2'-O-methyl Gapmer | ~12 hours | Shows comparable, but slightly less stability than the LNA gapmer.[8] |
Table 1: Comparison of the half-lives of different oligonucleotide modifications in human serum. Data is based on studies of chimeric LNA/DNA oligonucleotides and isosequential phosphorothioates.[8]
Experimental Protocols
The following is a generalized protocol for assessing the nuclease resistance of modified oligonucleotides in human serum, based on commonly cited methodologies.[8][9]
Serum Stability Assay
Objective: To determine the half-life of oligonucleotides in the presence of serum nucleases.
Materials:
-
Radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotides (unmodified, LNA-modified, and phosphorothioate-modified).
-
Human serum (or other biological fluid of interest).
-
Incubator at 37°C.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Urea for denaturing gels.
-
Loading buffer (e.g., formamide-based).
-
Phosphorimager or fluorescence scanner.
-
Appropriate buffers (e.g., TBE).
Procedure:
-
Incubation: Incubate the labeled oligonucleotides at a defined concentration in the presence of human serum (e.g., 80% final concentration) at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24, and 48 hours).
-
Quenching: The enzymatic degradation is stopped at each time point by adding a quenching solution, such as a formamide-based loading buffer, and immediately freezing the sample.
-
Denaturing PAGE: The samples are resolved on a denaturing polyacrylamide gel (containing urea) to separate the intact oligonucleotide from its degradation products based on size.
-
Visualization: The gel is visualized using a phosphorimager (for radiolabeled oligos) or a fluorescence scanner.
-
Quantification: The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point.
-
Half-life Calculation: The percentage of intact oligonucleotide remaining at each time point is plotted against time, and the half-life (the time at which 50% of the oligonucleotide is degraded) is calculated.
Visualizing the Experimental Workflow and Degradation Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
Both LNA and phosphorothioate modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts. However, the available data indicates that LNA modifications, particularly in a gapmer design, provide a higher degree of stability in human serum.[8] The choice between LNA and phosphorothioate modifications will depend on the specific application, considering factors such as the required duration of action, potential off-target effects, and manufacturing costs. For applications demanding the highest level of nuclease resistance, LNA-modified oligonucleotides represent a superior choice.
References
- 1. idtdna.com [idtdna.com]
- 2. synoligo.com [synoligo.com]
- 3. researchgate.net [researchgate.net]
- 4. Antisense Gapmers with LNA-Wings and (S)-5′-C-Aminopropyl-2′-arabinofluoro-nucleosides Could Efficiently Suppress the Expression of KNTC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LNA, PNA, and Other Nucleic Acid Analogs: A Guide for Researchers
In the landscape of molecular biology and therapeutic development, the limitations of natural nucleic acids—namely their susceptibility to nuclease degradation and modest binding affinity—have spurred the development of a diverse array of synthetic analogs. These engineered molecules offer enhanced properties, opening new avenues for diagnostics, antisense therapy, and nanotechnology. This guide provides a head-to-head comparison of prominent nucleic acid analogs, including Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), Morpholino, Glycol Nucleic Acid (GNA), and Threose Nucleic Acid (TNA), with a focus on their performance backed by experimental data.
Overview of Key Nucleic Acid Analogs
Locked Nucleic Acid (LNA) is an RNA analog featuring a methylene (B1212753) bridge that locks the ribose ring in an A-form conformation, characteristic of RNA.[1] This pre-organization of the sugar moiety leads to a significant increase in thermal stability and binding affinity when hybridized with complementary DNA or RNA strands.[2][3] LNA oligonucleotides can be synthesized using standard phosphoramidite (B1245037) chemistry, allowing for the creation of LNA/DNA and LNA/RNA chimeras.[2][4]
Peptide Nucleic Acid (PNA) represents a radical departure from the natural nucleic acid structure, possessing a neutral polyamide backbone composed of N-(2-aminoethyl)-glycine units instead of a charged sugar-phosphate backbone.[5][6] This neutrality eliminates electrostatic repulsion with target DNA or RNA, resulting in very stable duplexes with high sequence specificity.[6][7] However, the structural difference can affect solubility and cellular uptake.[6][8]
Morpholinos are another class of uncharged nucleic acid analogs that employ a morpholine (B109124) ring and phosphorodiamidate linkages in their backbone.[9][10] They are renowned for their exceptional stability, resistance to nucleases, and efficacy as steric-blocking antisense agents, particularly in developmental biology.[9][11]
Glycol Nucleic Acid (GNA) is a structurally simple analog with a backbone composed of repeating glycol units linked by phosphodiester bonds.[12] Despite its simplicity, GNA forms highly stable duplexes with itself, even more so than DNA or RNA, but its ability to cross-pair with natural nucleic acids is limited.[12][13]
Threose Nucleic Acid (TNA) is a xeno nucleic acid (XNA) that incorporates a four-carbon threose sugar in its backbone.[14][15] TNA can form stable duplexes with both DNA and RNA and is completely resistant to nuclease digestion, making it a promising candidate for therapeutic applications.[14][16]
Performance Comparison: A Quantitative Analysis
The efficacy of these nucleic acid analogs can be quantitatively assessed through several key parameters: binding affinity (measured by melting temperature, Tm), nuclease resistance, and in vivo stability. The following tables summarize the available data for a comparative overview.
Table 1: Binding Affinity (ΔTm per modification in °C)
| Analog | vs. DNA Target | vs. RNA Target | Key Characteristics |
| LNA | +1 to +8[2] | +2 to +10[2][17] | High affinity due to conformational pre-organization. |
| PNA | ~+1 per base pair[6] | Higher than PNA/DNA[7] | Very high affinity due to neutral backbone. |
| Morpholino | Steric blocking, not typically measured by Tm increase | Steric blocking, not typically measured by Tm increase | High affinity, functions by steric hindrance. |
| GNA | Does not significantly cross-pair[13] | Can interact with RNA devoid of G:C pairs[13] | Forms very stable self-duplexes. |
| TNA | Forms stable duplexes[18] | Forms stable duplexes[18] | High binding affinity.[16] |
Table 2: Nuclease Resistance and In Vivo Stability
| Analog | Nuclease Resistance | In Vivo Stability | Notes |
| LNA | Significantly increased compared to DNA/RNA.[17][19] | More stable than DNA; LNA/DNA gapmers are very stable.[17] | Can be designed to recruit RNase H.[20][21] |
| PNA | Resistant to nucleases and proteases.[5][7] | High stability, but cellular uptake can be a challenge.[8] | Does not activate RNase H. |
| Morpholino | Highly resistant to nucleases.[11] | Excellent stability, widely used in embryos.[9] | Steric blocking mechanism. |
| GNA | Chemically stable.[12] | Not extensively studied in vivo. | Considered a potential prebiotic genetic material. |
| TNA | Completely resistant to nuclease digestion.[14] | High biostability and biocompatibility reported.[16][18] | Promising for in vivo applications. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of nucleic acid analog performance. Below are protocols for key experiments cited in the evaluation of these molecules.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of a duplex formed between a nucleic acid analog and its complementary DNA or RNA target.
Methodology:
-
Sample Preparation: Anneal the nucleic acid analog oligonucleotide with its complementary target strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Acquisition: Continuously monitor the absorbance at 260 nm as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).
Mismatch Discrimination Assay
Objective: To assess the specificity of a nucleic acid analog by comparing the thermal stability of a perfectly matched duplex to one containing a single base mismatch.
Methodology:
-
Sample Preparation: Prepare two sets of samples as in the Tm analysis. One set will contain the perfectly complementary target strand, and the second set will contain a target strand with a single nucleotide mismatch.
-
Tm Measurement: Perform Tm analysis on both the perfectly matched and mismatched duplexes.
-
Data Analysis: Calculate the difference in Tm (ΔTm) between the perfectly matched and mismatched duplexes. A larger ΔTm indicates better mismatch discrimination and higher specificity. LNA, for instance, exhibits mismatch discrimination equal or superior to native DNA.[2]
Serum Stability Assay
Objective: To evaluate the resistance of a nucleic acid analog to degradation by nucleases present in serum.
Methodology:
-
Sample Preparation: Incubate a known concentration of the nucleic acid analog oligonucleotide in serum (e.g., fetal bovine serum or human serum) at 37°C.[22][23]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Oligonucleotide Extraction: Stop the enzymatic degradation and extract the remaining oligonucleotide from the serum sample, for example, by using methanol-chloroform extraction.[23]
-
Analysis: Analyze the amount of intact oligonucleotide at each time point using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis.
-
Data Analysis: Quantify the percentage of intact oligonucleotide remaining over time to determine its half-life in serum.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.
Caption: General mechanism of antisense inhibition by nucleic acid analogs.
Caption: Experimental workflow for Melting Temperature (Tm) analysis.
Caption: Experimental workflow for Serum Stability assay.
Conclusion
The choice of a nucleic acid analog is highly dependent on the specific application. LNAs offer a potent combination of high affinity and nuclease resistance while retaining the ability to be synthesized as chimeras with DNA, making them versatile for various applications, including RNase H-mediated degradation of target RNA.[20][21] PNAs provide exceptional binding strength and stability due to their unique neutral backbone, making them ideal for applications requiring high specificity, though delivery can be a consideration.[8][21] Morpholinos are a robust tool for steric blocking, particularly in developmental biology, with a strong track record of efficacy and low toxicity.[11] The newer generation of XNAs, such as GNA and TNA, exhibit intriguing properties like high self-stability and complete nuclease resistance, respectively, and hold promise for future therapeutic and diagnostic innovations.[12][14] This guide provides a foundational comparison to aid researchers in selecting the most appropriate nucleic acid analog for their experimental and therapeutic goals.
References
- 1. Locked and Unlocked Nucleosides in Functional Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Locked vs. unlocked nucleic acids (LNAvs.UNA): contrasting structures work towards common therapeutic goals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. atdbio.com [atdbio.com]
- 5. longdom.org [longdom.org]
- 6. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 7. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholinos compared to other gene knockdown systems | Gene Tools, LLC [gene-tools.com]
- 11. Why Choose Morpholinos | Gene Tools, LLC [gene-tools.com]
- 12. Glycol nucleic acid - Wikipedia [en.wikipedia.org]
- 13. Synthesis and properties of the simplified nucleic acid glycol nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 15. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synoligo.com [synoligo.com]
- 19. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. MOE Oligonucleotides: A Comparative Guide to Therapeutic Index
For researchers, scientists, and drug development professionals, the choice of oligonucleotide chemistry is a critical decision that profoundly impacts the therapeutic potential of antisense drug candidates. Among the second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE) have emerged as prominent contenders, each offering a distinct balance of potency and safety. This guide provides an objective comparison of their therapeutic indices, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The therapeutic index, a ratio that compares the toxic dose of a drug to its therapeutically effective dose, is a cornerstone of drug development. An ideal antisense oligonucleotide (ASO) exhibits high potency at low concentrations with a wide margin of safety. Both LNA and MOE modifications enhance the properties of ASOs compared to earlier generations, but they do so with different toxicological profiles.
At a Glance: LNA vs. MOE
| Feature | Locked Nucleic Acid (LNA) | 2'-O-Methoxyethyl (MOE) |
| Binding Affinity | Very High | High |
| Nuclease Resistance | Very High | High |
| In Vivo Potency | High (up to 5-fold > MOE)[1][2] | High |
| Primary Toxicity Concern | Hepatotoxicity[1][2][3][4] | Generally well-tolerated[1][2][5] |
| Therapeutic Index | Generally lower due to toxicity[1] | Generally higher |
Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data from preclinical studies comparing LNA and MOE ASOs. These studies typically involve systemic administration in rodents and evaluation of target mRNA reduction in the liver, alongside markers of toxicity.
Table 1: In Vivo Potency in Mouse Liver
| Target Gene | ASO Design | Dose Regimen | Target mRNA Reduction (%) | Reference |
| TRADD | 3-10-3 MOE (2a) | 1.5 µmol/kg (twice weekly, 3 weeks) | Weakly active | [1] |
| TRADD | 3-10-3 LNA (2b) | 1.5 µmol/kg (twice weekly, 3 weeks) | ~60% | [1] |
| TRADD | 3-10-3 LNA (2b) | 4.5 µmol/kg (twice weekly, 3 weeks) | ~80% | [1] |
| ApoB | 5-10-5 MOE (6) | 0.4 µmol/kg (twice weekly, 3 weeks) | 24% | [1] |
| ApoB | 5-10-5 MOE (6) | 2.5 µmol/kg (twice weekly, 3 weeks) | 84% | [1] |
| ApoB | 2-16-2 LNA (7b) | 0.5 µmol/kg (twice weekly, 3 weeks) | ~50% (estimated 5-fold more potent than 7a) | [1] |
Table 2: Hepatotoxicity Markers in Mice (3 weeks, twice-weekly dosing)
| ASO | Dose (µmol/kg) | ALT (U/L) | AST (U/L) | Liver Weight (% of Saline Control) | Spleen Weight (% of Saline Control) | Reference |
| Saline | - | Normal Range | Normal Range | 100% | 100% | [1] |
| MOE ASOs | Various | Normal Range | Normal Range | 100-117% | Variable | [1] |
| LNA ASO (2b) | 4.5 | Significantly Elevated | Significantly Elevated | ~162% | >200% | [1] |
| LNA ASO (3b) | 4.5 | Significantly Elevated | Significantly Elevated | ~145% | >200% | [1] |
| LNA ASO (4b) | 1.5 | Significantly Elevated | Significantly Elevated | ~145% | ~150% | [1] |
Note: Specific ALT/AST values were described as "profoundly" or "significantly" elevated in the source material, with one LNA group terminated early due to severe toxicity.[2]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of LNA and MOE ASOs.
In Vivo ASO Efficacy and Toxicity Study in Mice
-
Animal Model: Male BALB/c or similar mouse strains are typically used.
-
ASO Administration: ASOs are dissolved in sterile saline and administered via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Dosing Regimen: A common regimen is twice-weekly administration for a period of 3 weeks to assess both efficacy and chronic toxicity.
-
Efficacy Endpoint (Target mRNA Reduction):
-
At the end of the study, mice are euthanized, and liver tissue is harvested.
-
Total RNA is isolated from the liver tissue using standard methods (e.g., TRIzol reagent).
-
Target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).
-
-
Toxicity Endpoints:
-
Serum Chemistry: Blood is collected via cardiac puncture at necropsy. Serum is separated to measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Organ Weights: Liver and spleen are excised and weighed. Organ-to-body weight ratios are calculated.
-
Histopathology: A portion of the liver and other relevant organs are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of tissue morphology and signs of cellular damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in ASO technology and the experimental workflow for their evaluation.
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 4. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
LNA-G Incorporation: A Comparative Guide to Enhancing RNase H Cleavage Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of Locked Nucleic Acid (LNA) modifications into antisense oligonucleotides (ASOs) has emerged as a powerful tool to modulate RNase H cleavage activity, a critical mechanism for gene silencing. This guide provides a comprehensive comparison of LNA-modified oligonucleotides, particularly those containing guanosine (B1672433) (LNA-G), with other designs, supported by experimental data. We delve into the structural advantages of LNA-G and its impact on thermal stability, nuclease resistance, and the kinetics of RNase H-mediated degradation of target RNA.
Performance Comparison of LNA-Gapmers
The most effective design for leveraging LNA chemistry to enhance RNase H activity is the "LNA-gapmer." This chimeric design consists of a central "gap" of DNA monomers, which is responsible for recruiting RNase H, flanked by LNA-modified "wings." These LNA wings confer high binding affinity to the target RNA and provide stability against nuclease degradation.[1][2]
The efficiency of an oligonucleotide in promoting RNase H cleavage is directly correlated with its binding affinity for the target RNA.[3] LNA modifications significantly increase this affinity. The general order of efficiency for inducing RNase H cleavage is: LNA > 2′-O-methyl > DNA > phosphorothioate.[3]
| Oligonucleotide Design | Key Features | Impact on RNase H Cleavage | Nuclease Stability |
| LNA-G Gapmer | Central DNA gap (7-8 monomers) flanked by LNA-G wings.[3] | Highest efficiency ; up to 8-fold higher cleavage rate than DNA.[3][4] | Highest stability ; 10-fold increase in half-life in human serum compared to unmodified DNA.[3][4] |
| 2'-O-Methyl Gapmer | Central DNA gap (at least 6 monomers) flanked by 2'-O-Methyl RNA wings.[3] | Moderate efficiency ; approximately 4-fold higher cleavage rate than DNA.[3][4] | Moderate stability ; half-life of around 12 hours in human serum.[3] |
| Phosphorothioate (PS) DNA | Fully phosphorothioate-modified DNA backbone. | Reduced efficiency ; decelerates RNase H degradation compared to unmodified DNA.[3][4] | Increased stability compared to unmodified DNA, but less than LNA-gapmers. Half-life of about 10 hours.[3] |
| Unmodified DNA | Standard phosphodiester DNA. | Baseline efficiency ; serves as a reference for comparison. | Low stability ; rapidly degraded by nucleases (half-life of ~1.5 hours in human serum).[3][4] |
| Fully LNA-modified | All nucleotides are LNA. | No RNase H activity ; the conformational changes induced by full LNA modification prevent RNase H cleavage.[1] | Very high stability . |
The Critical Role of the DNA Gap
For an LNA-modified ASO to activate RNase H, a central gap of DNA monomers is essential.[5] This gap allows the formation of a DNA-RNA hybrid duplex that can be recognized and cleaved by RNase H. Studies have shown that a DNA gap of at least six nucleotides is necessary for significant RNase H activity, with optimal performance observed with a gap of seven to ten DNA monomers.[3][5] Chimeras with an interrupted DNA stretch can still recruit RNase H, highlighting some flexibility in design.[6]
Experimental Protocols
RNase H Cleavage Assay
This protocol outlines a typical in vitro assay to assess the ability of LNA-gapmers to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Target RNA (e.g., a specific mRNA transcript)
-
LNA-modified and control oligonucleotides
-
RNase H Reaction Buffer (10X): e.g., 200 mM Tris-HCl (pH 7.5), 200 mM KCl, 20 mM 2-mercaptoethanol, 60 mM MgCl₂.[7]
-
Recombinant RNase H (e.g., human or E. coli)
-
Nuclease-free water
-
EDTA (0.5 M) for stopping the reaction
-
Denaturing polyacrylamide gel (for analysis)
-
Fluorescent label (e.g., FAM or Cy5) for RNA or oligonucleotide
Procedure:
-
Annealing: Mix the target RNA and the oligonucleotide (LNA-gapmer or control) in a 1:10 molar ratio in 1X annealing buffer.[7]
-
Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to 30°C to facilitate annealing of the oligonucleotide to the target RNA.[7]
-
Cleavage Reaction: Pre-warm the annealed duplex and the RNase H enzyme dilution separately to 37°C.[8][9]
-
Initiate the cleavage reaction by adding RNase H to the annealed duplex. A typical reaction might contain 2 µg of the RNA:DNA duplex and 1-5 units of RNase H in a final volume of 100 µl with 1X RNase H Reaction Buffer.[8][9]
-
Incubate the reaction at 37°C for a defined time course (e.g., 10, 20, 30 minutes).[8][9]
-
Reaction Termination: Stop the reaction by adding 1 µl of 0.5 M EDTA.[8][9]
-
Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis. The disappearance of the full-length RNA band and the appearance of cleavage products indicate RNase H activity.[10]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the LNA-gapmer mechanism and a typical experimental workflow.
Caption: Mechanism of RNase H activation by an LNA-gapmer ASO.
Caption: A typical workflow for an in vitro RNase H cleavage assay.
References
- 1. mdpi.com [mdpi.com]
- 2. qiagen.com [qiagen.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosyn.com [biosyn.com]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
LNA-G vs. Standard DNA Probes: A Comparative Guide to Hybridization Kinetics
In the landscape of molecular biology and diagnostics, the precision and efficiency of nucleic acid hybridization are paramount. Researchers and drug development professionals continually seek tools that offer enhanced specificity and binding affinity. This guide provides an objective comparison of the hybridization kinetics of Locked Nucleic Acid (LNA)-G probes and standard DNA probes, supported by experimental data and detailed methodologies. LNA probes, which contain at least one LNA monomer where the ribose sugar is locked in an RNA-mimicking conformation, have demonstrated significantly increased thermal stability and specificity when hybridized to complementary DNA or RNA targets.[1][2][3][4] This guide will delve into the quantitative differences in their binding and dissociation kinetics, offering a valuable resource for designing more robust and sensitive assays.
Quantitative Comparison of Hybridization Kinetics
The superior performance of LNA-modified probes is quantitatively demonstrated by their association and dissociation kinetics. The following table summarizes key kinetic parameters for a standard DNA probe compared to an LNA-modified probe. While the data presented here is for an LNA-Thymidine (LNA-T) modification, it serves as a representative example of the kinetic enhancements offered by LNA technology in general. The association rate (k_obs) for both probe types is rapid, however, the dissociation constant (Kd) for the LNA-modified probes is significantly lower, indicating a much more stable duplex formation. This increased stability is primarily attributed to a slower rate of dissociation.
| Probe Type | Sequence (5'-3') | Modification | Association Rate (k_obs) (M⁻¹s⁻¹) | Dissociation Constant (Kd) (nM) at 25°C |
| Standard DNA | CAGGAGCA | None | 2 x 10⁷ | 10 |
| LNA-modified 1 | T(L)GCTCCTG | One LNA-T | 2 x 10⁷ | 20 |
| LNA-modified 2 | T(L)GCT(L)CCTG | Two LNA-T | 2 x 10⁷ | 2 |
| LNA-modified 3 | T(L)GCT(L)CCT(L)G | Three LNA-T | 2 x 10⁷ | 0.3 |
Data sourced from stopped-flow absorption measurements and melting curves.
Experimental Protocols
Two primary techniques are employed to characterize the hybridization kinetics and thermal stability of nucleic acid probes: UV-Vis Thermal Melting Analysis and Surface Plasmon Resonance (SPR).
UV-Vis Thermal Melting Analysis
This method determines the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplexes have dissociated into single strands. A higher Tm indicates greater duplex stability.
Protocol:
-
Sample Preparation:
-
Prepare equimolar concentrations of the probe and its complementary target DNA in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Instrumentation Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Acquisition:
-
Place the annealed sample in a quartz cuvette and insert it into the spectrophotometer.
-
Initiate the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is determined from the first derivative of the melting curve, corresponding to the peak of the derivative plot.
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from the melting curve analysis.[1][3][4]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data on association (k_a) and dissociation (k_d) rates.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., streptavidin-coated for biotinylated probes).
-
Activate the sensor surface according to the manufacturer's instructions.
-
Immobilize the probe (ligand) onto the sensor surface to a desired density. A reference channel without the probe or with an irrelevant probe should be prepared for background subtraction.
-
-
Analyte Interaction Analysis:
-
Prepare a series of concentrations of the complementary target DNA (analyte) in a suitable running buffer (e.g., HBS-EP buffer).
-
Inject the analyte solutions over the sensor surface at a constant flow rate. The association of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the analyte from the ligand.
-
-
Surface Regeneration:
-
If the interaction is reversible, the sensor surface can be regenerated by injecting a solution that disrupts the binding (e.g., a high salt concentration or a brief change in pH), allowing for subsequent experiments.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of SPR response versus time) is analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model).
-
The association rate constant (k_a) and dissociation rate constant (k_d) are determined from the association and dissociation phases of the sensorgram, respectively.
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d/k_a.
-
Conclusion
The incorporation of LNA monomers into DNA probes significantly enhances their hybridization properties. The primary kinetic advantage of LNA-modified probes lies in their substantially slower dissociation rates, leading to the formation of more stable duplexes. This characteristic, coupled with their increased thermal stability, allows for the design of shorter probes with higher specificity, which is particularly beneficial for applications such as SNP genotyping, miRNA detection, and in situ hybridization.[5] The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers and drug development professionals looking to leverage the superior performance of LNA-G probes in their work.
References
- 1. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of a Single LNA-G Modification on DNA/RNA Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermodynamic implications of incorporating Locked Nucleic Acid (LNA) modifications into DNA/RNA duplexes is crucial for the rational design of oligonucleotides with enhanced binding affinities and specificities. This guide provides a comparative analysis of the free energy changes observed in DNA/RNA duplexes containing a single LNA modification, with a focus on the anticipated effects of an LNA-G substitution.
While direct experimental data for a single LNA-G modification in a DNA/RNA duplex was not found in the reviewed literature, extensive studies on other LNA modifications, particularly LNA-T, provide valuable insights into the expected thermodynamic consequences. The incorporation of a single LNA nucleotide generally leads to a significant stabilization of the duplex.[1][2][3] This stabilization is a key factor in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.[2]
Comparative Thermodynamic Data
The stability of a nucleic acid duplex is quantified by the change in Gibbs free energy (ΔG°37), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation. A more negative ΔG°37 indicates a more stable duplex. The change in these parameters upon the introduction of an LNA modification (ΔΔG°37, ΔΔH°, and -TΔΔS°) reveals the specific contribution of the modification to duplex stability.[1][4]
The following table summarizes the observed changes in thermodynamic parameters for DNA/RNA duplexes containing a single LNA-T modification. It is anticipated that a single LNA-G modification would result in a similar, significant stabilization, although the exact values are sequence-dependent.[1][3]
| LNA-Containing Triplet (DNA/RNA) | ΔTm (°C) | ΔΔG°37 (kcal mol-1) | ΔΔH° (kcal mol-1) | -TΔΔS°37 (kcal mol-1) |
| ATL C | +5.3 to +5.5 | -1.1 | +2.8 to +3.3 | -3.9 to -4.4 |
| ATL G | +6.9 to +7.2 | -1.5 | -0.1 to +0.8 | -1.6 to -2.3 |
| GTL T | +5.7 to +6.0 | -1.2 | -0.8 to -1.1 | -0.1 to -0.4 |
| CTL T | +7.1 to +7.4 | -1.5 | -2.3 to -2.4 | +0.8 to +0.9 |
| TTL A | +8.6 to +8.8 | -1.9 | -4.4 to -4.5 | +2.5 to +2.6 |
| TTL C | +8.2 to +8.4 | -1.8 | -4.6 to -4.7 | +2.8 to +2.9 |
Note: Data is for single LNA-T modifications within different triplet sequences in DNA/RNA duplexes and is compiled from literature sources.[1] TL represents an LNA-modified thymine. The ΔΔ values represent the change upon LNA substitution compared to the unmodified DNA/RNA duplex.
Experimental Protocols
The thermodynamic data presented are typically determined using UV thermal denaturation experiments (UV melting).[5] This method involves monitoring the change in UV absorbance of a nucleic acid duplex solution as the temperature is increased. The melting temperature (Tm), the temperature at which half of the duplexes have dissociated into single strands, is a key indicator of stability.
Key Experimental Steps:
-
Oligonucleotide Synthesis and Purification: DNA and RNA oligonucleotides, including the LNA-modified strand, are chemically synthesized and purified, typically by HPLC.
-
Sample Preparation: Complementary strands are mixed in a 1:1 molar ratio in a buffer solution, commonly containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA at a neutral pH.[6]
-
Annealing: The solution is heated to a high temperature (e.g., 90-100°C) and then slowly cooled to room temperature to ensure proper duplex formation.[6]
-
UV Melting Measurement: The absorbance of the sample at 260 nm is recorded as the temperature is gradually increased, typically at a rate of 1°C/min.[7]
-
Data Analysis: The resulting melting curve (absorbance vs. temperature) is analyzed to determine the Tm. Thermodynamic parameters (ΔH° and ΔS°) are then calculated by plotting the inverse of the melting temperature (1/Tm) against the natural logarithm of the total strand concentration (ln CT).[5] The Gibbs free energy change at 37°C (ΔG°37) is subsequently calculated using the Gibbs equation: ΔG° = ΔH° - TΔS°.
Visualizing the Experimental Workflow and Thermodynamic Relationships
The following diagrams illustrate the experimental workflow for determining the thermodynamic parameters and the logical relationship between these parameters.
Figure 1: Experimental workflow for thermodynamic analysis.
Figure 2: Relationship between thermodynamic parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DMT-LNA-G Phosphoramidite
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of DMT-LNA-G phosphoramidite (B1245037), a key component in oligonucleotide synthesis. Adherence to these protocols is critical for mitigating risks and ensuring a safe and compliant laboratory environment.
DMT-LNA-G phosphoramidite is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when working with this compound.[1] In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] If inhaled, move to fresh air.[1] In case of eye contact, rinse cautiously with water for several minutes.[1]
Immediate Safety and Handling Precautions
Hazard Summary
| Hazard Statement | Description |
| H303 | May be harmful if swallowed.[1] |
| H313 | May be harmful in contact with skin.[1] |
| H320 | Causes eye irritation.[1] |
| H333 | May be harmful if inhaled.[1] |
This data is based on the Safety Data Sheet for dmf-G-LNA-CE Phosphoramidite.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and safest method for disposing of this compound waste involves a controlled deactivation process through hydrolysis. This procedure is designed for small quantities of expired or unused solid waste or residues in empty containers. The reactive phosphoramidite group is sensitive to moisture and can be intentionally hydrolyzed to a less reactive and safer compound.[2]
Experimental Protocol for Deactivation
Materials:
-
This compound waste (solid or residue in container)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[2]
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A 10-fold excess volume of the bicarbonate solution is recommended to ensure complete hydrolysis.[2] The weak basic conditions will neutralize any acidic byproducts.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[2]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all federal, state, and local regulations.[1][2]
Oligonucleotide Synthesis Waste Context
It is important to note that the waste generated during oligonucleotide synthesis is a significant environmental concern, primarily due to the large volumes of solvents like acetonitrile used in the process.[3][4][5] The industry is actively exploring and implementing greener chemistry principles and solvent recycling programs to mitigate this impact.[6][7] While this guide focuses on the specific disposal of the phosphoramidite chemical, researchers are encouraged to adopt broader sustainable practices in their laboratories.
Caption: Workflow for the safe disposal of this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 5. glenresearch.com [glenresearch.com]
- 6. bachem.com [bachem.com]
- 7. Acetonitrile Regeneration from Oligonucleotide Production Waste Streams - OAK Open Access Archive [oak.novartis.com]
Essential Safety and Operational Guide for Handling DMT-LNA-G Phosphoramidite
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for DMT-LNA-G phosphoramidite (B1245037), a key component in oligonucleotide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety Precautions
DMT-LNA-G phosphoramidite is a moisture-sensitive and potentially hazardous chemical. All personnel must be thoroughly trained in its handling and aware of the associated risks.
Hazard Identification and First Aid:
Based on the safety data sheet for the closely related dmf-G-LNA-CE Phosphoramidite, the primary hazards include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation.[1] In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE):
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for integrity before use. |
| Laboratory Coat | A flame-retardant lab coat is required. | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is necessary if handling outside of a fume hood or if dust is generated. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the quality of this compound and to ensure the safety of laboratory personnel.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Freezer storage at -10 to -30°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. |
| Moisture | Protect from moisture at all times. Phosphoramidites are highly sensitive to hydrolysis. |
| Light | Protect from light. |
Handling Protocol:
-
Preparation: Before handling, ensure that the fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and quenching solutions readily available.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture inside the container. This typically takes 30-60 minutes.
-
Weighing and Dissolving: Conduct all weighing and solution preparation in a fume hood. Use anhydrous solvents, such as acetonitrile (B52724), for dissolution. LNA phosphoramidites are known to be exceedingly stable in acetonitrile solution.[1][2]
-
Oligonucleotide Synthesis: For incorporation into oligonucleotides, LNA phosphoramidites generally require a longer coupling time (e.g., 3 minutes) and an increased oxidation time compared to standard DNA phosphoramidites.[3]
-
Post-Handling: Tightly reseal the container under an inert atmosphere. Clean any spills immediately and decontaminate surfaces.
Disposal Plan: Deactivation and Waste Management
Unused or expired this compound and contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations. The primary method for safe disposal involves a controlled deactivation through hydrolysis.
Experimental Protocol for Deactivation of Phosphoramidite Waste:
This protocol is intended for the deactivation of small quantities of expired or unused solid phosphoramidite waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile
-
5% aqueous sodium bicarbonate solution
-
Stir plate and stir bar
-
Appropriate glass waste container
Procedure:
-
Dissolution: In a fume hood, carefully dissolve the phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess volume of a 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts generated during hydrolysis.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the reactive phosphoramidite moiety.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Workflow and Logical Relationships
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
